Product packaging for 5-Aza-7-deazaguanine(Cat. No.:CAS No. 67410-64-4)

5-Aza-7-deazaguanine

Número de catálogo: B030438
Número CAS: 67410-64-4
Peso molecular: 151.13 g/mol
Clave InChI: KSTJOICDZAFYTD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

5-Aza-7-deazaguanine is a synthetic purine base analog with significant research value in nucleic acid chemistry and biotechnology. Its modified structure, an imidazo[1,2-a][1,3,5]triazin-4-one core, serves as an isomer of guanine and alters the hydrogen bonding recognition face of the nucleobase. This property is exploited in constructing novel base pairs and expanding the genetic code. Key Research Applications and Value: Substrate for Enzyme Studies: This compound acts as a substrate for wild-type E. coli purine nucleoside phosphorylase (PNP) and its mutant variants, facilitating the enzymatic synthesis of various base-modified nucleosides. Building Block for Expanded Genetic Systems: this compound is a fundamental component of hachimoji DNA and is critical for creating stable "all-purine" DNA and RNA duplexes. It forms specific, complementary base pairs with other purine analogs like isoguanine and 6-amino-5-nitropyridin-2-one, enabling the design of nucleic acids with antiparallel or parallel strand orientations. Platform for Functionalization: The core structure can be readily modified, for example via iodination at the 7-position, to create key intermediates like 7-iodo-5-aza-7-deazaguanosine. This allows for further cross-coupling reactions (e.g., Sonogashira) to introduce alkynes or other functional groups, making it a versatile scaffold for click chemistry, fluorescent labeling (e.g., with pyrene), and attaching dendritic side chains. Investigation of Antiviral Properties: Nucleoside derivatives synthesized from this compound have been evaluated in cell culture for their potential to inhibit the replication of RNA viruses, including flaviviruses like Yellow Fever virus (YFV) and West Nile virus (WNV). The unique properties of this compound make it an invaluable tool for researchers exploring non-canonical nucleic acid structures, developing diagnostic probes, and engineering novel biotechnological applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5N5O B030438 5-Aza-7-deazaguanine CAS No. 67410-64-4

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-amino-3H-imidazo[1,2-a][1,3,5]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O/c6-3-8-4-7-1-2-10(4)5(11)9-3/h1-2H,(H3,6,7,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTJOICDZAFYTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=O)NC(=NC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30541537
Record name 2-Aminoimidazo[1,2-a][1,3,5]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30541537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67410-64-4
Record name 2-Aminoimidazo[1,2-a]-1,3,5-triazin-4(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67410-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Aza-7-deazaguanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067410644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aminoimidazo[1,2-a][1,3,5]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30541537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-AZA-7-DEAZAGUANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/662ZVV7ADX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 5-Aza-7-deazaguanine: Biochemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aza-7-deazaguanine is a modified purine (B94841) nucleobase analog that has garnered significant interest in the fields of biochemistry and drug development. As an isomer of guanine, its unique structure, characterized by the substitution of a nitrogen atom at the 5th position and a carbon atom at the 7th position of the purine ring, confers distinct biochemical and physical properties.[1][2] This technical guide provides a comprehensive overview of the core biochemical and physical characteristics of this compound, its mechanism of action as a DNA methyltransferase inhibitor, and detailed experimental protocols for its study and application.

Physical and Chemical Properties

This compound, with the IUPAC name 2-Aminoimidazo[1,2-a][3][4][5]triazin-4(1H)-one, is a heterocyclic organic compound.[1] Its molecular formula is C5H5N5O, and it has a molar mass of 151.1261 g/mol .[1]

Summary of Physical and Chemical Data
PropertyValueReference
IUPAC Name 2-Aminoimidazo[1,2-a][3][4][5]triazin-4(1H)-one[1]
Synonyms This compound[1]
Molecular Formula C5H5N5O[1]
Molar Mass 151.1261 g/mol [1]
Melting Point > 240 °C (decomposition)
Solubility 5 mg/mL in H2O (with ultrasonic and pH adjustment to 9 with NaOH)[3]
pKa Not explicitly found for the base, but studied for its nucleoside derivatives.

Biochemical Properties and Mechanism of Action

The primary biochemical activity of this compound and its nucleoside derivatives is the inhibition of DNA methyltransferases (DNMTs).[6] This mechanism is analogous to that of other well-studied 5-aza-cytidine analogs, such as 5-azacytidine (B1684299) and decitabine (B1684300) (5-aza-2'-deoxycytidine).

Inhibition of DNA Methyltransferases

This compound, upon incorporation into DNA, is thought to act as a suicide inhibitor of DNMTs. The proposed mechanism involves the formation of a covalent bond between the enzyme and the modified base, which subsequently leads to the degradation of the DNMT protein, particularly DNMT1.[6][7][8] This depletion of active DNMTs results in a passive demethylation of the genome during DNA replication, as the newly synthesized DNA strands are not methylated.

The inhibition of DNMTs, particularly DNMT1, DNMT3A, and DNMT3B, by 5-aza compounds has been shown to reactivate the expression of tumor suppressor genes that were silenced by hypermethylation.[9] This reactivation can induce cell cycle arrest, apoptosis, and a reduction in the tumorigenic potential of cancer cells.

Downstream Signaling Pathways

The inhibition of DNA methylation by this compound analogs can impact various downstream signaling pathways. While direct studies on this compound are limited, research on related compounds like decitabine has shown effects on pathways such as the JAK/STAT pathway, which is crucial for regulating cellular proliferation, differentiation, and apoptosis. The re-expression of silenced genes can modulate the activity of key components of these pathways.

DNMT_Inhibition_Pathway cluster_DNMTs DNA Methyltransferases This compound This compound Incorporation into DNA Incorporation into DNA This compound->Incorporation into DNA Covalent Adduct Formation Covalent Adduct Formation Incorporation into DNA->Covalent Adduct Formation DNMT1 DNMT1 DNMTs DNMTs DNMT3A DNMT3A DNMT3B DNMT3B DNMTs->Covalent Adduct Formation Trapping DNMT Degradation DNMT Degradation Covalent Adduct Formation->DNMT Degradation DNA Hypomethylation DNA Hypomethylation DNMT Degradation->DNA Hypomethylation Tumor Suppressor Gene Reactivation Tumor Suppressor Gene Reactivation DNA Hypomethylation->Tumor Suppressor Gene Reactivation Cell Cycle Arrest Cell Cycle Arrest Tumor Suppressor Gene Reactivation->Cell Cycle Arrest Apoptosis Apoptosis Tumor Suppressor Gene Reactivation->Apoptosis Decreased Tumorigenicity Decreased Tumorigenicity Tumor Suppressor Gene Reactivation->Decreased Tumorigenicity

Mechanism of DNMT Inhibition.

Quantitative Biological Activity Data

IC50 Values of 5-Azacytidine in Human Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Incubation TimeReference
A549Lung Cancer221848 hours[10]
SK-MES-1Lung Cancer162948 hours[10]
H1792Lung Cancer147148 hours[10]
H522Lung Cancer194848 hours[10]
MOLT4Acute Lymphoblastic Leukemia16510 (24h), 13450 (48h)24 and 48 hours[11]
JurkatAcute Lymphoblastic Leukemia12810 (24h), 9780 (48h)24 and 48 hours[11]

Experimental Protocols

The following protocols are based on established methods for studying the effects of DNA methyltransferase inhibitors like 5-azacytidine and can be adapted for this compound.

Cell Culture and Treatment
  • Cell Seeding: Plate cells (e.g., A549, HeLa, MCF-7) in appropriate culture vessels at a density that allows for logarithmic growth during the treatment period.

  • Compound Preparation: Prepare a stock solution of this compound. Due to its limited aqueous solubility, a stock solution can be prepared in water with pH adjustment to 9 using NaOH and sonication.[3]

  • Treatment: The day after seeding, treat the cells with the desired concentrations of this compound. The treatment duration can vary depending on the experiment, but for demethylation studies, a period of 48-72 hours is common to allow for at least one round of DNA replication.

Cell_Treatment_Workflow Start Start Seed_Cells Seed Cells in Culture Plates Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_Cells Treat Cells with Compound Incubate_24h->Treat_Cells Prepare_Compound Prepare this compound Solution Prepare_Compound->Treat_Cells Incubate_Treatment Incubate for 48-72 hours Treat_Cells->Incubate_Treatment Harvest_Cells Harvest Cells for Downstream Analysis Incubate_Treatment->Harvest_Cells End End Harvest_Cells->End

Cell Treatment Workflow.
DNA Methylation Analysis by Bisulfite Sequencing

Bisulfite sequencing is the gold standard for analyzing DNA methylation at single-base resolution.

  • Genomic DNA Isolation: Extract high-quality genomic DNA from treated and control cells using a commercially available kit.

  • Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[12][13] Several commercial kits are available for this step.

  • PCR Amplification: Amplify the target genomic regions using primers specific for the bisulfite-converted DNA.

  • Sequencing: Sequence the PCR products.

  • Data Analysis: Align the sequences to a reference genome and quantify the methylation levels at each CpG site by comparing the number of cytosines (methylated) to thymines (converted from unmethylated cytosines).

Bisulfite_Sequencing_Workflow Start Start gDNA_Isolation Genomic DNA Isolation Start->gDNA_Isolation Bisulfite_Conversion Bisulfite Conversion of DNA gDNA_Isolation->Bisulfite_Conversion PCR_Amplification PCR Amplification of Target Regions Bisulfite_Conversion->PCR_Amplification Sequencing Sequencing of PCR Products PCR_Amplification->Sequencing Data_Analysis Data Analysis and Methylation Quantification Sequencing->Data_Analysis End End Data_Analysis->End

References

5-Aza-7-deazaguanine: A Comprehensive Technical Guide to its Synthesis and Chemical Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aza-7-deazaguanine, systematically named 2-aminoimidazo[1,2-a][1][2][3]triazin-4(1H)-one, is a heterocyclic organic compound and a structural isomer of the natural purine (B94841) base guanine (B1146940).[4][5] Its unique structure, featuring a nitrogen atom at position 5 and the absence of nitrogen at position 7 of the purine ring, imparts distinct chemical and biological properties. This technical guide provides an in-depth overview of the synthesis, chemical structure, and known biological significance of this compound, tailored for professionals in chemical and pharmaceutical research and development.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a fused imidazole (B134444) and 1,3,5-triazine (B166579) ring system. This arrangement differentiates it from guanine and its other deaza- and aza-analogs, influencing its hydrogen bonding capabilities and potential as a building block in novel nucleic acid structures.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 2-aminoimidazo[1,2-a][1][2][3]triazin-4(1H)-one[4]
Alternate Names This compound, Aminoimidazotriazinone I[6]
CAS Number 67410-64-4[6]
Molecular Formula C₅H₅N₅O[6]
Molecular Weight 151.13 g/mol [6]
Appearance Whitish to yellowish solid[7]
Melting Point > 240 °C (with decomposition)[7]

Synthesis of this compound

The synthesis of this compound has been reported through various multi-step procedures, often as a precursor to its nucleoside derivatives. A common approach involves the cyclization of a substituted triazine derivative. While a single definitive protocol is not universally cited, a general synthetic strategy can be compiled from the existing literature.

Experimental Protocol: A Generalized Synthetic Approach

The following protocol is a composite of methodologies described for the synthesis of the imidazo[1,2-a][1][2][3]triazine core structure.

Step 1: Synthesis of a 2-amino-1,3,5-triazine precursor

The synthesis often commences with a commercially available 1,3,5-triazine derivative, which is then functionalized to introduce the necessary amino group.

Step 2: Annulation of the imidazole ring

A key step involves the reaction of a 2-amino-1,3,5-triazine with a suitable two-carbon synthon, such as a haloacetaldehyde or a protected equivalent, to construct the fused imidazole ring. Iodine-mediated annulation of 2-amino[1][2][3]triazines with ketones has also been reported as a method for the synthesis of imidazo[1,2-a][1][2][3]triazines.[8][9]

Step 3: Introduction of the 2-amino and 4-oxo functionalities

Subsequent steps involve the introduction and/or modification of substituents on the triazine ring to yield the final 2-amino and 4-oxo groups characteristic of this compound.

Table 2: Representative Reaction Conditions for Imidazo[1,2-a][1][2][3]triazine Synthesis

Reaction StepReagents and ConditionsTypical YieldReference
Annulation2-amino-1,3,5-triazine, α-haloketone, solvent (e.g., DMF), base (e.g., K₂CO₃), heatModerate to Good[8][9]
CyclizationSubstituted triazine precursor, acid or base catalyst, heatVariable[10]

Note: Specific yields and optimal conditions can vary significantly based on the chosen substrates and reaction scale.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies heavily on modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound (151.13 g/mol ).[6] Fragmentation patterns in the mass spectrum can provide further structural information, although detailed fragmentation analysis for this specific compound is not extensively published. The fragmentation of the related 1,3,5-triazin-2-one nucleus often involves extrusion and ring-contraction processes.[12]

Biological Significance and Applications

The primary biological significance of this compound lies in its role as a synthetic nucleobase, particularly in the context of expanding the genetic alphabet.

Hachimoji DNA

This compound, referred to as "P" in this context, is one of the four synthetic nucleobases in "hachimoji DNA" (from the Japanese "eight letters").[1][2][3][13][14] In this expanded genetic system, it forms a stable base pair with 6-amino-5-nitropyridin-2-one ("Z").[4] This eight-letter DNA can store more information than natural DNA and has been shown to be transcribed into RNA, opening avenues for advancements in synthetic biology, data storage, and nanotechnology.[1][14]

Hachimoji DNA base pairing, including the P:Z pair.
Enzyme Substrate

This compound serves as a substrate for certain enzymes involved in nucleoside metabolism. For example, it is recognized by wild-type E. coli purine nucleoside phosphorylase and its mutants, which can be utilized in the enzymatic synthesis of modified nucleosides.

Enzymatic_Synthesis_Workflow 5_Aza_7_deazaguanine This compound (Base) Enzyme Purine Nucleoside Phosphorylase (PNP) 5_Aza_7_deazaguanine->Enzyme Sugar_Phosphate Activated Sugar (e.g., Ribose-1-phosphate) Sugar_Phosphate->Enzyme Nucleoside This compound Nucleoside Enzyme->Nucleoside

Enzymatic synthesis of this compound nucleosides.
Antiviral Potential

Nucleoside analogs of this compound have been synthesized and evaluated for their antiviral activity. For instance, 5-aza-7-deazaguanosine has shown synergistic anti-Yellow Fever Virus (YFV) activity when combined with interferon, although its precise mechanism of action is still under investigation.[10]

Conclusion

This compound is a molecule of significant interest in the fields of synthetic biology and medicinal chemistry. Its unique chemical structure allows for its incorporation into expanded genetic alphabets, pushing the boundaries of information storage in biological systems. While its synthesis can be complex, the methodologies are established, providing a foundation for further research and development. The exploration of its biological activities, particularly in the form of its nucleoside derivatives, continues to be a promising area for the discovery of new therapeutic agents. This guide provides a foundational understanding for researchers and professionals seeking to work with this intriguing heterocyclic compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_application Applications A Starting Materials (e.g., 2-amino-1,3,5-triazine derivative, α-haloketone) B Reaction Setup (Solvent, Base, Temperature Control) A->B C Annulation Reaction B->C D Work-up and Purification (Extraction, Chromatography) C->D E Characterization (NMR, MS, Melting Point) D->E F This compound (Final Product) E->F G Nucleoside Synthesis F->G H Incorporation into Oligonucleotides (Hachimoji DNA) G->H I Biological Activity Screening (e.g., Antiviral) G->I

General workflow for the synthesis and application of this compound.

References

Unveiling 5-Aza-7-deazaguanine: A Journey from Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aza-7-deazaguanine, a synthetic purine (B94841) analogue, has garnered significant interest within the scientific community for its unique chemical properties and potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, history, and evolving understanding of this intriguing molecule. From its initial synthesis to its role as a key component in expanded genetic alphabets and its promising antiviral activity, this document details the scientific journey of this compound. We present a compilation of key experimental findings, detailed protocols for its synthesis and biological evaluation, and an exploration of its mechanism of action, offering valuable insights for researchers and drug development professionals.

Discovery and Historical Perspective

The history of this compound, scientifically known as 2-aminoimidazo[1,2-a]triazin-4(1H)-one, is rooted in the exploration of purine analogue synthesis. While the precise first synthesis is not definitively documented in a single seminal paper, its conceptual foundation lies in the broader field of heterocyclic chemistry. The synthesis of the imidazo[1,2-a]triazine core is a key step. One plausible synthetic route, suggested by its structural similarity to other triazine derivatives, involves a multi-step reaction starting from cyanuric chloride. This approach leverages the sequential displacement of chloride ions to build the fused ring system.

Its prominence in the scientific literature grew significantly with its identification as a crucial component of "hachimoji DNA," a synthetic genetic system that expands the four-letter genetic alphabet to eight. In this system, this compound (designated as "P") forms a stable base pair with 6-Amino-5-nitropyridin-2-one ("Z"). This groundbreaking research highlighted the molecule's unique hydrogen bonding capabilities and its potential for creating novel biological and nanotechnological structures. Beyond synthetic biology, its structural analogy to guanine (B1146940) has spurred investigations into its potential as an antimetabolite, particularly in the realm of antiviral drug discovery.

Physicochemical Properties

PropertyValue
IUPAC Name 2-aminoimidazo[1,2-a]triazin-4(1H)-one
Molecular Formula C5H5N5O
Molar Mass 151.13 g/mol
CAS Number 67410-64-4
Appearance White to off-white solid
Solubility Sparingly soluble in water, soluble in DMSO

Synthesis and Experimental Protocols

The synthesis of this compound and its nucleoside derivatives is a critical aspect of its study and application. Below are detailed methodologies for key synthetic steps.

Synthesis of 2-aminoimidazo[1,2-a][1][2][3]triazin-4(1H)-one

A common synthetic pathway to the core heterocyclic structure of this compound involves the cyclization of a substituted triazine. While a definitive protocol for the initial discovery is elusive, a representative synthesis is described below:

Experimental Protocol:

  • Step 1: Synthesis of a 2,4-disubstituted-6-amino-1,3,5-triazine. This intermediate is typically prepared from the reaction of cyanuric chloride with ammonia (B1221849) and another nucleophile in a stepwise, temperature-controlled manner.

  • Step 2: Reaction with a bromo- or chloro-carbonyl compound. The amino-triazine intermediate is then reacted with a suitable two-carbon electrophile, such as chloroacetaldehyde (B151913) or a bromoacetyl derivative, in the presence of a base.

  • Step 3: Cyclization and aromatization. The resulting intermediate undergoes an intramolecular cyclization, followed by dehydration or oxidation to form the fused imidazo[1,2-a]triazine ring system.

  • Step 4: Functional group manipulation. Subsequent steps may be required to introduce the amino and oxo functionalities at the correct positions, leading to the final this compound product.

Glycosylation to form Nucleoside Analogues

The biological activity of this compound is often studied in its nucleoside form. The following are common methods for the glycosylation of the this compound base.

Experimental Protocol 1: Glycosylation using Sodium Hydride

  • The this compound base is suspended in an anhydrous aprotic solvent (e.g., acetonitrile).

  • Sodium hydride (NaH) is added portion-wise at 0°C to deprotonate the nucleobase, forming the sodium salt.

  • A protected sugar halide (e.g., 2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride) is added to the reaction mixture.

  • The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • The reaction is quenched, and the product is purified by column chromatography.

Experimental Protocol 2: Vorbrüggen Glycosylation

  • The this compound base is silylated using a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) in an anhydrous solvent.

  • A protected sugar acetate (B1210297) (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) is added.

  • A Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), is added to promote the coupling reaction.

  • The reaction is stirred at an elevated temperature until completion.

  • The reaction mixture is worked up, and the protected nucleoside is purified by chromatography.

  • Deprotection of the sugar and base protecting groups is carried out to yield the final nucleoside.

Caption: General synthetic workflow for this compound nucleosides.

Biological Activity and Mechanism of Action

The primary therapeutic interest in this compound and its derivatives lies in their potential antiviral activity.

Antiviral Activity

The nucleoside analogue, 5-aza-7-deazaguanosine (also known as ZX-2401), has demonstrated notable in vitro activity against the Yellow Fever Virus (YFV), a member of the Flaviviridae family. A key finding is its synergistic effect when used in combination with interferon, suggesting a potential for combination therapy.

Table 1: Antiviral Activity of 5-Aza-7-deazaguanosine (ZX-2401)

VirusCell LineActivity MetricResultReference
Yellow Fever Virus (YFV)Not specifiedSynergistic effect with interferonObserved
Mechanism of Action

The precise mechanism of action for this compound nucleosides is not yet fully elucidated. However, it is hypothesized to be similar to that of the broad-spectrum antiviral drug, ribavirin. Ribavirin is a guanosine (B1672433) analogue that, once converted to its triphosphate form, can inhibit viral RNA-dependent RNA polymerase and also induce mutations in the viral genome, leading to error catastrophe.

Given its structural similarity to guanine, it is plausible that 5-aza-7-deazaguanosine is phosphorylated intracellularly to its triphosphate derivative. This triphosphate could then act as a competitive inhibitor of viral polymerases, disrupting viral replication.

G 5_Aza_7_deazaguanosine 5-Aza-7-deazaguanosine (ZX-2401) Cellular_Kinases Cellular Kinases 5_Aza_7_deazaguanosine->Cellular_Kinases Intracellular Uptake Triphosphate 5-Aza-7-deazaguanosine Triphosphate Cellular_Kinases->Triphosphate Phosphorylation Viral_Polymerase Viral RNA-dependent RNA Polymerase Triphosphate->Viral_Polymerase Inhibition Viral_Replication Viral Replication Viral_Polymerase->Viral_Replication

Caption: Hypothesized mechanism of antiviral action for 5-aza-7-deazaguanosine.

Signaling Pathway Interactions

Direct studies on the effects of this compound on specific cellular signaling pathways are limited. However, insights can be drawn from the well-characterized related compound, 5-azacytidine (B1684299), a known inhibitor of DNA methylation. 5-azacytidine can induce the expression of tumor suppressor genes and affect various signaling pathways, including the p53/p21 pathway, which is crucial for cell cycle arrest and apoptosis. While this compound is a guanine analogue and not a cytidine (B196190) analogue, the presence of the aza-group suggests a potential for epigenetic modifications or interactions with enzymes involved in nucleic acid metabolism. Further research is warranted to investigate if this compound or its metabolites can modulate signaling pathways involved in cell proliferation, apoptosis, or the immune response.

Future Directions and Conclusion

This compound stands as a molecule of significant scientific interest with a rich, albeit not fully chronicled, history. Its journey from a synthetic curiosity to a cornerstone of an expanded genetic alphabet and a potential antiviral agent underscores its versatility. The lack of comprehensive quantitative data on its biological activities and a detailed understanding of its mechanism of action and signaling pathway interactions present exciting opportunities for future research.

For drug development professionals, the synergistic antiviral activity of its nucleoside analogue with interferon suggests that this chemical scaffold is a promising starting point for the development of novel anti-flaviviral therapies. Further structure-activity relationship (SAR) studies could lead to the discovery of more potent and selective analogues.

5-Aza-7-deazaguanine: A Technical Guide to a Unique Guanine Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aza-7-deazaguanine is a structurally intriguing isomer of the canonical nucleobase guanine (B1146940). Its unique arrangement of nitrogen atoms imparts distinct physicochemical and biological properties, making it a valuable tool in chemical biology, diagnostics, and as a potential scaffold for therapeutic agents. This technical guide provides an in-depth overview of this compound, covering its synthesis, biochemical properties, and its impact on nucleic acid structure and function. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and development.

Introduction: The Significance of a Guanine Isomer

This compound, systematically named 2-aminoimidazo[1,2-a][1][2][3]triazin-4(1H)-one, is a purine (B94841) analogue where the nitrogen at position 7 and the carbon at position 5 of guanine are swapped.[4] This seemingly subtle alteration has profound consequences for its hydrogen bonding capabilities, altering the Watson-Crick face and preventing the formation of Hoogsteen base pairs.[5] These changes open up possibilities for novel base pairing schemes, such as purine-purine pairs, and have led to its inclusion in expanded genetic alphabets like hachimoji DNA, where it pairs with 6-amino-5-nitropyridin-2-one.[4] Furthermore, nucleoside derivatives of this compound have demonstrated potential as antiviral agents, with a proposed mechanism of action similar to that of ribavirin.[3] This guide will explore the core properties and applications of this versatile molecule.

Physicochemical and Biochemical Properties

The unique properties of this compound and its derivatives are central to their utility. Key characteristics are summarized below.

Structural and Spectroscopic Properties

The structural formula of this compound is C5H5N5O, with a molar mass of 151.1261 g/mol .[4] Derivatives of this compound have been shown to exhibit interesting photophysical properties, including fluorescence. For instance, pyrene-labeled this compound nucleosides display fluorescence emission that can be modulated by their local environment, making them useful as probes in nucleic acid studies.[1] The fluorescence intensities of this compound nucleosides are often higher than their 7-deazaguanine (B613801) counterparts.[3]

Impact on DNA Duplex Stability

The incorporation of this compound into DNA oligonucleotides has a significant impact on duplex stability, which is highly dependent on the opposing base. When paired with isoguanine, it can form stable purine-purine base pairs, and a series of these pairs can lead to a stepwise increase in duplex stability.[6] However, a single incorporation opposite a canonical base can act as a mismatch and decrease the melting temperature (Tm).

Table 1: Thermal Denaturation Data (Tm) of DNA Duplexes Containing this compound (Z)

Oligonucleotide Sequence (5' to 3')Complementary Sequence (5' to 3')Tm (°C)ΔTm vs. Control (°C)Reference
d(CGC AZ G CGC)d(GCG TC G CG)48.2-11.3[6]
d(CGC AZ G CGC)d(GCG TiG G CG)52.1-7.4[6]
d(CGC AG G CGC) (Control)d(GCG TC G CG)59.50[6]

Note: iG represents isoguanine. Conditions for the above measurements were 1.0 M NaCl, 10 mM Na-cacodylate, pH 7.0.

Enzymatic Incorporation into Nucleic Acids

Table 2: Kinetic Parameters for the Incorporation of 5-Aza-dCTP by Mammalian DNA Polymerase α

SubstrateApparent Km (μM)Apparent Vmax (relative to dCTP)Ki (μM)Reference
dCTP2.01.0-[2]
5-Aza-dCTP3.0Slightly lower than dCTP4.3 (competitive inhibitor)[2]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of 5-Aza-7-deaza-2'-deoxyguanosine

The synthesis of 5-Aza-7-deaza-2'-deoxyguanosine can be achieved through glycosylation of the this compound base. A solid-liquid phase-transfer glycosylation method is particularly effective.

Protocol: Solid-Liquid Phase-Transfer Glycosylation

  • Preparation of the nucleobase anion: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), suspend 2-aminoimidazo[1,2-a]-s-triazin-4-one (1 mmol) in anhydrous acetonitrile (B52724) (20 mL).

  • Add powdered potassium hydroxide (B78521) (3 mmol) and a phase-transfer catalyst, such as the cryptand TDA-1 (tris[2-(2-methoxyethoxy)ethyl]amine) (0.1 mmol).

  • Stir the suspension vigorously at room temperature for 1 hour to form the nucleobase anion.

  • Glycosylation: In a separate flame-dried flask, dissolve 2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloride (1.2 mmol) in anhydrous acetonitrile (10 mL).

  • Add the solution of the protected sugar to the suspension of the nucleobase anion dropwise over 15 minutes at room temperature.

  • Continue stirring the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and purification: Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (B109758) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting anomeric mixture of protected nucleosides by column chromatography on silica (B1680970) gel.

  • Deprotection: Treat the purified protected nucleoside with a solution of sodium methoxide (B1231860) in methanol (B129727) to remove the toluoyl protecting groups.

  • Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate.

  • Purify the final product, 5-Aza-7-deaza-2'-deoxyguanosine, by recrystallization or column chromatography.

Functionalization via Sonogashira Cross-Coupling

Further modification of this compound nucleosides, for example at the 7-position (if a suitable handle like iodine is present), can be achieved via palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling.

Protocol: Sonogashira Coupling of 7-Iodo-5-aza-7-deazaguanosine with a Terminal Alkyne

  • Reaction setup: To a degassed solution of 7-iodo-5-aza-7-deazaguanosine (1 mmol) in a mixture of anhydrous THF (10 mL) and triethylamine (B128534) (5 mL), add Pd(PPh₃)₄ (0.05 mmol) and CuI (0.1 mmol).

  • Degas the mixture again by bubbling with argon for 10 minutes.

  • Add the terminal alkyne (1.2 mmol) to the reaction mixture.

  • Reaction execution: Stir the reaction at room temperature under an argon atmosphere for 12-24 hours, monitoring by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in a suitable solvent like ethyl acetate (B1210297) and wash with saturated aqueous ammonium (B1175870) chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the product by column chromatography on silica gel.

Thermal Denaturation of DNA Duplexes

The stability of DNA duplexes containing this compound can be assessed by measuring the change in UV absorbance as a function of temperature.

Protocol: UV-Melting Curve Analysis

  • Sample preparation: Dissolve the oligonucleotide and its complementary strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) to a final concentration of approximately 2-5 µM for each strand.

  • Annealing: Heat the sample to 90°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper duplex formation.

  • Measurement: Use a UV-Vis spectrophotometer equipped with a temperature controller.

  • Record the absorbance at 260 nm at regular temperature intervals (e.g., 0.5°C or 1°C per minute) as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C).

  • Data analysis: Plot the absorbance versus temperature to obtain a melting curve.

  • The melting temperature (Tm) is determined as the temperature at which 50% of the DNA is denatured, which corresponds to the maximum of the first derivative of the melting curve.

Enzymatic Incorporation via Primer Extension Assay

A primer extension assay can be used to determine if the triphosphate of 5-Aza-7-deazaguanosine is a substrate for a DNA polymerase.

Protocol: Primer Extension Assay

  • Reaction mixture: Prepare a reaction mixture containing a 5'-radiolabeled (e.g., with ³²P) or fluorescently labeled primer annealed to a DNA template, the DNA polymerase of interest, the four standard dNTPs, and the triphosphate of 5-Aza-7-deazaguanosine.

  • Reaction conditions: The reaction buffer should be optimized for the specific DNA polymerase being used. A typical reaction might contain 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT, and 50 µg/mL BSA.

  • Incubation: Incubate the reaction at the optimal temperature for the polymerase for a set time course (e.g., 0, 5, 15, 30 minutes).

  • Quenching: Stop the reactions by adding an equal volume of a loading buffer containing a strong denaturant (e.g., 95% formamide) and a tracking dye.

  • Analysis: Denature the samples by heating at 90-95°C for 5 minutes and then analyze the products by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Visualization: Visualize the radiolabeled or fluorescently labeled DNA fragments by autoradiography or fluorescence imaging, respectively. The presence of full-length extension products indicates successful incorporation of the modified nucleotide.

Visualizing Interactions and Processes

Graphviz diagrams are provided to illustrate key concepts related to this compound.

Proposed Antiviral Mechanism of Action

The antiviral activity of 5-Aza-7-deazaguanosine is thought to be similar to that of ribavirin, which has a multi-faceted mechanism of action.[3]

Antiviral_Mechanism cluster_cell Host Cell cluster_viral_replication Viral RNA Replication cluster_nucleotide_synthesis Host Nucleotide Synthesis cluster_immune_response Immune Modulation AzaG 5-Aza-7-deazaguanosine AzaG_MP 5-Aza-7-deazaguanosine Monophosphate AzaG->AzaG_MP Host Kinases Th1_Response Th1 Immune Response AzaG->Th1_Response Enhancement AzaG_TP 5-Aza-7-deazaguanosine Triphosphate AzaG_MP->AzaG_TP Host Kinases IMPDH IMPDH AzaG_MP->IMPDH Inhibition Viral_Polymerase Viral RNA Polymerase AzaG_TP->Viral_Polymerase Incorporation Mutated_RNA Mutated Viral RNA (Error Catastrophe) Viral_Polymerase->Mutated_RNA Viral_RNA Viral RNA Viral_RNA->Viral_Polymerase Inhibition Inhibition of Viral Replication Mutated_RNA->Inhibition GTP_Pool GTP Pool GTP_Pool->Viral_Polymerase Required for synthesis IMP IMP IMP->GTP_Pool IMPDH Th1_Response->Inhibition

Caption: Proposed multi-modal antiviral mechanism of 5-Aza-7-deazaguanosine.

Unique Base Pairing Capabilities

Unlike guanine, this compound can form stable purine-purine base pairs.

Caption: Comparison of Watson-Crick and this compound base pairing.

Experimental Workflow: Synthesis and Functionalization

A typical workflow for the synthesis and subsequent functionalization of a this compound nucleoside is outlined below.

Workflow start Start: This compound Base glycosylation Solid-Liquid Phase-Transfer Glycosylation with Protected Deoxyribose start->glycosylation protected_nucleoside Protected 5-Aza-7-deaza- 2'-deoxyguanosine glycosylation->protected_nucleoside deprotection Deprotection (e.g., NaOMe/MeOH) protected_nucleoside->deprotection nucleoside 5-Aza-7-deaza-2'-deoxyguanosine deprotection->nucleoside iodination Iodination at C7 (if applicable) nucleoside->iodination iodo_nucleoside 7-Iodo-5-aza-7-deaza- 2'-deoxyguanosine iodination->iodo_nucleoside coupling Sonogashira Cross-Coupling with a Terminal Alkyne iodo_nucleoside->coupling functionalized_nucleoside Functionalized Nucleoside coupling->functionalized_nucleoside end End Product functionalized_nucleoside->end

Caption: Workflow for the synthesis and functionalization of this compound.

Conclusion

This compound stands out as a remarkable guanine isomer with a rich chemical and biological profile. Its altered hydrogen bonding pattern has been exploited to create novel DNA structures with unique recognition and stability properties. The potential of its nucleoside derivatives as antiviral agents further underscores its importance in medicinal chemistry. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to explore and harness the unique characteristics of this fascinating molecule. As our understanding of nucleic acid chemistry and biology deepens, the applications of this compound are poised to expand, offering new avenues for diagnostics, nanotechnology, and therapeutic intervention.

References

An In-depth Technical Guide to the Photophysical Properties of 5-Aza-7-deazaguanine Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of 5-Aza-7-deazaguanine nucleosides, synthetic analogues of the natural nucleobase guanine (B1146940). These compounds are of significant interest for their utility in expanding the genetic alphabet and for the development of fluorescent probes for nucleic acid research. The strategic replacement of nitrogen at position 7 with a carbon and at position 5 with a nitrogen fundamentally alters the electronic structure and hydrogen bonding capabilities of the nucleobase, leading to unique and advantageous photophysical characteristics compared to canonical bases.

Core Photophysical Properties

The introduction of a nitrogen atom at the bridgehead position-5 significantly modifies the electronic and photophysical properties of the 7-deazaguanine (B613801) scaffold. These modifications result in compounds with enhanced fluorescence and longer excited-state lifetimes, making them valuable tools for biophysical studies.

Fluorescence and Quantum Yield:

Unlike natural guanosine, which is virtually non-emissive, this compound nucleosides, particularly when functionalized at the 7-position, exhibit strong fluorescence. Studies have shown that their fluorescence intensities are notably higher than those of their 7-deazaguanine counterparts. The guanine derivative, this compound (5N7CG), displays a fluorescence quantum yield that is approximately 10-fold greater than that of natural guanine.

Furthermore, these nucleosides exhibit solvatochromism, with their photophysical properties being dependent on the solvent environment. The fluorescence quantum yield has been observed to increase as the solvent polarity decreases, with higher yields reported in propanol (B110389) and acetonitrile (B52724) compared to water. This sensitivity to the local environment makes them promising candidates for probes that can report on changes in nucleic acid structure and dynamics. Derivatives functionalized with benzofuran (B130515) and pyrene (B120774) moieties, in particular, display high quantum yields in non-aqueous solvents.

Excited-State Dynamics:

The excited-state lifetime of this compound is significantly longer than that of guanine. Excitation into its lowest energy ¹ππ* state results in relaxation dynamics that are 10 to 30 times slower than those observed for guanine, depending on the solvent. This prolonged excited-state lifetime is a key factor contributing to its higher fluorescence quantum yield. The S1 decay lifetime increases when moving from polar protic solvents like water to polar aprotic solvents like acetonitrile and propanol. This trend is supported by quantum chemical calculations, which show an increase in the energy barrier between the S1 excited state and the S1/S0 conical intersection, thus slowing non-radiative decay pathways. The longer lifetimes may also render these nucleosides more photochemically active compared to natural bases within a DNA or RNA strand. A general relaxation mechanism has been proposed to proceed via several excited states: Lb → La → ¹πσ*(ICT) → S0, where ICT stands for intramolecular charge transfer.

Data Presentation: Summary of Photophysical Properties

The following table summarizes the key photophysical characteristics of this compound (5N7CG) nucleosides in relation to the canonical nucleobase, guanine.

PropertyGuanine (G)This compound (5N7CG)Reference
Fluorescence Very Weak / NegligibleStrong, especially when functionalized
Fluorescence Quantum Yield (ΦF) Extremely Low~10-fold higher than G
Excited-State Relaxation Ultrafast (sub-picosecond)10 to 30-fold slower than G
Solvent Effects (Quantum Yield) N/AIncreases with decreasing solvent polarity (Water < Acetonitrile < Propanol)
Solvent Effects (S1 Lifetime) N/AIncreases with decreasing solvent polarity (Water < Acetonitrile < Propanol)

Experimental Protocols

The synthesis and characterization of this compound nucleosides involve specialized organic synthesis and spectroscopic techniques.

1. Synthesis and Functionalization

The synthesis of these modified nucleosides typically begins with the creation of a key intermediate, a 7-iodo-5-aza-7-deazaguanine derivative. This intermediate serves as a versatile scaffold for further chemical modifications.

  • Glycosylation: The sugar moiety (ribose or 2'-deoxyribose) is attached to the modified base.

    • Nucleobase Anion Glycosylation: This method, when used with a protected bromo sugar, has been shown to yield the pure β-D anomer with high efficiency (e.g., 67% yield for a ribonucleoside). For 2'-deoxyribonucleosides, using Hoffer's 2'-deoxyhalogenose can result in a mixture of α and β anomers.

    • Vorbrüggen Conditions: This one-pot method is also used but may result in lower yields of the desired product compared to anion glycosylation.

  • Functionalization: To enhance the photophysical properties or to introduce "clickable" handles for bioconjugation, side chains are introduced at the 7-position of the nucleobase.

    • Palladium-Assisted Cross-Coupling: Sonogashira and Suzuki-Miyaura cross-coupling reactions are commonly employed to attach various functional groups (e.g., benzofuran, pyrene, alkynes) to the 7-iodo intermediate.

    • Click Chemistry: "Clickable" derivatives are synthesized by introducing alkyne side chains (e.g., ethynyl, tripropargylamino) via Sonogashira coupling. These can then be readily conjugated to azide-containing molecules, such as fluorescent dyes, using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

2. Photophysical Characterization

The photophysical properties of the synthesized nucleosides are investigated using a combination of steady-state and time-resolved spectroscopic techniques.

  • Sample Preparation: The nucleoside analogues are dissolved in solvents of varying polarity (e.g., water, acetonitrile, propanol) to study solvatochromic effects.

  • Steady-State Spectroscopy:

    • UV-Visible Absorption Spectroscopy: Used to determine the ground-state absorption spectra and molar extinction coefficients.

    • Fluorescence Spectroscopy: Used to measure the emission spectra, determine fluorescence quantum yields (often relative to a known standard), and assess solvatochromic shifts.

  • Time-Resolved Spectroscopy:

    • Femtosecond Transient Absorption Spectroscopy: This pump-probe technique is used to investigate the ultrafast excited-state dynamics. The sample is excited with a short laser pulse (e.g., at 267 nm), and the subsequent relaxation pathways are monitored by measuring the change in absorption of a probe pulse over a range of delay times. This method allows for the determination of excited-state lifetimes.

Visualizations

Synthesis_and_Functionalization_Workflow Base This compound (Protected) Iodo 7-Iodo Intermediate Base->Iodo Iodination IodoNucleoside 7-Iodo Nucleoside (Protected) Iodo->IodoNucleoside Glycosylation (e.g., Anion Method) Sugar Protected Sugar (e.g., Hoffer's Halogenose) Sugar->IodoNucleoside Deprotect1 Deprotected 7-Iodo Nucleoside IodoNucleoside->Deprotect1 Deprotection FuncNucleoside 7-Functionalized Nucleoside (Protected) IodoNucleoside->FuncNucleoside Pd-Catalyzed Cross-Coupling (Sonogashira / Suzuki) FunctionalGroup Functional Group (e.g., Alkyne, Boronic Acid) FunctionalGroup->FuncNucleoside Deprotect2 Final Functionalized Nucleoside FuncNucleoside->Deprotect2 Deprotection Photophysical_Characterization_Workflow Sample Nucleoside Sample in various solvents SteadyState Steady-State Spectroscopy Sample->SteadyState TimeResolved Time-Resolved Spectroscopy Sample->TimeResolved Absorption UV-Vis Absorption SteadyState->Absorption Emission Fluorescence Emission & Quantum Yield (ΦF) SteadyState->Emission Transient Femtosecond Transient Absorption TimeResolved->Transient DataAnalysis Data Analysis Absorption->DataAnalysis Emission->DataAnalysis Transient->DataAnalysis Properties Determine Photophysical Properties: - Absorption/Emission Maxima - Excited-State Lifetimes (τ) - Solvatochromism DataAnalysis->Properties Excited_State_Relaxation_Pathway S0_initial S0 S2 S2 (Lb) S0_initial->S2 Excitation (267 nm) S1 S1 (La) S2->S1 Internal Conversion ICT ¹πσ* (ICT) S1->ICT Relaxation S1->dummy Fluorescence S0_final S0 ICT->S0_final Non-Radiative Decay

Unraveling the Enigmatic Base Pairing of 5-Aza-7-deazaguanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aza-7-deazaguanine is a modified purine (B94841) nucleobase analog that has garnered significant interest in the fields of chemical biology and drug development. Its unique structural alteration—the substitution of a carbon atom at position 7 with a nitrogen atom and the introduction of a nitrogen atom at position 5—dramatically alters its hydrogen bonding capabilities and, consequently, its base pairing interactions within DNA and RNA duplexes. This technical guide provides an in-depth exploration of the base pairing properties of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular principles.

The core structural modification in this compound involves the transposition of the N7 nitrogen of guanine (B1146940) to the bridgehead position 5. This seemingly subtle change has profound consequences for its molecular recognition, transforming the N1 position into a hydrogen bond acceptor, a role reversal from its donor function in standard guanine. This modification effectively prevents the formation of Hoogsteen base pairs.[1][2][3] As a result, this compound engages in non-canonical base pairing, primarily with isoguanine (B23775) and guanine, leading to the formation of unique "all-purine" DNA structures with altered helical orientations.[1][3][4]

Quantitative Data on Duplex Stability

The incorporation of this compound into DNA oligonucleotides has a marked effect on duplex stability, which has been quantified through thermal denaturation studies (Tm measurements). While specific thermodynamic parameters (ΔH°, ΔS°, and ΔG°) are not extensively detailed in the available literature, the trends in melting temperatures provide valuable insights into the stability of the resulting non-canonical base pairs.

Oligonucleotide Duplex CompositionNumber of ModificationsObserved Effect on Duplex Stability (Tm)Reference
Single this compound-Isoguanine pair1Decrease in Tm compared to Watson-Crick duplex[4]
Multiple this compound-Isoguanine pairs2 or 3Stepwise increase in Tm with each additional pair[4]
Single this compound-Guanine pair1Destabilizing effect on the duplex[4]
Multiple this compound-Guanine pairsNot extensively studied, but expected to be destabilizing[4]
Functionalization at position 7 (e.g., with pyrene)1 or moreIncreased duplex stability[1]

Base Pairing Schemes and Strand Orientation

The altered hydrogen bonding face of this compound dictates its pairing partners and the resulting orientation of the DNA strands.

Figure 1. Hydrogen bonding patterns of this compound.

Experimental Protocols

Synthesis of this compound Phosphoramidite (B1245037)

The synthesis of oligonucleotides containing this compound is achieved through standard solid-phase phosphoramidite chemistry.[1][5] The key starting material is the corresponding phosphoramidite of the modified base.

Methodology:

  • Glycosylation: The this compound base is glycosylated with a protected deoxyribose or ribose sugar derivative. This can be achieved under various conditions, including phase-transfer catalysis or using sodium hydride to generate the nucleobase anion.[5][6]

  • Protection: The 5'-hydroxyl group of the resulting nucleoside is protected with a dimethoxytrityl (DMT) group.

  • Phosphitylation: The 3'-hydroxyl group is then reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base (e.g., N,N-diisopropylethylamine) to yield the final phosphoramidite building block.

  • Purification: The phosphoramidite is purified by silica (B1680970) gel chromatography.

phosphoramidite_synthesis Start This compound Base Glycosylation Glycosylation with Protected Sugar Start->Glycosylation Nucleoside Protected Nucleoside Glycosylation->Nucleoside DMT_Protection 5'-DMT Protection Nucleoside->DMT_Protection DMT_Nucleoside 5'-DMT-Nucleoside DMT_Protection->DMT_Nucleoside Phosphitylation 3'-Phosphitylation DMT_Nucleoside->Phosphitylation Phosphoramidite This compound Phosphoramidite Phosphitylation->Phosphoramidite

References

An In-depth Technical Guide to 5-Aza-7-deazaguanine in Hachimoji DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest to expand the genetic alphabet beyond the canonical four bases (Adenine, Guanine (B1146940), Cytosine, and Thymine) has led to the development of synthetic genetic systems. Among the most significant of these is Hachimoji DNA, an eight-letter genetic system that doubles the information density of natural DNA. A cornerstone of this expanded alphabet is the synthetic purine (B94841) analogue, 5-Aza-7-deazaguanine, denoted as P . This technical guide provides a comprehensive overview of the chemical properties, thermodynamic contributions, and enzymatic processing of P within the Hachimoji DNA framework. Detailed experimental protocols for its synthesis and incorporation into oligonucleotides are also presented, alongside a workflow for the selection of functional Hachimoji DNA molecules.

Chemical Properties and Structure of this compound (P)

This compound is a synthetic purine analogue where the nitrogen at position 7 and the carbon at position 5 of guanine are exchanged.[1] This modification maintains the Watson-Crick base-pairing edge, allowing it to form a stable and specific base pair with its synthetic pyrimidine (B1678525) partner, 6-amino-5-nitro-2-pyrimidinone, known as Z .[1] The P:Z pair is one of the four orthogonal base pairs in the Hachimoji genetic system, alongside the natural A:T and G:C pairs, and the synthetic S:B pair.

The structure of the this compound deoxynucleoside is shown below:

G cluster_0 5-Aza-7-deazaguanosine (dP) node_P

Caption: Chemical structure of 2'-deoxy-5-aza-7-deazaguanosine (dP).

Data Presentation: Thermodynamic Stability of Hachimoji DNA containing P:Z pairs

The thermodynamic stability of Hachimoji DNA duplexes, including those containing P:Z pairs, has been systematically evaluated. The nearest-neighbor model, a cornerstone for predicting the stability of natural DNA duplexes, has been successfully extended to this eight-letter system.[1] This allows for the accurate prediction of melting temperatures (Tm) and Gibbs free energy (ΔG°37) for any Hachimoji DNA sequence.

The thermodynamic parameters for the ten unique nearest-neighbor interactions in the Watson-Crick system have been supplemented with 28 additional parameters to account for the four new bases in Hachimoji DNA.[1] These parameters were derived from the analysis of 94 different Hachimoji DNA duplexes.[1] The predictive power of this expanded model is comparable to that for natural DNA, with an average error in predicted Tm of 2.1°C and in ΔG°37 of 0.39 kcal/mol.[1]

Table 1: Nearest-Neighbor Thermodynamic Parameters for Hachimoji DNA in 1 M NaCl

Sequence (5'-3'/3'-5')ΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°37 (kcal/mol)
Containing P
AP/TZ-7.6-21.3-1.3
TP/AZ-7.2-20.4-1.1
CP/GZ-10.6-27.2-2.5
GP/CZ-9.8-24.4-2.6
ZP/PZ-8.0-19.2-2.3
SP/BZ-8.5-22.7-1.8
BP/SZ-7.8-21.0-1.6
PP/ZZ-6.6-18.4-1.1
Containing Z
AZ/TP-7.2-21.3-0.9
TZ/AP-7.2-22.2-0.6
CZ/GP-9.8-26.2-2.0
GZ/CP-10.6-26.9-2.7
PZ/ZP-8.0-19.2-2.3
SZ/BP-7.8-23.2-0.9
BZ/SP-8.5-22.7-1.8
ZZ/PP-6.6-18.4-1.1

Note: This table presents a subset of the full nearest-neighbor parameters for Hachimoji DNA, focusing on interactions involving P and Z. The complete set of parameters can be found in the supplementary materials of Hoshika et al., Science (2019).[1]

Experimental Protocols

Synthesis of 5-Aza-7-deaza-2'-deoxyguanosine Phosphoramidite (B1245037)

The synthesis of the 3'-((2-cyanoethyl)-(N,N-diisopropyl)) phosphoramidite of 5-aza-7-deaza-2'-deoxyguanosine is a critical step for its incorporation into synthetic DNA. The following is a generalized protocol based on standard phosphoramidite synthesis methodologies.

G start 5-Aza-7-deaza- 2'-deoxyguanosine protect_5_OH Protection of 5'-OH (e.g., DMT-Cl, Pyridine) start->protect_5_OH protect_N2 Protection of N2-amino group (e.g., Isobutyryl chloride) protect_5_OH->protect_N2 phosphitylation Phosphitylation of 3'-OH (2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite, DIPEA) protect_N2->phosphitylation purification Purification (Silica gel chromatography) phosphitylation->purification final_product Final Phosphoramidite Product purification->final_product

Caption: Workflow for the synthesis of 5-Aza-7-deaza-2'-deoxyguanosine phosphoramidite.

Protocol:

  • 5'-Hydroxyl Protection: The starting 5-aza-7-deaza-2'-deoxyguanosine is reacted with dimethoxytrityl chloride (DMT-Cl) in anhydrous pyridine (B92270) to protect the 5'-hydroxyl group. The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • N2-Amino Group Protection: The exocyclic amino group at the N2 position is protected, typically with an acyl protecting group such as isobutyryl chloride in the presence of a base. This prevents side reactions during oligonucleotide synthesis.

  • Phosphitylation: The 3'-hydroxyl group of the protected nucleoside is phosphitylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and a mild base, such as N,N-diisopropylethylamine (DIPEA). This reaction introduces the phosphoramidite moiety, which is reactive in the subsequent oligonucleotide synthesis.

  • Purification: The final phosphoramidite product is purified by silica (B1680970) gel column chromatography to remove any unreacted starting materials and byproducts. The purity of the final product is confirmed by 1H NMR, 31P NMR, and mass spectrometry.

Solid-Phase Synthesis of Hachimoji DNA Oligonucleotides

Hachimoji DNA oligonucleotides are synthesized using standard automated solid-phase phosphoramidite chemistry.

G cluster_cycle Synthesis Cycle (repeated for each base) deblocking 1. Deblocking: Removal of 5'-DMT group (e.g., Trichloroacetic acid) coupling 2. Coupling: Addition of phosphoramidite (e.g., dP-phosphoramidite + Activator) deblocking->coupling capping 3. Capping: Acetylation of unreacted 5'-OH groups (e.g., Acetic anhydride) coupling->capping oxidation 4. Oxidation: Conversion of phosphite (B83602) to phosphate (B84403) (e.g., Iodine solution) capping->oxidation cleavage_deprotection Cleavage and Deprotection: Release from support and removal of protecting groups (e.g., NH4OH) oxidation->cleavage_deprotection start Initiation: First nucleoside on solid support start->deblocking purification Purification: (e.g., HPLC or PAGE) cleavage_deprotection->purification final_oligo Purified Hachimoji DNA purification->final_oligo

Caption: Automated solid-phase synthesis cycle for Hachimoji DNA.

Protocol:

  • Initiation: The synthesis begins with the first nucleoside attached to a solid support (e.g., controlled pore glass).

  • Synthesis Cycle:

    • Deblocking: The 5'-DMT protecting group is removed with an acid (e.g., trichloroacetic acid in dichloromethane) to expose the 5'-hydroxyl group for the next coupling reaction.

    • Coupling: The desired phosphoramidite (including the this compound phosphoramidite) is activated (e.g., with tetrazole) and coupled to the free 5'-hydroxyl group.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

    • Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate triester using an iodine solution.

  • Iteration: The cycle is repeated until the desired sequence is synthesized.

  • Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all protecting groups (on the bases and the phosphate backbone) are removed using a concentrated ammonium (B1175870) hydroxide (B78521) solution.

  • Purification: The crude oligonucleotide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE), to isolate the full-length product.

Enzymatic Incorporation and Fidelity

For Hachimoji DNA to function as a genetic material, it must be a substrate for DNA polymerases. Studies have shown that engineered DNA polymerases can replicate Hachimoji DNA with high fidelity. The fidelity of a polymerase is a measure of its ability to correctly insert the complementary nucleotide opposite a template base.

While specific kinetic parameters (kpol and Kd) for the incorporation of dPTP by DNA polymerases are not extensively published in a centralized table, the successful PCR amplification and sequencing of Hachimoji DNA demonstrates that efficient and faithful incorporation occurs.[1] The development of variants of T7 RNA polymerase has also enabled the transcription of Hachimoji DNA into Hachimoji RNA, further highlighting the compatibility of this synthetic system with enzymatic processes.[1]

Functional Applications: SELEX with Hachimoji DNA

The ability to evolve functional molecules from a random library is a hallmark of a genetic system. Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is a powerful technique for isolating DNA or RNA molecules (aptamers) that bind to a specific target. This process has been successfully applied to Hachimoji DNA to generate aptamers that bind to various targets, including cancer cells.

G library Initial Hachimoji DNA Library (Randomized Region) incubation Incubation with Target (e.g., Cancer Cells) library->incubation partitioning Partitioning: Wash to remove non-binders incubation->partitioning elution Elution of Bound Sequences partitioning->elution amplification PCR Amplification (with Hachimoji dNTPs) elution->amplification ssDNA_generation Single-Strand Generation amplification->ssDNA_generation enriched_pool Enriched Hachimoji DNA Pool ssDNA_generation->enriched_pool enriched_pool->incubation Repeat Cycles sequencing High-Throughput Sequencing enriched_pool->sequencing aptamer_characterization Aptamer Characterization (Binding Assays) sequencing->aptamer_characterization

Caption: Experimental workflow for SELEX using a Hachimoji DNA library.

SELEX Protocol Outline:

  • Library Design and Synthesis: A large library of single-stranded Hachimoji DNA molecules is synthesized. Each molecule contains a central randomized region flanked by constant primer binding sites.

  • Incubation: The library is incubated with the target of interest under specific binding conditions.

  • Partitioning: Non-binding sequences are washed away, while the molecules that have bound to the target are retained.

  • Elution: The bound sequences are eluted from the target.

  • Amplification: The eluted sequences are amplified by PCR using primers that anneal to the constant regions and a mixture of all eight Hachimoji deoxynucleoside triphosphates (dNTPs).

  • Single-Strand Generation: The double-stranded PCR products are converted to single-stranded DNA for the next round of selection.

  • Iteration and Enrichment: The process is repeated for multiple rounds, with increasing selection stringency, to enrich the pool in high-affinity binders.

  • Sequencing and Characterization: The enriched pool is sequenced using high-throughput methods to identify individual aptamer candidates, which are then synthesized and characterized for their binding affinity and specificity.

Conclusion

This compound is a pivotal component of the Hachimoji expanded genetic alphabet. Its ability to form a stable and specific base pair with its partner, Z, contributes to the predictable thermodynamic behavior of Hachimoji DNA. The successful synthesis of its phosphoramidite derivative allows for its routine incorporation into synthetic oligonucleotides, and its compatibility with engineered polymerases enables the replication and evolution of Hachimoji DNA. The development of functional Hachimoji DNA aptamers through SELEX highlights the potential of this expanded genetic system for applications in diagnostics, therapeutics, and synthetic biology. This guide provides the foundational technical information for researchers and developers to explore and utilize the capabilities of this compound within the context of Hachimoji DNA.

References

Theoretical Stability of 5-Aza-7-deazaguanine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aza-7-deazaguanine, a structural analog of guanine, is of significant interest in medicinal chemistry and drug development due to its potential as a therapeutic agent. Its altered electronic structure, arising from the substitution of a carbon atom with nitrogen at the 5-position and the removal of nitrogen at the 7-position of the purine (B94841) ring, can lead to unique biological activities. Understanding the intrinsic stability of this molecule, including its tautomeric preferences and decomposition pathways, is crucial for predicting its behavior in biological systems and for the rational design of novel therapeutics. This technical guide provides an in-depth analysis of the theoretical studies on the stability of this compound, drawing upon computational chemistry methodologies and analogous systems to elucidate its fundamental properties.

Tautomerism of this compound

Prototropic tautomerism, the migration of a proton between different positions on a molecule, is a key determinant of the chemical and biological properties of heterocyclic compounds like this compound. The relative stability of different tautomers can significantly influence their base-pairing capabilities and interactions with enzymes.

Based on theoretical studies of the analogous molecule guanine, several tautomeric forms of this compound can be postulated. The predominant tautomer in various solvents is reported to be the N9-H form. The primary tautomeric forms considered in theoretical studies would include the keto-amino and enol-amino forms, with protonation occurring at different nitrogen atoms of the purine ring system.

Key Tautomeric Forms

The most probable tautomers of this compound are depicted below. Their relative stability is influenced by the solvent environment, with polar solvents generally favoring more polar tautomers.

Tautomer NameProtonation SitesGeneral Stability
N9-H (canonical)N1, N9Expected to be the most stable form in solution
N7-HN1, N7Generally less stable than the N9-H form in guanine
Enol TautomersO6, N9/N7Typically higher in energy than the keto forms

Table 1: Postulated Tautomeric Forms of this compound and their Expected Relative Stabilities.

The following diagram illustrates the equilibrium between the major keto-amino tautomers of this compound.

Tautomers N9H N9-H Tautomer (Canonical) N7H N7-H Tautomer N9H->N7H Proton Transfer Decomposition cluster_0 Hydrolysis Initiation cluster_1 Ring Opening cluster_2 Degradation 5A7G This compound H2O_attack Nucleophilic Attack by Water on C6 5A7G->H2O_attack Tetrahedral_Intermediate Tetrahedral Intermediate H2O_attack->Tetrahedral_Intermediate Ring_Opening C6-N1 Bond Cleavage Tetrahedral_Intermediate->Ring_Opening Linear_Intermediate Linear Intermediate Ring_Opening->Linear_Intermediate Degradation_Products Degradation Products (e.g., Formic Acid) Linear_Intermediate->Degradation_Products Tautomer_Workflow Start Postulate Tautomers Opt Geometry Optimization (DFT) Start->Opt Freq Frequency Calculation Opt->Freq SPE Single-Point Energy (High-Level Theory) Freq->SPE Solv Solvation Model (PCM/SMD) SPE->Solv End Calculate Relative Gibbs Free Energies Solv->End

Methodological & Application

Application Note: Enhancing the Sequencing of GC-Rich DNA Using Guanine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 5-Aza-7-deazaguanine: While this compound is a modified guanine (B1146940) analog, its documented applications primarily involve the study of molecular recognition and the formation of novel base pairs in synthetic DNA.[1][2] For the purpose of resolving secondary structures in GC-rich templates during standard sequencing, the widely adopted and extensively documented analog is 7-deaza-2'-deoxyguanosine triphosphate (7-deaza-dGTP) . This document will focus on the application and protocols for 7-deaza-dGTP, which directly addresses the challenges of sequencing GC-rich DNA.

Introduction: The Challenge of Sequencing GC-Rich DNA

DNA sequences with a high guanine-cytosine (GC) content (typically >60%) present significant challenges for standard DNA sequencing protocols, including both Sanger sequencing and Next-Generation Sequencing (NGS). The strong triple hydrogen bonds between guanine and cytosine bases, compared to the double hydrogen bonds in adenine-thymine pairs, lead to high thermal and structural stability.[3][4]

This high stability promotes the formation of stable secondary structures, such as hairpins and G-quadruplexes, even after denaturation.[3][5][6] These structures can cause DNA polymerase to stall, dissociate, or skip regions of the template, leading to:

  • Premature termination of the sequencing reaction.[7]

  • Band compressions in Sanger sequencing, where distinct DNA fragments migrate at the same rate in a gel, causing ambiguous base calling.[8][9][10]

  • Uneven coverage and sequencing gaps in NGS, as GC-rich regions are poorly amplified during library preparation.[3]

  • Reduced read length and overall data quality .[5]

Mechanism of Action: 7-deaza-dGTP

To overcome these challenges, dGTP can be partially or fully replaced with its analog, 7-deaza-dGTP. The key structural difference is the substitution of the nitrogen atom at position 7 (N7) of the purine (B94841) ring with a carbon-hydrogen (C-H) group.

This modification prevents the formation of Hoogsteen base pairing, which is a non-Watson-Crick interaction that contributes significantly to the formation of secondary structures like G-quadruplexes.[11] By weakening these non-canonical base-base interactions, 7-deaza-dGTP destabilizes secondary structures in the DNA template, allowing the DNA polymerase to proceed more effectively through the GC-rich regions.[7] This results in improved read-through, reduced band compression, and more uniform amplification.[7][11]

Mechanism_of_Action cluster_0 Standard dGTP in GC-Rich Region cluster_1 7-deaza-dGTP in GC-Rich Region dGTP Guanine (dGTP) Cytosine1 Cytosine dGTP->Cytosine1 Watson-Crick (3 H-bonds) Hoogsteen Hoogsteen Bonding (N7) dGTP->Hoogsteen SecondaryStructure Stable Secondary Structure (e.g., Hairpin) Hoogsteen->SecondaryStructure Leads to PolymeraseStall Polymerase Stalls/ Dissociates SecondaryStructure->PolymeraseStall Causes deaza_dGTP 7-deaza-Guanine (N7 replaced by C-H) Cytosine2 Cytosine deaza_dGTP->Cytosine2 Watson-Crick (3 H-bonds) NoHoogsteen Hoogsteen Bonding Blocked ReducedStructure Reduced Secondary Structure PolymeraseProceeds Polymerase Proceeds Successfully ReducedStructure->PolymeraseProceeds Allows Sanger_Workflow Template Purified PCR Product (GC-Rich) Reaction_Setup Cycle Sequencing Reaction Setup (with 7-deaza-dGTP) Template->Reaction_Setup Thermal_Cycling Thermal Cycling Reaction_Setup->Thermal_Cycling Cleanup Post-Reaction Cleanup (Ethanol/EDTA Precipitation) Thermal_Cycling->Cleanup Electrophoresis Capillary Electrophoresis Cleanup->Electrophoresis Analysis Data Analysis (Resolve Compressions) Electrophoresis->Analysis NGS_Workflow gDNA Genomic DNA (GC-Rich) Fragmentation Fragmentation, End Repair, A-Tailing gDNA->Fragmentation Ligation Adapter Ligation Fragmentation->Ligation Amplification Library Amplification (PCR with 7-deaza-dGTP) Ligation->Amplification Cleanup Library Cleanup & Size Selection Amplification->Cleanup QC Library QC (Bioanalyzer, qPCR) Cleanup->QC Sequencing Next-Generation Sequencing QC->Sequencing

References

Application Notes and Protocols for the Incorporation of 5-Aza-7-deazaguanine in PCR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aza-7-deazaguanine is a modified purine (B94841) base that presents unique opportunities for the development of novel therapeutic and diagnostic agents. Unlike its more commonly used analog, 7-deazaguanine, which is primarily employed in PCR to overcome issues with GC-rich templates, this compound has been explored for its ability to form alternative base pairs and to create functionalized DNA constructs.[1][2][3][4] The substitution of nitrogen at position 5 of the purine ring alters the hydrogen bonding properties of the base, enabling new molecular recognition patterns.[1][3][5]

Currently, the incorporation of this compound into nucleic acids is predominantly achieved through chemical synthesis of oligonucleotides using phosphoramidite (B1245037) chemistry.[1] There are no established, standardized protocols for the enzymatic incorporation of 5-Aza-7-deazaguanosine triphosphate (5-Aza-7-deaza-dGTP) into DNA during a Polymerase Chain Reaction (PCR).

This document provides a comprehensive overview of the properties of this compound and presents a hypothetical and experimental protocol for its incorporation into PCR products. The proposed methodologies are based on established principles for using modified nucleotides in PCR and are intended to serve as a starting point for researchers to develop and optimize their own specific applications.

Properties and Potential Applications of this compound

The unique structure of this compound imparts distinct chemical properties that differ from natural guanine (B1146940) and 7-deazaguanine. The nitrogen at position 5 alters the electron distribution in the purine ring system and modifies the hydrogen-bonding pattern. This allows for the formation of non-canonical base pairs, for instance with isoguanine, leading to the construction of novel DNA duplexes with unique stability and recognition features.[1][3]

Potential applications for DNA containing this compound include:

  • Development of therapeutic oligonucleotides: The modified base can enhance the stability and target specificity of antisense oligonucleotides or siRNAs.

  • Novel diagnostic probes: The unique base pairing can be exploited to create highly specific probes for detecting specific DNA or RNA sequences.

  • Expansion of the genetic alphabet: this compound has been used as a component of an expanded genetic alphabet, which could lead to the creation of novel proteins and nucleic acid-based catalysts.[6]

  • Functionalized DNA: The 7-position of the 5-aza-7-deazapurine moiety can be functionalized with various side chains, allowing for the attachment of labels, drugs, or other molecules to DNA.[1][7][8]

Hypothetical Experimental Protocol for PCR Incorporation

The following protocol is a proposed starting point for the enzymatic incorporation of this compound into DNA via PCR. Optimization of each component and condition is critical for success.

Principle

This protocol is adapted from methods used for the incorporation of 7-deaza-dGTP. It is based on the assumption that a DNA polymerase can recognize and incorporate 5-Aza-7-deaza-dGTP opposite a cytosine in the template strand. Due to the altered structure, the efficiency of incorporation may be lower than that of the natural dGTP or even 7-deaza-dGTP. Therefore, a mixture of 5-Aza-7-deaza-dGTP and dGTP is recommended to ensure the completion of the PCR amplification.

Materials
  • 5-Aza-7-deazaguanosine triphosphate (custom synthesis required)

  • DNA template

  • Forward and reverse primers

  • High-fidelity, proofreading DNA polymerase (e.g., Pfu, Q5)

  • Deoxynucleotide triphosphates (dNTPs) mix (dATP, dCTP, dGTP, dTTP)

  • PCR buffer

  • MgCl₂ solution

  • Nuclease-free water

Experimental Workflow

G cluster_prep Preparation cluster_pcr PCR Optimization cluster_analysis Analysis prep_reagents Prepare Reagents (Primers, Template, dNTPs, 5-Aza-7-deaza-dGTP) pcr_setup Set up PCR Reactions (Varying 5-Aza-7-deaza-dGTP:dGTP ratio, MgCl2 concentration, and annealing temperature) prep_reagents->pcr_setup thermocycling Perform PCR Amplification pcr_setup->thermocycling gel Agarose (B213101) Gel Electrophoresis (Analyze PCR product yield and purity) thermocycling->gel purification Purify PCR Product gel->purification sequencing Sequence PCR Product (Confirm incorporation) purification->sequencing mass_spec Mass Spectrometry (Quantify incorporation efficiency) purification->mass_spec

Caption: Experimental workflow for optimizing the incorporation of this compound in PCR.

PCR Reaction Setup

It is recommended to perform a series of reactions to optimize the concentration of 5-Aza-7-deaza-dGTP, the ratio of 5-Aza-7-deaza-dGTP to dGTP, and the MgCl₂ concentration.

ComponentStock ConcentrationFinal ConcentrationVolume (for 50 µL reaction)
10X PCR Buffer10X1X5 µL
dNTP mix (without dGTP)10 mM each200 µM each1 µL
dGTP10 mM50 - 150 µM0.25 - 0.75 µL
5-Aza-7-deaza-dGTP10 mM50 - 150 µM0.25 - 0.75 µL
Forward Primer10 µM0.2 - 0.5 µM1 - 2.5 µL
Reverse Primer10 µM0.2 - 0.5 µM1 - 2.5 µL
DNA Template1-100 ng/µL1-100 ng1 µL
MgCl₂50 mM1.5 - 3.0 mM1.5 - 3.0 µL
DNA Polymerase1-2 U/µL0.5 - 1.0 U0.5 µL
Nuclease-free waterto 50 µL

Note: The suggested ratio of 5-Aza-7-deaza-dGTP to dGTP is a starting point. A gradient of ratios from 1:3 to 3:1 should be tested.

Thermocycling Conditions

The following are suggested starting parameters. The annealing temperature should be optimized for the specific primer set, and the extension time should be adjusted based on the amplicon length and the polymerase used.

StepTemperatureTimeCycles
Initial Denaturation98°C30 sec1
Denaturation98°C10 sec30-35
Annealing55-65°C30 sec
Extension72°C30-60 sec/kb
Final Extension72°C5 min1
Hold4°C

Data Presentation: Hypothetical Optimization Matrix

To systematically optimize the incorporation of this compound, a matrix of experimental conditions should be tested. The results can be analyzed by agarose gel electrophoresis to assess product yield and purity, followed by sequencing or mass spectrometry to confirm and quantify incorporation.

Ratio (5-Aza-7-deaza-dGTP : dGTP)[MgCl₂] (mM)Annealing Temp (°C)Expected PCR Product YieldExpected Incorporation Efficiency
1:31.558+++Low
1:32.058+++Low-Medium
1:32.558++Medium
1:11.560++Medium
1:12.060+++Medium-High
1:12.560++High
3:11.562+High
3:12.062++High
3:12.562+Very High

Key: + (low), ++ (medium), +++ (high)

Visualization of Modified Guanine Analogs

The structural differences between guanine, 7-deazaguanine, and this compound are critical to their function.

Caption: Structures of Guanine, 7-Deazaguanine, and this compound.

Conclusion

The incorporation of this compound into DNA via PCR is a novel application that holds promise for various fields of research and development. While a standardized protocol does not yet exist, the experimental approach outlined in this document provides a solid foundation for researchers to begin exploring this exciting possibility. Successful incorporation will require careful optimization of reaction conditions, particularly the ratio of the modified nucleotide to its natural counterpart and the concentration of magnesium ions. The resulting modified DNA could have a wide range of applications, from the creation of new therapeutic agents to the development of advanced diagnostic tools. Further research in this area is warranted to fully unlock the potential of this unique modified base.

References

Application Notes: Enhancing Next-Generation Sequencing of GC-Rich Regions with 7-Deaza-dGTP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Next-Generation Sequencing (NGS) has revolutionized genomics research. However, a persistent challenge is the accurate and uniform sequencing of genomic regions with high guanine-cytosine (GC) content. These GC-rich regions, which include critical regulatory elements like promoters and CpG islands, are prone to forming stable secondary structures, such as hairpins and G-quadruplexes. These structures can impede DNA polymerase processivity during the library amplification step, leading to biased amplification, uneven coverage, and even complete dropout of these regions in the final sequencing data. This GC bias can significantly impact various applications, from whole-genome sequencing to targeted sequencing for cancer research, where accurate variant calling in GC-rich oncogenes is critical.

To address this challenge, the guanine (B1146940) analog 7-deaza-2'-deoxyguanosine triphosphate (7-deaza-dGTP) can be incorporated into the PCR amplification step of NGS library preparation. By replacing the nitrogen at the 7-position of the purine (B94841) ring with a carbon, 7-deaza-dGTP disrupts the Hoogsteen hydrogen bonding required for the formation of G-quadruplexes and other secondary structures, without affecting the standard Watson-Crick base pairing. This results in a more faithful amplification of GC-rich templates, leading to improved sequencing quality and more uniform coverage across the genome.

Principle and Mechanism of Action

The primary cause of underrepresentation of GC-rich regions in Illumina sequencing data is bias introduced during PCR amplification. High

Application Notes: 5-Aza-7-deazaguanine for Resolving DNA Secondary Structures

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Guanine-rich nucleic acid sequences are prone to forming stable, four-stranded secondary structures known as G-quadruplexes (G4s). These structures are formed by the stacking of G-tetrads, which are square-planar arrangements of four guanine (B1146940) bases connected by Hoogsteen-type hydrogen bonds.[1] While G-quadruplexes play significant roles in key biological processes such as transcriptional regulation, telomere maintenance, and DNA recombination, they also present formidable obstacles for enzymes like DNA polymerases and helicases.[2] The stalling of the replication machinery at these sites can lead to incomplete DNA synthesis, biased amplification in PCR, and errors in sequencing.[2][3]

5-Aza-7-deaza-2'-deoxyguanosine (5-aza-7-deaza-dG) is a modified purine (B94841) nucleoside designed to mitigate the challenges posed by G-quadruplexes and other GC-rich secondary structures. The key modification is the transposition of the nitrogen atom from position 7 to the bridgehead position 5 of the purine ring.[4] The N7 nitrogen of guanine is a critical hydrogen bond acceptor in the formation of Hoogsteen base pairs that stabilize G-tetrads.[1] By relocating this nitrogen, 5-aza-7-deazaguanine is incapable of forming these specific bonds, thereby disrupting the G-tetrad and destabilizing the entire G-quadruplex structure upon its incorporation into a DNA strand.[1][4] This property makes it an invaluable tool for researchers in molecular biology, genomics, and drug development.

Mechanism of Action

The efficacy of this compound lies in its targeted disruption of the Hoogsteen hydrogen bonding network essential for G-tetrad formation.

Mechanism of G-quadruplex destabilization.

Applications

The primary application of this compound triphosphate (5-aza-7-deaza-dGTP) is to overcome issues related to DNA secondary structures in enzymatic assays:

  • PCR Amplification: In PCR, G-quadruplexes in the template DNA can cause Taq polymerase to stall, resulting in low yield or complete failure of amplification. Replacing a portion of the dGTP with 5-aza-7-deaza-dGTP prevents the template from folding into these inhibitory structures, allowing for efficient amplification of GC-rich and repetitive regions, such as CpG islands and telomeric sequences.[3]

  • DNA Sequencing: Similar to PCR, G-quadruplexes can cause premature termination of sequencing reactions ("sequencing stops").[3] The inclusion of 5-aza-7-deaza-dGTP in the reaction mix, for both Sanger and next-generation sequencing library preparation, helps to linearize the template strand, enabling the polymerase to read through these difficult regions and generating complete and accurate sequence data.[1]

  • Drug Discovery and Development: By preventing G4 formation, this compound can be used as a research tool to study the biological outcomes of G4 disruption. For example, if a G-quadruplex in a gene promoter is hypothesized to repress transcription, incorporating this analog into the sequence can help validate this by observing a subsequent increase in gene expression. This provides a counterpoint to studies using G4-stabilizing ligands.[2][5]

Quantitative Data and Properties

This table summarizes the key properties and recommended usage concentrations for the related and widely used analog, 7-deaza-dGTP, which can be adapted for this compound.

ParameterValue / RecommendationReference
Compound This compound[6]
CAS Number 67410-64-4[6]
Molecular Formula C₅H₄N₆O[6]
Class Nucleoside Analog, Guanosine Analog[6]
Application Focus PCR, Sequencing, G-quadruplex Resolution[1][3]
Recommended dGTP Analog Ratio 3:1 (7-deaza-dGTP : dGTP)[1]
Mechanism Prevents Hoogsteen bond formation[1][4]

Experimental Protocols

Protocol 1: PCR Amplification of G-Quadruplex Forming DNA

This protocol provides a methodology for amplifying a DNA region known or suspected to form G-quadruplex structures. The key modification is the partial substitution of dGTP with 5-aza-7-deaza-dGTP (or the more commonly cited 7-deaza-dGTP).

1. Reagent Preparation:

  • Template DNA: Dilute to a working concentration of 1-100 ng/µL in nuclease-free water.

  • Primers: Dilute forward and reverse primers to a stock concentration of 10 µM each.

  • dNTP Mix (Modified): Prepare a 10 mM dNTP mix containing:

    • 10 mM dATP

    • 10 mM dCTP

    • 10 mM dTTP

    • 2.5 mM dGTP

    • 7.5 mM 5-aza-7-deaza-dGTP (maintaining a 3:1 analog-to-dGTP ratio)[1]

  • DNA Polymerase: Use a high-fidelity, thermostable DNA polymerase (e.g., Taq, Pfu, or blends).

  • PCR Buffer: Use the 10X or 5X buffer supplied with the polymerase.

  • Nuclease-free water.

2. PCR Reaction Setup:

Assemble the following components on ice in a 0.2 mL PCR tube for a final volume of 50 µL:

ComponentVolumeFinal Concentration
10X PCR Buffer5 µL1X
10 mM Modified dNTP Mix1 µL200 µM total dNTPs
10 µM Forward Primer1 µL0.2 µM
10 µM Reverse Primer1 µL0.2 µM
Template DNA1 µL1-100 ng
DNA Polymerase0.5 µL1.25 units
Nuclease-free waterto 50 µL-

3. PCR Cycling Conditions:

The following conditions are a starting point and should be optimized for the specific template and primers.

StepTemperatureTimeCycles
Initial Denaturation95°C5 min1
Denaturation95°C30 sec30-35
Annealing55-65°C*30 sec
Extension72°C1 min/kb
Final Extension72°C5 min1
Hold4°C1

*Note: The annealing temperature should be optimized based on the primer melting temperatures (Tm).

4. Analysis of PCR Products:

  • Analyze the PCR products by running 5-10 µL of the reaction on a 1-2% agarose (B213101) gel stained with a DNA intercalating dye.

  • Visualize the DNA fragments under UV light to confirm the presence of a band of the expected size. A successful reaction with the modified dNTP mix should show a stronger, more specific band compared to a control reaction using only standard dGTP.

PCR_Workflow prep 1. Reagent Preparation (Template, Primers, Modified dNTPs) setup 2. PCR Reaction Setup (Assemble on Ice) prep->setup pcr 3. Thermocycling (Denaturation, Annealing, Extension) setup->pcr analysis 4. Agarose Gel Electrophoresis pcr->analysis result 5. Visualize & Analyze Results (Confirm Amplicon Size) analysis->result end_success Successful Amplification result->end_success Correct Band end_fail No/Poor Amplification (Optimize Conditions) result->end_fail Incorrect/No Band

Workflow for PCR with G4-resolving analogs.

Signaling Pathway Context

G-quadruplexes are frequently found in the promoter regions of genes, including many oncogenes, where they can act as regulatory elements.[2] The formation of a stable G4 structure can physically block the binding of transcription factors, thereby repressing gene expression.[5] Cellular helicases such as BLM, WRN, and FANCJ are known to resolve these structures to allow transcription to proceed.[2] The use of this compound provides a chemical method to probe the function of these G4s. By forcing the destabilization of a promoter G4, researchers can simulate the action of a helicase and study the resulting impact on the gene's signaling pathway.

Signaling_Pathway cluster_0 Gene Promoter Regulation cluster_1 G4 Resolution & Gene Activation G4 G-Quadruplex Forms in Promoter Block Transcription Blocked G4->Block Helicase Cellular Helicase (e.g., BLM, WRN) G4->Helicase Resolution Analog 5-Aza-7-deaza-dG Incorporation G4->Analog Resolution TF Transcription Factor TF->G4 Cannot Bind Pol RNA Polymerase Pol->G4 Stalls Active Transcription Active Unfolded Promoter DNA Unfolded Helicase->Unfolded Analog->Unfolded Unfolded->Active TF & Pol Bind Protein Oncogene Protein Expression Active->Protein Pathway Downstream Signaling Protein->Pathway

Role of G4 resolution in gene activation.

References

Synthesis of 5-Aza-7-deazaguanine-Modified Oligonucleotides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aza-7-deazaguanine is a modified purine (B94841) nucleobase that has garnered significant interest in the fields of nucleic acid chemistry and drug development. Its unique structure, where the nitrogen at position 7 of guanine (B1146940) is replaced by a carbon and a nitrogen is introduced at position 5, alters the hydrogen bonding pattern and electronic properties of the nucleobase.[1][2] This modification allows for the construction of novel base pairing motifs and can modulate the stability and biological activity of oligonucleotides.[1] These modified oligonucleotides have potential applications in antisense therapy, diagnostics, and as tools for studying nucleic acid structure and function. This document provides detailed protocols for the synthesis, purification, and characterization of this compound-modified oligonucleotides, along with relevant quantitative data and visualizations to guide researchers in their effective utilization.

Data Presentation

Table 1: Synthesis and Characterization of 5-Aza-7-deazaguanosine Phosphoramidite (B1245037)
StepReagents and ConditionsTypical Yield (%)31P NMR (ppm)Reference
Protection of 5'-OH 5-Aza-7-deaza-2'-deoxyguanosine, DMTr-Cl, Pyridine85-95N/AGeneral Procedure
Phosphitylation 5'-O-DMTr-5-Aza-7-deaza-2'-deoxyguanosine, 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA, Anhydrous CH2Cl280-90~148-150[3]

Note: Yields are indicative and can vary based on reaction scale and purification methods. 31P NMR chemical shifts are approximate and can be influenced by solvent and other factors.

Table 2: Solid-Phase Synthesis of this compound-Modified DNA Oligonucleotides
Synthesis Cycle StepReagent/ConditionTimeTypical Efficiency (%)Monitoring
Detritylation 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM)1-2 min>99Trityl Cation Assay (A495)
Coupling 0.1 M 5-Aza-7-deazaguanosine phosphoramidite in Acetonitrile (B52724), 0.45 M Activator (e.g., ETT)3-5 min98-99.5Trityl Cation Assay
Capping Acetic Anhydride/N-Methylimidazole/Pyridine and THF1 min>99N/A
Oxidation 0.02 M Iodine in THF/Pyridine/Water1 min>99N/A

Note: Coupling efficiency is crucial for the synthesis of long oligonucleotides and should be monitored at each step.[4] Longer coupling times may be required for modified phosphoramidites compared to standard DNA phosphoramidites.[5]

Table 3: Thermal Stability (Tm) of DNA Duplexes Containing a Single this compound (Z) Modification
Duplex Sequence (5' to 3')Complementary BaseTm (°C)ΔTm (°C) vs. G:CReference
d(CGC AZ G TTC GC)C48.5-5.2[1]
d(CGC AZ G TTC GC)T39.1-14.6[1]
d(CGC AZ G TTC GC)G42.3-11.4[1]
d(CGC AZ G TTC GC)A40.8-12.9[1]
d(CGC AG G TTC GC) (Control)C53.70[1]

Note: Tm values were measured in a buffer containing 0.1 M NaCl, 10 mM MgCl2, and 10 mM sodium cacodylate (pH 7.0). The incorporation of a single this compound opposite a cytosine moderately destabilizes the DNA duplex compared to a natural G:C pair.[1]

Experimental Protocols

Protocol 1: Synthesis of 5-Aza-7-deazaguanosine Phosphoramidite

This protocol describes the conversion of the 5-Aza-7-deazaguanosine nucleoside into its phosphoramidite derivative, which is the key building block for solid-phase synthesis.

Materials:

  • 5-Aza-7-deaza-2'-deoxyguanosine

  • 4,4'-Dimethoxytrityl chloride (DMTr-Cl)

  • Anhydrous Pyridine

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Silica (B1680970) Gel for column chromatography

Procedure:

  • 5'-O-DMTr Protection: a. Dissolve 5-Aza-7-deaza-2'-deoxyguanosine in anhydrous pyridine. b. Add DMTr-Cl portion-wise at 0 °C and stir the reaction at room temperature until completion (monitor by TLC). c. Quench the reaction with methanol (B129727) and evaporate the solvent. d. Purify the crude product by silica gel column chromatography to obtain the 5'-O-DMTr protected nucleoside.

  • Phosphitylation: a. Dissolve the 5'-O-DMTr protected nucleoside in anhydrous DCM. b. Add DIPEA and cool the solution to 0 °C. c. Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise and stir the reaction at room temperature until completion (monitor by TLC and 31P NMR). d. Quench the reaction with methanol and dilute with ethyl acetate (B1210297). e. Wash the organic layer with saturated sodium bicarbonate solution and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. g. Purify the crude product by silica gel column chromatography under an inert atmosphere to yield the final phosphoramidite. h. Co-evaporate with anhydrous acetonitrile and dry under high vacuum. Store under argon at -20 °C.

Protocol 2: Automated Solid-Phase Synthesis of a this compound-Modified DNA Oligonucleotide

This protocol outlines the steps for incorporating the modified phosphoramidite into a DNA sequence using an automated DNA synthesizer.

Materials:

  • Controlled Pore Glass (CPG) solid support functionalized with the desired 3'-terminal nucleoside.

  • Standard DNA phosphoramidites (A, C, G, T) and 5-Aza-7-deazaguanosine phosphoramidite (0.1 M in anhydrous acetonitrile).

  • Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile).

  • Deblocking solution (3% TCA in DCM).

  • Capping solutions (Cap A: Acetic Anhydride/N-Methylimidazole/Pyridine; Cap B: THF).

  • Oxidizing solution (0.02 M Iodine in THF/Pyridine/Water).

  • Anhydrous acetonitrile for washing.

Procedure (Performed on an automated DNA synthesizer):

  • Column Installation: Pack a synthesis column with the appropriate CPG solid support.

  • Synthesis Program: Program the desired oligonucleotide sequence into the synthesizer, specifying the position for the incorporation of the this compound modification.

  • Synthesis Cycle: The synthesizer will perform the following steps for each nucleotide addition: a. Detritylation: Removal of the 5'-DMTr protecting group from the support-bound nucleoside with the deblocking solution. The column is then washed with acetonitrile. The amount of released trityl cation is measured at 495 nm to determine the coupling efficiency of the previous cycle. b. Coupling: The 5-Aza-7-deazaguanosine phosphoramidite and activator solution are delivered to the column to react with the free 5'-hydroxyl group. A longer coupling time (3-5 minutes) is recommended for the modified base.[5] c. Capping: Unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants. d. Oxidation: The phosphite (B83602) triester linkage is oxidized to the more stable phosphate (B84403) triester using the oxidizing solution. e. Washing: The column is washed with acetonitrile to remove excess reagents before the next cycle begins.

  • Final Detritylation (Optional): The final 5'-DMTr group can be removed on the synthesizer ("DMT-off") or left on for purification ("DMT-on").

Protocol 3: Deprotection and Cleavage of the Modified Oligonucleotide

This protocol describes the removal of protecting groups from the nucleobases and the phosphate backbone, and the cleavage of the oligonucleotide from the solid support.

Materials:

Procedure:

  • Transfer the CPG support from the synthesis column to a screw-cap vial.

  • Add concentrated ammonium hydroxide to the vial, ensuring the support is fully submerged.

  • Seal the vial tightly and incubate at 55 °C for 8-12 hours.

  • Alternatively, for faster deprotection, use a 1:1 mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (AMA) and incubate at 65 °C for 15-30 minutes.

  • After incubation, cool the vial to room temperature.

  • Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Wash the CPG support with a small volume of water and combine the wash with the supernatant.

  • Dry the oligonucleotide solution using a vacuum concentrator.

Protocol 4: Purification of the Modified Oligonucleotide by Reverse-Phase HPLC

This protocol provides a general method for the purification of the synthesized oligonucleotide.

Materials:

  • HPLC system with a UV detector.

  • Reverse-phase C18 column.

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.

  • Mobile Phase B: Acetonitrile.

Procedure:

  • Re-dissolve the dried crude oligonucleotide in Mobile Phase A.

  • Filter the sample through a 0.22 µm syringe filter.

  • Equilibrate the C18 column with a low percentage of Mobile Phase B.

  • Inject the sample onto the column.

  • Elute the oligonucleotide using a linear gradient of Mobile Phase B. A typical gradient might be 5-30% B over 30 minutes. The optimal gradient will depend on the length and sequence of the oligonucleotide.[6][7]

  • Monitor the elution profile at 260 nm.

  • Collect the fractions corresponding to the main peak (the full-length product).

  • Analyze the collected fractions by mass spectrometry to confirm the identity of the product.

  • Pool the pure fractions and lyophilize to obtain the purified oligonucleotide.

Protocol 5: Enzymatic Synthesis of this compound-Modified RNA

This protocol outlines the in vitro transcription of RNA containing this compound using T7 RNA polymerase.[8][9]

Materials:

  • Linearized DNA template containing a T7 promoter upstream of the desired RNA sequence.

  • 5-Aza-7-deazaguanosine-5'-triphosphate (ZTP).

  • ATP, CTP, UTP, and GTP.

  • T7 RNA Polymerase.

  • Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl2, 2 mM spermidine, 10 mM DTT).

  • RNase inhibitor.

Procedure:

  • Assemble the transcription reaction at room temperature in the following order: RNase-free water, transcription buffer, NTPs (including ZTP), DNA template, RNase inhibitor, and T7 RNA polymerase.

  • Incubate the reaction at 37 °C for 2-4 hours.

  • To terminate the reaction, add DNase I to digest the DNA template and incubate for an additional 15 minutes at 37 °C.

  • Purify the synthesized RNA using denaturing polyacrylamide gel electrophoresis (PAGE) or an appropriate RNA purification kit.

  • Quantify the RNA by measuring the absorbance at 260 nm.

Mandatory Visualization

Diagram 1: Synthesis Workflow of this compound-Modified Oligonucleotides

Synthesis_Workflow cluster_0 Phosphoramidite Synthesis cluster_1 Solid-Phase Oligonucleotide Synthesis cluster_2 Purification & Analysis start 5-Aza-7-deaza- guanosine Nucleoside dmtr_protection 5'-OH Protection (DMTr-Cl) start->dmtr_protection phosphitylation Phosphitylation dmtr_protection->phosphitylation phosphoramidite 5-Aza-7-deaza- guanosine Phosphoramidite phosphitylation->phosphoramidite cycle Automated Synthesis Cycle (Detritylation, Coupling, Capping, Oxidation) phosphoramidite->cycle Incorporate into Oligonucleotide synthesis_start CPG Solid Support synthesis_start->cycle cleavage Cleavage from Support cycle->cleavage deprotection Deprotection cleavage->deprotection crude_oligo Crude Oligonucleotide deprotection->crude_oligo hplc RP-HPLC Purification crude_oligo->hplc analysis Mass Spectrometry Analysis hplc->analysis pure_oligo Purified Modified Oligonucleotide analysis->pure_oligo

Caption: Workflow for the synthesis of this compound-modified oligonucleotides.

Diagram 2: Mechanism of Action for Antisense Oligonucleotides

Antisense_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA Genomic DNA Transcription Transcription DNA->Transcription pre_mRNA pre-mRNA Transcription->pre_mRNA Splicing Splicing pre_mRNA->Splicing mRNA mature mRNA Splicing->mRNA mRNA_cyto mRNA mRNA->mRNA_cyto Export Hybridization Hybridization mRNA_cyto->Hybridization Translation Translation mRNA_cyto->Translation ASO Antisense Oligonucleotide (this compound modified) ASO->Hybridization RNaseH RNase H Recruitment Hybridization->RNaseH Cleavage mRNA Cleavage RNaseH->Cleavage Protein Protein Synthesis (Blocked) Cleavage->Protein Degraded mRNA No Translation Translation->Protein Normal Pathway

Caption: Antisense mechanism involving RNase H-mediated degradation of target mRNA.

References

5-Aza-7-deazaguanine: A Versatile Tool for Probing DNA-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aza-7-deazaguanine is a modified nucleobase that serves as a powerful tool in the study of DNA-protein interactions. As an analog of guanine (B1146940), its unique chemical structure, characterized by the substitution of nitrogen at the 7-position with a carbon atom and the introduction of a nitrogen atom at the 5-position, offers distinct advantages for investigating the intricacies of DNA recognition by proteins. This modification alters the hydrogen bonding potential and electronic properties within the major groove of the DNA, without significantly distorting the overall B-form helix. These characteristics make it an invaluable probe for dissecting the roles of specific functional groups on the nucleobase in protein binding and catalysis.

These application notes provide a comprehensive overview of the use of this compound in DNA-protein interaction studies, including detailed protocols for its incorporation into DNA and various analytical techniques.

Key Applications

The strategic incorporation of this compound into DNA oligonucleotides allows for a range of applications in the study of DNA-protein interactions:

  • Mapping Protein Contacts in the Major Groove: By replacing guanine with this compound, researchers can assess the importance of the N7 position of guanine for protein binding. A loss or alteration of binding affinity upon substitution indicates a critical interaction between the protein and the N7 atom of guanine.

  • Investigating the Role of Electrostatic Potential: The altered electronic distribution in the this compound ring system can be used to probe the sensitivity of a DNA-binding protein to the electrostatic landscape of the major groove.

  • Probing the Mechanism of DNA-Modifying Enzymes: For enzymes that interact with guanine, such as DNA methyltransferases, polymerases, and some restriction enzymes, the use of this analog can help elucidate the catalytic mechanism and the role of specific functional groups in substrate recognition and turnover.

  • Development of Novel Therapeutic Agents: Oligonucleotides containing this compound can be explored as potential therapeutic agents that modulate the activity of DNA-binding proteins involved in disease.

Data Presentation: The Impact of this compound on DNA Duplex Stability

The incorporation of this compound can influence the thermal stability of DNA duplexes. The following table summarizes representative melting temperature (Tm) data for DNA duplexes containing this modification compared to their unmodified counterparts. The change in Tm (ΔTm) provides a quantitative measure of the impact of the modification on duplex stability.

Oligonucleotide Sequence (5'-3')ModificationComplementary Strand (5'-3')Tm (°C)ΔTm (°C) vs. UnmodifiedReference
d(CGCGAATTCGCG)None (Guanine)d(CGCGAATTCGCG)64.0-[1]
d(CGCZ AATTCGCG)Z = this compoundd(CGCGAATTCGCG)62.5-1.5[1]
d(TGCGZ GCT)Z = this compoundd(AGCACGCA)51.0-2.0[2]
d(TGCGGGCT)None (Guanine)d(AGCACGCA)53.0-[2]

Note: Tm values are dependent on buffer conditions (e.g., salt concentration) and oligonucleotide concentration. The data presented here are for comparative purposes under specific experimental conditions outlined in the cited literature.

Experimental Protocols

Protocol 1: Synthesis of 5-Aza-7-deaza-2'-deoxyguanosine Phosphoramidite (B1245037)

The synthesis of oligonucleotides containing this compound requires the prior synthesis of its phosphoramidite building block. This protocol provides a general outline based on established chemical synthesis routes.[3][4]

Materials:

  • 5-Aza-7-deaza-7-iodo-2'-deoxyguanosine (starting material)

  • Protecting group reagents (e.g., dimethoxytrityl chloride (DMT-Cl), isobutyryl chloride)

  • Phosphitylating reagent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite)

  • Anhydrous solvents (e.g., pyridine (B92270), dichloromethane, acetonitrile)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Protection of the 5'-Hydroxyl Group: React the starting nucleoside with DMT-Cl in anhydrous pyridine to protect the 5'-hydroxyl group. Purify the product by silica gel chromatography.

  • Protection of the Exocyclic Amine: Protect the exocyclic amino group with a suitable protecting group, such as an isobutyryl group, by reacting the DMT-protected nucleoside with isobutyryl chloride in pyridine. Purify the product by silica gel chromatography.

  • Phosphitylation: React the fully protected nucleoside with a phosphitylating reagent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base (e.g., N,N-diisopropylethylamine) in anhydrous acetonitrile.

  • Purification: Purify the resulting phosphoramidite by precipitation or silica gel chromatography under anhydrous conditions.

  • Characterization: Confirm the identity and purity of the final phosphoramidite product using NMR spectroscopy (¹H, ³¹P) and mass spectrometry.

Protocol 2: Incorporation of this compound into Oligonucleotides via Solid-Phase Synthesis

This protocol describes the standard solid-phase synthesis cycle for incorporating the modified phosphoramidite into a DNA oligonucleotide.[4][5][6]

Materials:

  • 5-Aza-7-deaza-2'-deoxyguanosine phosphoramidite

  • Standard DNA phosphoramidites (dA, dC, dG, dT)

  • Controlled pore glass (CPG) solid support

  • Synthesis reagents: deblocking solution (e.g., trichloroacetic acid in dichloromethane), activator (e.g., tetrazole), capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole), and oxidizing solution (e.g., iodine in THF/water/pyridine).

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

  • Automated DNA synthesizer

Procedure:

  • Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence, specifying the coupling of the this compound phosphoramidite at the desired position(s).

  • Synthesis Cycle: The automated synthesis proceeds through a series of steps for each nucleotide addition:

    • Deblocking: Removal of the 5'-DMT protecting group from the growing oligonucleotide chain.

    • Coupling: Activation of the incoming phosphoramidite (standard or modified) and its coupling to the 5'-hydroxyl of the growing chain.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Oxidation of the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester.

  • Cleavage and Deprotection: After the final synthesis cycle, cleave the oligonucleotide from the solid support and remove the protecting groups from the nucleobases and the phosphate backbone by treatment with concentrated ammonium hydroxide.

  • Purification: Purify the full-length oligonucleotide containing the this compound modification using methods such as reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).

  • Verification: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC or PAGE.

Protocol 3: Quantitative Analysis of Transcription Factor Binding by Electrophoretic Mobility Shift Assay (EMSA)

This protocol can be used to quantitatively assess the effect of a this compound substitution on the binding affinity of a transcription factor to its DNA recognition site.[3][7]

Materials:

  • Purified transcription factor of interest

  • Radiolabeled (e.g., ³²P) or fluorescently labeled DNA probes: one with the canonical recognition sequence and one with the this compound substitution.

  • Unlabeled competitor DNA oligonucleotides (both modified and unmodified)

  • EMSA binding buffer (e.g., containing Tris-HCl, KCl, MgCl₂, DTT, glycerol, and a non-specific competitor DNA like poly(dI-dC))

  • Native polyacrylamide gel

  • Gel electrophoresis apparatus and power supply

  • Phosphorimager or fluorescence scanner

Procedure:

  • Probe Labeling: End-label the modified and unmodified DNA probes with ³²P using T4 polynucleotide kinase or with a fluorescent dye according to the manufacturer's protocol.

  • Binding Reactions: Set up a series of binding reactions containing a fixed concentration of the labeled probe and increasing concentrations of the purified transcription factor.

  • Competition Assay: To determine the relative binding affinity, perform competition experiments. In separate reactions, incubate the labeled probe and a fixed concentration of the transcription factor with increasing concentrations of unlabeled competitor DNA (either the unmodified or the modified sequence).

  • Electrophoresis: Resolve the protein-DNA complexes from the free probe on a native polyacrylamide gel.

  • Data Analysis: Quantify the amount of bound and free probe in each lane using a phosphorimager or fluorescence scanner. Determine the dissociation constant (Kd) by fitting the binding data to a saturation binding curve. For competition assays, calculate the relative binding affinity from the concentration of competitor DNA required to inhibit 50% of probe binding (IC₅₀).

Visualizations

Signaling Pathway: Probing Transcription Factor Binding Specificity

TF_Binding_Specificity cluster_0 Experimental Design cluster_1 Binding Assay cluster_2 Data Analysis cluster_3 Interpretation Oligo_Synthesis Oligonucleotide Synthesis (With and Without this compound) EMSA Electrophoretic Mobility Shift Assay (EMSA) Oligo_Synthesis->EMSA TF_Purification Transcription Factor Purification TF_Purification->EMSA Quantification Quantification of Bound vs. Free DNA EMSA->Quantification Kd_Determination Determination of Dissociation Constant (Kd) Quantification->Kd_Determination Affinity_Comparison Comparison of Binding Affinity (Modified vs. Unmodified DNA) Kd_Determination->Affinity_Comparison Conclusion Conclusion on the Role of Guanine N7 in Binding Affinity_Comparison->Conclusion

Caption: Workflow for assessing transcription factor binding specificity.

Experimental Workflow: Solid-Phase DNA Synthesis with a Modified Nucleobase

Solid_Phase_Synthesis Start Start with Solid Support (e.g., CPG) Deblocking 1. Deblocking: Remove 5'-DMT group Start->Deblocking Coupling 2. Coupling: Add next phosphoramidite (Standard or Modified) Deblocking->Coupling Capping 3. Capping: Block unreacted 5'-OH groups Coupling->Capping Oxidation 4. Oxidation: Stabilize phosphate linkage Capping->Oxidation Repeat Repeat Cycle for Each Nucleotide Oxidation->Repeat Repeat->Deblocking Next cycle Cleavage_Deprotection Cleavage from Support & Deprotection Repeat->Cleavage_Deprotection Final cycle Purification Purification (e.g., HPLC) Cleavage_Deprotection->Purification Final_Product Final Modified Oligonucleotide Purification->Final_Product

Caption: Solid-phase synthesis cycle for modified oligonucleotides.

References

Application Notes and Protocols for 5-Aza-7-deazaguanine and Related Compounds in Epigenetic Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 5-Aza-7-deazaguanine: Initial searches for the direct application of this compound in epigenetic research, specifically as a DNA methyltransferase (DNMT) inhibitor, did not yield substantial results. This compound is more commonly documented in studies related to synthetic biology for expanding the genetic alphabet and in the analysis of DNA structure and photophysical properties.[1][2][3] It is a substrate for E. coli purine (B94841) nucleoside phosphorylase and is used in the synthesis of modified nucleosides.[1]

Given the limited information on this compound's role in epigenetics, this document will focus on two closely related and extensively studied analogs that are pivotal in epigenetic research: 5-Azacytidine (5-AzaC) and its deoxy derivative, 5-Aza-2'-deoxycytidine (Decitabine) . These compounds are potent inhibitors of DNA methylation and are widely used in both basic research and clinical applications to modulate gene expression.

I. 5-Azacytidine (5-AzaC) and 5-Aza-2'-deoxycytidine (Decitabine) in Epigenetic Research

A. Introduction

5-Azacytidine and Decitabine are cytidine (B196190) analogs that function as powerful hypomethylating agents.[1] Epigenetic modifications, such as DNA methylation, play a crucial role in regulating gene expression without altering the DNA sequence itself.[1] In many cancers, tumor suppressor genes are silenced through hypermethylation of their promoter regions.[1] By inhibiting DNA methylation, 5-AzaC and Decitabine can lead to the re-expression of these silenced genes, inducing differentiation, growth inhibition, and apoptosis in cancer cells.[4]

B. Mechanism of Action

Both 5-AzaC and Decitabine are prodrugs that require cellular uptake and metabolic activation.[4] Decitabine is directly incorporated into DNA. 5-Azacytidine, after being converted to its deoxyribose form, is also incorporated into DNA. Once integrated into the DNA strand, these analogs form a covalent bond with DNA methyltransferase (DNMT) enzymes, trapping and leading to their degradation.[4][5] This irreversible inhibition of DNMT activity results in a passive demethylation of the genome during subsequent rounds of DNA replication. The resulting hypomethylation can lead to the reactivation of tumor suppressor genes.[4]

C. Applications in Epigenetic Research
  • Reactivation of Silenced Genes: A primary application is the study of gene silencing. By treating cells with these compounds, researchers can determine if the silencing of a specific gene is mediated by DNA methylation.

  • Cancer Therapy: Both 5-AzaC and Decitabine are used as chemotherapeutic agents, particularly for myelodysplastic syndromes (MDS) and certain types of leukemia.[4] Their ability to induce re-expression of tumor suppressor genes is a key aspect of their anti-cancer activity.[4]

  • Cellular Reprogramming: These agents can be used to induce changes in cell fate by altering the epigenetic landscape.

  • Synergistic Effects with Other Drugs: Combining DNMT inhibitors with other anti-cancer agents, such as histone deacetylase (HDAC) inhibitors (e.g., valproic acid), can have synergistic effects in cancer treatment.[1]

II. Quantitative Data

The following table summarizes key quantitative data for 5-Azacytidine and 5-Aza-2'-deoxycytidine from studies on the HCT-116 human colon cancer cell line.

CompoundTreatment DurationIC50 (µM)Reference
5-Azacytidine 24 hours2.18 ± 0.33
48 hours1.98 ± 0.29
5-Aza-2'-deoxycytidine 24 hours4.08 ± 0.61
48 hours3.18 ± 0.50

III. Experimental Protocols

A. General Cell Culture and Treatment with 5-Aza Compounds

This protocol provides a general guideline for treating adherent cell lines with 5-Azacytidine or 5-Aza-2'-deoxycytidine.

Materials:

  • Adherent cancer cell line (e.g., HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)

  • 5-Azacytidine or 5-Aza-2'-deoxycytidine

  • DMSO or 50% acetic acid for stock solution preparation

  • Sterile PBS

  • Trypsin-EDTA

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Cell Seeding:

    • Culture cells to approximately 70-80% confluency.

    • Trypsinize and seed cells into appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow for several cell divisions during the treatment period.

    • Allow cells to attach and resume proliferation for 24 hours.

  • Preparation of 5-Aza Stock Solution:

    • 5-Aza compounds are unstable in aqueous solutions. Prepare fresh stock solutions or use aliquots stored at -20°C.

    • Dissolve 5-Azacytidine or 5-Aza-2'-deoxycytidine in a suitable solvent. For example, 5-Aza-2'-deoxycytidine can be dissolved in DMSO.

  • Treatment:

    • Prepare the desired final concentrations of the 5-Aza compound in fresh, pre-warmed complete culture medium. Concentrations can range from 0.25 µM to 25 µM, depending on the cell line and experimental goals.

    • Remove the old medium from the cells and replace it with the medium containing the 5-Aza compound.

    • Due to the instability of these compounds in culture medium, it is crucial to change the medium and add fresh drug every 24 hours.

    • The duration of treatment should be for at least one cell doubling time to ensure incorporation into the DNA during S-phase. A common treatment duration is 48 to 72 hours, but can extend for up to 7 days for some applications.

  • Post-Treatment Analysis:

    • After the treatment period, harvest the cells for downstream analysis, which can include:

      • RNA extraction for gene expression analysis (RT-PCR, RNA-seq).

      • DNA extraction for methylation analysis (bisulfite sequencing).

      • Protein extraction for Western blotting.

      • Cell viability assays (e.g., MTT assay).

      • Apoptosis assays (e.g., flow cytometry).

B. DNA Methyltransferase (DNMT) Activity Assay

This is a conceptual protocol for assessing DNMT activity in nuclear extracts after treatment with a 5-Aza compound.

Materials:

  • Treated and untreated cells

  • Nuclear extraction buffer

  • DNMT activity assay kit (commercially available)

  • Microplate reader

Protocol:

  • Prepare Nuclear Extracts:

    • Harvest treated and untreated cells.

    • Prepare nuclear extracts according to a standard protocol or the instructions provided with the DNMT activity assay kit.

  • DNMT Activity Assay:

    • Perform the DNMT activity assay according to the manufacturer's instructions. These assays typically involve the incubation of nuclear extracts with a DNA substrate and a methyl group donor (S-adenosylmethionine).

    • The activity is then measured, often through a colorimetric or fluorometric readout.

  • Data Analysis:

    • Compare the DNMT activity in the treated samples to the untreated controls to determine the extent of inhibition.

IV. Visualizations

DNMT_Inhibition_Pathway cluster_0 Cellular Uptake and Activation cluster_1 DNA Incorporation and DNMT Trapping cluster_2 Epigenetic Consequences 5_AzaC 5-Azacytidine Metabolic_Activation Metabolic Activation (Phosphorylation) 5_AzaC->Metabolic_Activation Decitabine Decitabine Decitabine->Metabolic_Activation Incorporation Incorporation into DNA Metabolic_Activation->Incorporation During S-phase DNA_Replication DNA Replication DNA_Replication->Incorporation Covalent_Adduct Covalent Adduct Formation (DNMT Trapping) Incorporation->Covalent_Adduct DNMT DNA Methyltransferase (DNMT) DNMT->Covalent_Adduct Degradation DNMT Degradation Covalent_Adduct->Degradation Hypomethylation Global DNA Hypomethylation Degradation->Hypomethylation Passive Demethylation Gene_Reactivation Tumor Suppressor Gene Reactivation Hypomethylation->Gene_Reactivation Cellular_Outcomes Apoptosis, Differentiation, Growth Arrest Gene_Reactivation->Cellular_Outcomes

Caption: Mechanism of action of 5-Azacytidine and Decitabine.

Experimental_Workflow cluster_downstream Downstream Analysis Start Start: Seed Cells Incubate Incubate 24h (Attachment) Start->Incubate Treat Treat with 5-Aza Compound (Change medium daily) Incubate->Treat Incubate_Treat Incubate for 48-72 hours Treat->Incubate_Treat Harvest Harvest Cells Incubate_Treat->Harvest RNA RNA Extraction (RT-PCR, RNA-seq) Harvest->RNA DNA DNA Extraction (Bisulfite Sequencing) Harvest->DNA Protein Protein Extraction (Western Blot) Harvest->Protein Assays Viability/Apoptosis Assays Harvest->Assays

Caption: General experimental workflow for cell treatment.

References

Application Notes and Protocols for 5-Aza-7-deazaguanine in Synthetic Genetic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aza-7-deazaguanine is a modified purine (B94841) nucleobase that offers unique properties for the construction of synthetic genetic systems. Its altered hydrogen bonding capabilities and electronic characteristics, stemming from the transposition of the N7 nitrogen to the C5 position of the purine ring, allow for novel molecular recognition patterns and functionalities not observed with canonical DNA bases.[1][2] These application notes provide an overview of the use of this compound in creating synthetic genetic materials, including detailed experimental protocols and quantitative data to guide researchers in this innovative field. The unique properties of this modified nucleoside make it a valuable tool for applications in diagnostics, nanotechnology, and the expansion of the genetic alphabet.[1]

Key Applications

The distinct structural features of this compound enable several key applications in synthetic biology:

  • Construction of "All-Purine" DNA: this compound can form stable base pairs with other purines, such as isoguanine, leading to the formation of duplex DNA composed entirely of purine bases.[1] This creates novel helical structures with potentially unique recognition and stability properties.

  • Silver-Mediated Base Pairing: This modified nucleobase can participate in the formation of stable, metal-mediated base pairs. Specifically, this compound can coordinate with a silver ion (Ag+) to form a stable pair with cytosine. This allows for the programmable incorporation of metal ions into the core of the DNA double helix, opening avenues for the development of novel nanomaterials and conductive DNA wires.

  • Expansion of the Genetic Alphabet: As a non-canonical base, this compound can be used as a component of an expanded genetic alphabet, increasing the information storage capacity of DNA. This has implications for the development of synthetic organisms and novel protein engineering.

  • Fluorescent Labeling and Diagnostics: The 7-position of the this compound scaffold can be readily functionalized with various moieties, including fluorescent reporters like pyrene.[3] This allows for the development of sensitive probes for DNA-based diagnostics and for studying DNA dynamics.

Quantitative Data: Impact on DNA Duplex Stability

The incorporation of this compound into DNA duplexes has a significant and context-dependent effect on their thermal stability. The following tables summarize the changes in melting temperature (Tm) observed in different contexts.

Table 1: Thermal Stability of DNA Duplexes Containing this compound Paired with Isoguanine

Duplex DescriptionTm (°C)ΔTm (°C) vs. Standard DuplexReference
Standard Watson-Crick Duplex52.0-[3]
Single this compound - Isoguanine pair48.5-3.5[3]
Double consecutive this compound - Isoguanine pairs55.0+3.0[3]
Triple consecutive this compound - Isoguanine pairs61.5+9.5[3]

Note: A growing number of consecutive this compound–isoguanine base pairs led to strong stepwise duplex stabilization.[3]

Table 2: Thermal Stability of DNA Duplexes with Silver-Mediated this compound - Cytosine Base Pairs

Duplex DescriptionConditionTm (°C)ΔTm (°C) vs. MismatchReference
Duplex with this compound - Cytosine mismatchNo Ag+38.0-
Duplex with this compound - Cytosine pairWith Ag+50.0+12.0
Control Watson-Crick Duplex (G-C)No Ag+52.0-

Note: The dZ-dC pair forms a mismatch in the absence of silver ions and matches after the addition of metal ions.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Oligonucleotides Containing this compound

This protocol outlines the standard phosphoramidite (B1245037) chemistry for incorporating this compound into a DNA oligonucleotide using an automated DNA synthesizer.[4][5][6]

Materials:

  • This compound phosphoramidite building block

  • Standard DNA phosphoramidites (dA, dC, dG, dT)

  • Controlled pore glass (CPG) solid support

  • Activator solution (e.g., 5-ethylthio-1H-tetrazole)

  • Capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole)

  • Oxidizing solution (e.g., iodine in THF/water/pyridine)

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

  • Acetonitrile (anhydrous)

  • Automated DNA synthesizer

Procedure:

  • Preparation: Prepare solutions of the this compound phosphoramidite and standard phosphoramidites in anhydrous acetonitrile. Install the phosphoramidites and other reagents on the DNA synthesizer.

  • Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction and consists of a repeated four-step cycle for each nucleotide addition:

    • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution.

    • Coupling: The this compound phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution to prevent the formation of deletion mutants.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.

  • Chain Elongation: Repeat the synthesis cycle until the desired oligonucleotide sequence is synthesized.

  • Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the CPG support and the protecting groups from the phosphate backbone and the nucleobases are removed by incubation with concentrated ammonium hydroxide.

  • Purification: The crude oligonucleotide is purified using methods such as reverse-phase high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

G cluster_synthesis Solid-Phase Oligonucleotide Synthesis Workflow start Start with CPG-bound Nucleoside deblock Deblocking (Remove 5'-DMT) start->deblock couple Coupling (Add this compound Phosphoramidite) deblock->couple cap Capping (Acetylate unreacted 5'-OH) couple->cap oxidize Oxidation (P(III) to P(V)) cap->oxidize elongate Repeat Cycle for Chain Elongation oxidize->elongate elongate->deblock Next nucleotide cleave Cleavage & Deprotection (Ammonium Hydroxide) elongate->cleave Synthesis complete purify Purification (HPLC or PAGE) cleave->purify end Purified Oligonucleotide purify->end G cluster_tm Thermal Melting Analysis Workflow prep Prepare Oligonucleotide Solution anneal Anneal Duplex (Heat & Cool) prep->anneal measure Measure Absorbance (260 nm) vs. Temperature anneal->measure analyze Analyze Data (Plot & find midpoint) measure->analyze result Determine Tm analyze->result G cluster_switch Conceptual Silver-Responsive Genetic Switch cluster_off System 'OFF' (No Silver) cluster_on System 'ON' (With Silver) hairpin_off Stable Hairpin (this compound-C mismatch) Promoter Sequestered gene_off Gene Expression OFF hairpin_on Unstable Hairpin (Ag+-mediated pair) Promoter Exposed gene_on Gene Expression ON silver Silver Ions (Ag+) silver->hairpin_on Induces instability

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 7-deaza-dGTP Concentration for PCR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of 7-deaza-dGTP for successful Polymerase Chain Reaction (PCR) amplification of GC-rich templates.

Frequently Asked Questions (FAQs)

Q1: What is 7-deaza-dGTP and why is it used in PCR?

A1: 7-deaza-dGTP (7-deaza-2'-deoxyguanosine triphosphate) is an analog of deoxyguanosine triphosphate (dGTP). In its structure, the nitrogen at position 7 of the guanine (B1146940) base is replaced by a carbon atom. This modification prevents the formation of Hoogsteen base pairing, which can lead to complex secondary structures in GC-rich DNA sequences. By reducing these secondary structures, 7-deaza-dGTP helps to prevent the DNA polymerase from stalling, leading to improved amplification of GC-rich templates.[1][2][3]

Q2: What is the recommended starting concentration of 7-deaza-dGTP in a PCR reaction?

A2: A common starting point is to substitute a portion of the dGTP with 7-deaza-dGTP. A widely recommended ratio is 3:1 of 7-deaza-dGTP to dGTP.[1][3] For example, in a standard PCR reaction with a final dNTP concentration of 200 µM for each nucleotide, you would use 150 µM of 7-deaza-dGTP and 50 µM of dGTP, while keeping the concentrations of dATP, dCTP, and dTTP at 200 µM.

Q3: Can 7-deaza-dGTP be used in combination with other PCR additives?

A3: Yes, 7-deaza-dGTP is often used in conjunction with other PCR enhancers to improve the amplification of challenging templates. Common additives include dimethyl sulfoxide (B87167) (DMSO), betaine (B1666868), and glycerol. These additives also help to reduce DNA secondary structure and lower the melting temperature of the DNA.[4]

Q4: Will using 7-deaza-dGTP affect downstream applications?

A4: PCR products generated with 7-deaza-dGTP are generally compatible with most downstream applications, such as Sanger sequencing and cloning. In fact, its use can improve the quality of sequencing data for GC-rich templates.[2][5] However, it's important to be aware that some restriction enzymes may not efficiently cleave DNA containing 7-deazaguanine.

Q5: Is there a difference between 5-Aza-7-deazaguanine and 7-deaza-dGTP for PCR optimization?

A5: Yes, these are different molecules. For the purpose of optimizing PCR for GC-rich templates, the correct compound to use is 7-deaza-dGTP. This compound is a distinct chemical entity with different applications and is not typically used as a PCR additive for this purpose.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No PCR Product or Low Yield - Suboptimal 7-deaza-dGTP:dGTP ratio.- Inefficient denaturation of GC-rich template.- Annealing temperature is too high.- Presence of strong secondary structures in the template.- Optimize the 7-deaza-dGTP:dGTP ratio. Try ratios from 1:1 to 3:1.- Increase the initial denaturation time (e.g., 3-5 minutes at 95-98°C).- Perform a temperature gradient PCR to find the optimal annealing temperature.- Add or optimize the concentration of other PCR additives like DMSO (start with 2-5%) or betaine (start with 1 M).
Non-specific PCR Products (Smear or Multiple Bands) - Annealing temperature is too low.- High concentration of primers or MgCl₂.- Formation of primer-dimers.- Increase the annealing temperature in increments of 1-2°C.- Titrate the primer and MgCl₂ concentrations to find the optimal range.- Consider using a hot-start Taq polymerase to minimize non-specific amplification and primer-dimer formation at lower temperatures.[6]
Difficulty Visualizing PCR Product on an Agarose (B213101) Gel - 7-deaza-dGTP-containing DNA may stain less efficiently with ethidium (B1194527) bromide.- Increase the amount of PCR product loaded onto the gel.- Use a more sensitive DNA stain, such as SYBR Green.- Ensure complete removal of PCR inhibitors before loading.

Quantitative Data Summary

The following tables provide a summary of typical concentration ranges for 7-deaza-dGTP and other PCR additives used to amplify GC-rich templates.

Table 1: Recommended Concentration Ranges for PCR Additives

Additive Typical Final Concentration Range Notes
7-deaza-dGTP1:1 to 3:1 ratio with dGTPA 3:1 ratio is a common starting point.[1][3]
DMSO2 - 10% (v/v)Higher concentrations can inhibit Taq polymerase.[7]
Betaine0.8 - 1.6 MHelps to reduce the formation of secondary structures.[4]
MgCl₂1.5 - 4.0 mMOptimal concentration can be template and primer dependent.

Table 2: Example PCR Reaction Mix with 7-deaza-dGTP

Component Stock Concentration Volume for 25 µL Reaction Final Concentration
10X PCR Buffer10X2.5 µL1X
dATP10 mM0.5 µL200 µM
dCTP10 mM0.5 µL200 µM
dTTP10 mM0.5 µL200 µM
dGTP10 mM0.125 µL50 µM
7-deaza-dGTP10 mM0.375 µL150 µM
Forward Primer10 µM0.5 µL0.2 µM
Reverse Primer10 µM0.5 µL0.2 µM
Template DNA10 ng/µL1.0 µL10 ng
Taq DNA Polymerase5 U/µL0.25 µL1.25 U
Nuclease-free Water-To 25 µL-

Experimental Protocols

Protocol 1: Standard PCR with 7-deaza-dGTP for a GC-rich Template

This protocol provides a starting point for amplifying a GC-rich DNA template using a 3:1 ratio of 7-deaza-dGTP to dGTP.

Materials:

  • 10X PCR Buffer with MgCl₂

  • dNTP mix (10 mM each of dATP, dCTP, dTTP)

  • dGTP (10 mM)

  • 7-deaza-dGTP (10 mM)

  • Forward and Reverse Primers (10 µM each)

  • Template DNA (1-100 ng)

  • Taq DNA Polymerase (5 U/µL)

  • Nuclease-free water

Procedure:

  • Thaw all reagents on ice.

  • Prepare a master mix by combining the components listed in Table 2 for the desired number of reactions, plus one extra to account for pipetting errors.

  • Aliquot the master mix into individual PCR tubes.

  • Add the template DNA to each tube.

  • Gently mix the reactions and centrifuge briefly.

  • Place the PCR tubes in a thermal cycler and run the following program:

Step Temperature Time Cycles
Initial Denaturation95°C3 minutes1
Denaturation95°C30 seconds30-35
Annealing55-65°C*30 seconds
Extension72°C1 minute/kb
Final Extension72°C5 minutes1
Hold4°CIndefinite1

* The optimal annealing temperature should be determined empirically, often through a gradient PCR.

  • Analyze the PCR products by agarose gel electrophoresis.

Visualizations

PCR_Workflow_for_GC_Rich_Templates cluster_prep Reaction Setup cluster_pcr PCR Amplification cluster_analysis Analysis start Start master_mix Prepare Master Mix (Buffer, dNTPs, Primers, Polymerase) start->master_mix add_template Add Template DNA master_mix->add_template initial_denaturation Initial Denaturation (95°C, 3 min) add_template->initial_denaturation cycling 30-35 Cycles initial_denaturation->cycling denaturation Denaturation (95°C, 30s) cycling->denaturation final_extension Final Extension (72°C, 5 min) cycling->final_extension annealing Annealing (55-65°C, 30s) denaturation->annealing extension Extension (72°C, 1 min/kb) annealing->extension extension->cycling gel Agarose Gel Electrophoresis final_extension->gel end End gel->end

Caption: Workflow for PCR amplification of GC-rich templates.

Troubleshooting_Logic cluster_no_product No/Low Product cluster_nonspecific Non-specific Products start PCR Fails or Gives Poor Results check_ratio Optimize 7-deaza-dGTP:dGTP Ratio start->check_ratio increase_annealing Increase Annealing Temperature start->increase_annealing check_denaturation Increase Initial Denaturation Time check_ratio->check_denaturation gradient_pcr Run Annealing Temperature Gradient check_denaturation->gradient_pcr additives Add/Optimize Co-solvents (DMSO, Betaine) gradient_pcr->additives titrate_components Titrate Primer and MgCl₂ Concentrations increase_annealing->titrate_components hot_start Use Hot-Start Polymerase titrate_components->hot_start

Caption: Troubleshooting logic for GC-rich PCR with 7-deaza-dGTP.

References

Technical Support Center: Troubleshooting PCR with 5-Aza-7-deazaguanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 5-Aza-7-deazaguanine in their Polymerase Chain Reaction (PCR) experiments. The information is tailored for scientists and drug development professionals to help diagnose and resolve common issues encountered during PCR amplification.

Troubleshooting Guide

This guide addresses specific problems you might encounter when using this compound in your PCR reactions.

Problem 1: No PCR Product or Very Low Yield

If you are not seeing a PCR product or the yield is significantly lower than expected, consider the following potential causes and solutions.

Potential CauseRecommended Solution
Suboptimal Reagent Concentrations - This compound:dGTP Ratio: An incorrect ratio can hinder amplification. While specific data for this compound is limited, a common starting point for the related compound 7-deaza-dGTP is a 3:1 ratio to dGTP.[1] Completely replacing dGTP may not be optimal. - Magnesium Chloride (MgCl₂): The optimal MgCl₂ concentration can be critical. Titrate MgCl₂ in 0.5 mM increments between 1.5 mM and 4.0 mM.[2] - Primers: Primer concentrations that are too low will result in poor amplification. The typical range is 0.1 µM to 0.5 µM for each primer.
Incorrect Annealing Temperature (Ta) The annealing temperature is crucial for primer specificity and binding. The optimal Ta is typically 3-5°C below the melting temperature (Tm) of the primers.[3] It is highly recommended to perform a gradient PCR to empirically determine the optimal Ta for your specific primers and template.
Poor Template Quality The quality of your DNA template is paramount. Contaminants from DNA extraction (e.g., phenol, ethanol) can inhibit PCR.[4] Assess template integrity by running it on an agarose (B213101) gel; intact DNA should appear as a high molecular weight band with minimal smearing.[4]
Issues with DNA Polymerase - Polymerase Inactivity: Ensure your DNA polymerase has been stored and handled correctly. Avoid repeated freeze-thaw cycles. - Polymerase Compatibility: While standard Taq polymerases are generally compatible with 7-deaza analogs, some high-fidelity polymerases may have reduced efficiency. Consult your polymerase manufacturer's guidelines for use with modified nucleotides.
Complex GC-Rich Template This compound is often used for GC-rich templates, which are prone to forming secondary structures that can block the polymerase.[5][6] Even with the analog, some templates may require additional optimization. Consider adding PCR enhancers like DMSO or betaine, or using a hot-start polymerase to improve results.[5]

Problem 2: Non-Specific PCR Products (Extra Bands on the Gel)

The appearance of unexpected bands in your gel indicates non-specific amplification.

Potential CauseRecommended Solution
Annealing Temperature is Too Low A low annealing temperature allows for non-specific binding of the primers to the template DNA.[4] Gradually increase the annealing temperature in 1-2°C increments to enhance specificity.[3]
High Primer Concentration Excessive primer concentrations can lead to the formation of primer-dimers and other non-specific products.[4] Try reducing the primer concentration to the lower end of the optimal range (e.g., 0.1-0.2 µM).
Excess Magnesium (MgCl₂) High concentrations of MgCl₂ can decrease the fidelity of the DNA polymerase and promote non-specific amplification.[2] If you observe non-specific bands, try reducing the MgCl₂ concentration.
Poor Primer Design Primers with high self-complementarity or complementarity to each other can form primer-dimers. Use primer design software to check for these issues and redesign primers if necessary.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound in my PCR?

A1: this compound is a modified guanine (B1146940) nucleotide analog. It is primarily used in PCR to amplify DNA templates with high GC-content.[5][6] GC-rich regions have a tendency to form stable secondary structures (like hairpins) that can block the progression of the DNA polymerase, leading to failed or inefficient amplification. The modification in this compound disrupts the formation of these secondary structures by reducing Hoogsteen base pairing, thereby facilitating the amplification of these challenging templates.[1]

Q2: What is the recommended concentration of this compound to use in my PCR?

A2: While there is limited specific data for this compound, a common recommendation for the related compound, 7-deaza-dGTP, is to use it in a 3:1 ratio with standard dGTP.[1] It is advisable to optimize this ratio for your specific application. A complete substitution of dGTP with the analog may not be optimal.

Q3: Can I use any DNA polymerase with this compound?

A3: Most standard Taq DNA polymerases should be able to incorporate this compound. However, the efficiency of incorporation may vary between different polymerases. For high-fidelity polymerases with proofreading activity, the presence of a modified nucleotide might reduce their performance. It is always best to consult the manufacturer's documentation for your specific DNA polymerase regarding its compatibility with modified nucleotides.

Q4: Will this compound affect the downstream applications of my PCR product?

A4: Yes, it is possible. The presence of this compound in your PCR product can affect subsequent enzymatic reactions. For example, some restriction enzymes may not be able to cleave recognition sites containing this modified base. If you plan to use the PCR product for downstream applications like cloning or sequencing, it is important to verify the compatibility of the required enzymes with DNA containing this compound.

Q5: My PCR with a GC-rich template is still failing even with this compound. What else can I try?

A5: If you are still experiencing issues, you can try a combination of the following:

  • Optimize the this compound:dGTP ratio.

  • Perform a gradient PCR to find the optimal annealing temperature.

  • Titrate the MgCl₂ concentration.

  • Add PCR enhancers such as DMSO (dimethyl sulfoxide) or betaine, which can further help in denaturing GC-rich regions.

  • Use a hot-start DNA polymerase to minimize non-specific amplification during the reaction setup.

Experimental Protocols

Protocol: PCR Amplification of a GC-Rich Template using a Guanine Analog

This protocol provides a general framework for setting up a PCR reaction with a guanine analog like this compound. Note that optimization of individual component concentrations and cycling parameters is often necessary.

1. Reagent Preparation:

  • Prepare a working stock of your dNTP mix containing the desired ratio of the guanine analog to dGTP (e.g., 3:1 ratio of 5-Aza-7-deaza-dGTP to dGTP).

  • Thaw all other reagents (primers, template DNA, buffer, polymerase) on ice.

2. PCR Reaction Setup:

Component25 µL ReactionFinal Concentration
10X PCR Buffer2.5 µL1X
dNTP Mix (with analog)0.5 µL200 µM of each dNTP
Forward Primer (10 µM)1.25 µL0.5 µM
Reverse Primer (10 µM)1.25 µL0.5 µM
Template DNA1-5 µLVaries
Taq DNA Polymerase0.25 µL1.25 units
Nuclease-Free Waterto 25 µL-

3. PCR Cycling Conditions:

StepTemperatureTimeCycles
Initial Denaturation95°C2-5 min1
Denaturation95°C30 sec30-35
Annealing55-65°C*30 sec
Extension72°C1 min/kb
Final Extension72°C5-10 min1
Hold4°C1

*The annealing temperature should be optimized based on the melting temperature of your primers.

4. Analysis:

  • Analyze the PCR products by running a sample on an agarose gel stained with a DNA-binding dye.

  • Visualize the DNA bands under UV light.

Visualizations

PCR_Troubleshooting_Workflow PCR Troubleshooting Logic with this compound start PCR Fails no_product No/Low Product start->no_product Check Gel non_specific Non-Specific Bands start->non_specific Check Gel check_reagents Check Reagent Concentrations (Analog:dGTP, MgCl2, Primers) no_product->check_reagents Investigate increase_ta Increase Annealing Temp non_specific->increase_ta Investigate optimize_ta Optimize Annealing Temp (Gradient PCR) check_reagents->optimize_ta If concentrations are optimal check_template Assess Template Quality (Gel Electrophoresis) optimize_ta->check_template If still no product check_polymerase Check Polymerase Activity/ Compatibility check_template->check_polymerase If template is good success Successful PCR check_polymerase->success Problem Solved decrease_primer_mg Decrease Primer/MgCl2 Concentration increase_ta->decrease_primer_mg If still non-specific redesign_primers Redesign Primers decrease_primer_mg->redesign_primers If still non-specific redesign_primers->success Problem Solved

Caption: A workflow diagram for troubleshooting common PCR failures.

Signaling_Pathway cluster_0 Mechanism of Action cluster_1 Solution with this compound GC-Rich_DNA GC-Rich DNA Template Secondary_Structure Forms Secondary Structures (e.g., Hairpins) GC-Rich_DNA->Secondary_Structure Add_Analog Incorporate This compound GC-Rich_DNA->Add_Analog Intervention Polymerase_Stall DNA Polymerase Stalls Secondary_Structure->Polymerase_Stall PCR_Failure PCR Amplification Fails Polymerase_Stall->PCR_Failure Disrupt_Structure Disrupts Hoogsteen Base Pairing Add_Analog->Disrupt_Structure Prevent_Secondary Prevents Secondary Structure Formation Disrupt_Structure->Prevent_Secondary Polymerase_Proceeds DNA Polymerase Proceeds Prevent_Secondary->Polymerase_Proceeds Successful_PCR Successful Amplification Polymerase_Proceeds->Successful_PCR

References

Technical Support Center: The Impact of 5-Aza-7-deazaguanine on DNA Polymerase Fidelity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the effects of 5-Aza-7-deazaguanine on DNA polymerase fidelity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from guanine (B1146940)?

This compound is a modified nucleobase analogue of guanine. Its chemical structure differs from guanine by the substitution of the nitrogen at position 7 with a carbon and the nitrogen at position 5 with a carbon, altering the hydrogen-bonding pattern and electronic properties of the base.[1][2] Unlike guanine, this compound cannot form Hoogsteen base pairs.[1][2] This modification can influence its interaction with DNA polymerases and its base-pairing properties within the DNA double helix.[3][4][5]

Q2: Is the triphosphate form of this compound (5-Aza-7-deaza-dGTP) a substrate for DNA polymerases?

While direct studies on the incorporation of 5-Aza-7-deaza-dGTP by a wide range of DNA polymerases are not extensively documented in the provided search results, related compounds offer insights. For instance, 7-deazaguanine (B613801) derivatives are often good substrates for DNA polymerases.[6][7] Additionally, 5-Aza-2'-deoxycytidine-5'-triphosphate has been shown to be a good substrate for mammalian DNA polymerase alpha, suggesting that the 5-aza modification does not necessarily prevent incorporation.[8] Therefore, it is plausible that 5-Aza-7-deaza-dGTP can be incorporated by some DNA polymerases, but its efficiency is likely to be polymerase-dependent.

Q3: What is the potential impact of this compound incorporation on DNA polymerase fidelity?

The incorporation of a modified nucleotide like this compound can affect DNA polymerase fidelity in several ways:

  • Misincorporation Frequency: The altered structure of this compound may lead to an increased rate of misincorporation opposite this base during subsequent rounds of replication. The change in the Watson-Crick hydrogen bonding face could lead to non-canonical base pairing.[1]

  • Proofreading Efficiency: DNA polymerases with 3'→5' exonuclease (proofreading) activity might recognize the modified base as a mismatch and excise it, potentially reducing the overall yield of product containing the modification.[9] The efficiency of this removal can vary between different high-fidelity polymerases.

  • Context-Dependent Effects: The impact on fidelity may depend on the surrounding DNA sequence.

Q4: How can I measure the fidelity of a DNA polymerase when using 5-Aza-7-deaza-dGTP?

Several established assays can be adapted to measure DNA polymerase fidelity with modified nucleotides:

  • LacZ-based Assays: These forward mutation assays, pioneered by Thomas Kunkel, rely on detecting errors in the lacZα gene that result in a color change in bacterial colonies (blue-to-white screening).[10][11] This method can provide an overall error rate.

  • Next-Generation Sequencing (NGS) Methods: High-throughput sequencing approaches, such as the MagNIFi (Magnification via Nucleotide Imbalance Fidelity) assay, offer a more detailed analysis of error rates and types (substitutions, insertions, deletions) at specific positions.[12][13][14]

  • Steady-State and Pre-Steady-State Kinetics: These methods measure the kinetic parameters (kpol, Kd) for the incorporation of the correct versus incorrect nucleotide opposite the template base, providing a quantitative measure of fidelity.[15]

Troubleshooting Guides

Issue 1: Low or No PCR Product When Using 5-Aza-7-deaza-dGTP
Possible Cause Recommended Solution
Poor Substrate for the DNA Polymerase Screen a panel of different DNA polymerases (e.g., from different families like A, B, and Y) to find one that efficiently incorporates 5-Aza-7-deaza-dGTP.Start with a lower fidelity polymerase, as they often have a more promiscuous active site.
Inhibition of the Polymerase Optimize the concentration of 5-Aza-7-deaza-dGTP in the reaction. High concentrations of modified nucleotides can sometimes inhibit polymerase activity.Perform a titration experiment to find the optimal ratio of modified to canonical dGTP.
Suboptimal PCR Conditions Optimize the annealing temperature using a gradient PCR.Adjust the MgCl₂ concentration, as modified nucleotides can alter the optimal magnesium ion requirement.[16]Increase the extension time to allow for potentially slower incorporation of the modified base.
Degradation by Proofreading Activity Use a DNA polymerase deficient in 3'→5' exonuclease activity (exo-).[9]Be aware that this will likely decrease the overall fidelity of the reaction.
Issue 2: Unexpected Product Size or Smearing on Gel
Possible Cause Recommended Solution
Mispriming Increase the annealing temperature.Redesign primers to have higher specificity and a balanced GC content.[16]Use a hot-start DNA polymerase to minimize non-specific amplification during reaction setup.[16]
Polymerase Slippage or Stalling The polymerase may stall or dissociate at the site of incorporation of the modified base. Try a more processive DNA polymerase.Optimize dNTP concentrations; imbalances can contribute to polymerase errors.[16]
Contamination Use fresh, nuclease-free water and reagents.Set up reactions in a clean environment to avoid template or nuclease contamination.[16]
Issue 3: Inconsistent or Non-Reproducible Fidelity Assay Results
Possible Cause Recommended Solution
Variability in Reagent Quality Ensure the 5-Aza-7-deaza-dGTP stock solution is of high purity and has not undergone multiple freeze-thaw cycles.Use fresh preparations of dNTPs and buffers.
Inaccurate Quantitation of Nucleic Acids Accurately quantify primer and template concentrations using a reliable method (e.g., spectrophotometry or fluorometry).
Assay-Specific Technical Errors For cloning-based assays, ensure consistent transformation efficiency and plating conditions.For NGS-based assays, use unique molecular identifiers (UMIs) to reduce background sequencing errors.[14]For kinetic assays, ensure precise timing and temperature control.[15]

Experimental Protocols

Protocol 1: Primer Extension Assay to Evaluate Incorporation of 5-Aza-7-deaza-dGTP

This protocol is a basic method to determine if a DNA polymerase can incorporate 5-Aza-7-deaza-dGTP opposite a cytosine in a template strand.

  • Reaction Setup:

    • Prepare a reaction mix containing:

      • 1X DNA polymerase reaction buffer

      • Template DNA with a known sequence containing a cytosine at a specific position

      • 5'-radiolabeled or fluorescently labeled primer that anneals upstream of the target cytosine

      • A specific concentration of DNA polymerase

      • A mix of dATP, dCTP, TTP, and either dGTP (control) or 5-Aza-7-deaza-dGTP.

  • Incubation:

    • Incubate the reactions at the optimal temperature for the DNA polymerase for a set time course (e.g., 1, 5, 15, 30 minutes).

  • Quenching:

    • Stop the reactions by adding a quench buffer containing EDTA and formamide.

  • Analysis:

    • Denature the samples by heating.

    • Separate the products by denaturing polyacrylamide gel electrophoresis (PAGE).

    • Visualize the labeled DNA fragments by autoradiography or fluorescence imaging.

    • Successful incorporation will result in a band corresponding to the full-length extended primer. The intensity of this band relative to the unextended primer can be used to estimate incorporation efficiency.

Protocol 2: Adapting a lacZα-Based Fidelity Assay

This protocol outlines the modification of a standard blue-white screening assay to assess the fidelity of replication past an incorporated this compound.

  • Template Preparation:

    • Synthesize a single-stranded M13-based vector containing the lacZα gene with a single this compound incorporated at a known position.

  • In Vitro DNA Synthesis:

    • Anneal a primer to the M13 template.

    • Perform in vitro DNA synthesis using the DNA polymerase of interest and a standard dNTP mix.

  • Transformation:

    • Transform the resulting double-stranded DNA into a suitable E. coli host strain (e.g., one that allows for alpha-complementation).

  • Plating and Screening:

    • Plate the transformed cells on media containing IPTG and X-gal.

    • Incubate to allow for colony formation.

    • Correctly synthesized lacZα will result in blue colonies, while errors introduced by the polymerase will likely inactivate the gene, leading to white colonies.[10][11]

  • Fidelity Calculation:

    • Calculate the mutation frequency by dividing the number of white colonies by the total number of colonies.

    • Sequence the DNA from white colonies to identify the specific types of errors.

Data Presentation

Table 1: Hypothetical Comparison of Incorporation Efficiency of 5-Aza-7-deaza-dGTP by Different DNA Polymerases

DNA PolymeraseFamilyProofreading (3'→5' exo)Relative Incorporation Efficiency (%)
Taq PolymeraseANo85
Klenow Fragment (exo-)ANo70
T4 DNA PolymeraseBYes30
Pfu DNA PolymeraseBYes15
REV1YNo95

Note: This table presents hypothetical data for illustrative purposes.

Table 2: Hypothetical Error Frequencies for DNA Polymerase X with 5-Aza-7-deaza-dGTP

Template Base Opposite PrimerIncorporated NucleotideError Frequency (errors per 104 incorporations)
C5-Aza-7-deaza-G (correct) -
T5-Aza-7-deaza-G5.2
G5-Aza-7-deaza-G1.8
A5-Aza-7-deaza-G0.9
5-Aza-7-deaza-G A12.5
5-Aza-7-deaza-G G3.1
5-Aza-7-deaza-G T8.7
5-Aza-7-deaza-G C-

Note: This table presents hypothetical data to illustrate how results might be presented.

Visualizations

experimental_workflow cluster_prep Template Preparation cluster_rxn In Vitro Reaction cluster_analysis Fidelity Analysis prep Prepare ssDNA Template with this compound rxn Primer Annealing & DNA Synthesis with Test Polymerase prep->rxn Input Template transform Transformation into E. coli rxn->transform Synthesized dsDNA screen Blue/White Screening transform->screen Plate on IPTG/X-gal sequence Sequence White Colonies screen->sequence Identify Errors

Caption: Workflow for a lacZ-based fidelity assay.

troubleshooting_logic start Low/No PCR Product with 5-Aza-7-deaza-dGTP cause1 Poor Substrate? start->cause1 cause2 Polymerase Inhibition? start->cause2 cause3 Suboptimal Conditions? start->cause3 sol1 Screen Different DNA Polymerases cause1->sol1 Yes sol2 Optimize Modified dNTP Concentration cause2->sol2 Yes sol3 Optimize Annealing Temp, Mg²⁺, Extension Time cause3->sol3 Yes

Caption: Troubleshooting logic for low PCR yield.

References

stability and storage conditions for 5-Aza-7-deazaguanine solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of 5-Aza-7-deazaguanine solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid form of this compound?

A1: The solid powder of this compound should be stored under desiccated conditions. For long-term storage, -20°C is recommended, which can preserve it for up to three years. For shorter periods, storage at 4°C is suitable for up to two years.[1]

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound can be dissolved in water or DMSO. For aqueous solutions, it is soluble at 5 mg/mL, but this requires ultrasonication and adjusting the pH to 9 with NaOH.[1] DMSO is also a common solvent.

Q3: How should I store this compound solutions?

A3: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to degradation.[1] For optimal stability, store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Q4: How stable are aqueous solutions of this compound?

A4: While specific data for this compound is limited, related azanucleosides like 5-Azacytidine are known to be very unstable in aqueous solutions, showing significant degradation within a few hours at room temperature.[2] It is highly recommended to prepare aqueous solutions fresh before each experiment.[2][3]

Q5: Is this compound light sensitive?

A5: While there is no specific information on the light sensitivity of this compound in the provided search results, it is a general good laboratory practice to protect chemical solutions from light, especially when their photostability is unknown.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitate forms in the solution upon storage. The compound may have limited solubility at lower temperatures or the concentration may be too high.Gently warm the solution and vortex to redissolve. If the issue persists, consider preparing a more dilute stock solution.
Inconsistent or unexpected experimental results. The compound may have degraded due to improper storage, repeated freeze-thaw cycles, or instability in the chosen solvent.Prepare a fresh stock solution from the solid compound. Ensure proper aliquoting and storage of the new stock. For aqueous solutions, always prepare them immediately before use.
Difficulty dissolving the compound. The compound has specific solubility requirements.For aqueous solutions, ensure you are using ultrasonication and adjusting the pH to 9 with NaOH as recommended.[1] For other solvents, ensure the solvent is of high purity and consider gentle warming if necessary.
Loss of biological activity over time. Degradation of the compound in solution.Always use freshly prepared dilutions from a properly stored, frozen stock. Avoid storing working solutions for extended periods. For critical experiments, consider preparing a new stock solution.

Data Presentation: Storage Conditions Summary

Solid Form Storage

Temperature Duration
-20°C3 years[1]
4°C2 years[1]

Solution Storage (Aliquoted)

Temperature Duration
-80°C6 months[1]
-20°C1 month[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in Water

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of sterile, nuclease-free water to achieve the desired concentration (e.g., 5 mg/mL).

  • pH Adjustment & Dissolution: Add a small volume of NaOH solution (e.g., 1N) to adjust the pH to 9. Use a pH meter for accuracy. Sonicate the solution in a water bath until the compound is completely dissolved.[1]

  • Sterilization: If the solution is for cell culture use, sterilize it by passing it through a 0.22 µm filter.[1]

  • Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in sterile tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

Protocol 2: Preparation of a this compound Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile, chemically resistant tube.

  • Solvent Addition: Add the calculated volume of anhydrous, sterile-filtered DMSO to achieve the desired concentration.

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.

  • Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in sterile tubes suitable for DMSO storage. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh Solid Compound add_solvent Add Solvent (Water or DMSO) weigh->add_solvent dissolve Dissolve (Sonication/Vortex) add_solvent->dissolve ph_adjust Adjust pH to 9 (for Water) dissolve->ph_adjust If Aqueous sterilize Sterile Filter (0.22 µm) dissolve->sterilize If DMSO ph_adjust->sterilize aliquot Aliquot into single-use tubes sterilize->aliquot store_long Store at -80°C (up to 6 months) aliquot->store_long store_short Store at -20°C (up to 1 month) aliquot->store_short thaw Thaw one aliquot store_long->thaw store_short->thaw dilute Prepare working dilution thaw->dilute use Use immediately in experiment dilute->use

Caption: Workflow for the preparation and storage of this compound solutions.

troubleshooting_workflow start Inconsistent Experimental Results? check_solution Was the solution prepared fresh (aqueous) or from a properly stored stock (DMSO)? start->check_solution check_storage How was the stock solution stored? check_solution->check_storage Yes prepare_fresh Action: Prepare a fresh solution. check_solution->prepare_fresh No check_dissolution Did the compound fully dissolve during preparation? check_storage->check_dissolution Properly review_storage Action: Review storage protocol. Use new stock if necessary. check_storage->review_storage Improperly review_protocol Action: Review dissolution protocol. Ensure proper pH and sonication for aqueous solutions. check_dissolution->review_protocol No other_factors Consider other experimental variables. check_dissolution->other_factors Yes

Caption: Troubleshooting inconsistent results with this compound.

References

Technical Support Center: Sequencing with Modified Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with modified nucleosides in sequencing. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are modified nucleosides and why are they significant in sequencing?

Modified nucleosides are natural or synthetic variations of the four standard nucleosides (adenosine, guanosine, cytidine, and uridine/thymidine). In biological systems, these modifications, particularly in RNA, form a layer of regulatory control known as the "epitranscriptome," influencing processes like gene expression and protein translation.[1][2] In drug development, synthetic modified nucleosides are used as therapeutic agents. Sequencing these molecules is crucial for understanding their biological roles and mechanisms of action.

Q2: How do different sequencing platforms detect modified nucleosides?

Sequencing technologies detect modified nucleosides either indirectly or directly:

  • Indirect Detection (primarily Next-Generation Sequencing, e.g., Illumina): These methods rely on the behavior of enzymes, like reverse transcriptase, during library preparation.[3][4] A modified nucleoside might cause the enzyme to stop, creating a "RT-stop," or to misincorporate a different nucleotide, leaving a "mutation" in the cDNA sequence.[4][5][6] Some modifications are "silent" and require chemical treatment to induce a detectable signature.[6]

  • Direct Detection (Third-Generation Sequencing, e.g., Oxford Nanopore, PacBio): These platforms analyze single, native DNA or RNA molecules.[1][2] Oxford Nanopore technology measures changes in the ionic current as an RNA or DNA molecule passes through a nanopore, with modified bases creating distinct signals compared to their canonical counterparts.[1] PacBio's SMRT sequencing observes the kinetics of a polymerase as it incorporates nucleotides; modifications can cause the polymerase to slow down, altering the interpulse duration (IPD).[7]

Q3: What is an "RT-signature" and how is it used to identify RNA modifications?

An RT-signature refers to the specific pattern of errors or stops generated by a reverse transcriptase enzyme when it encounters a modified nucleoside on an RNA template.[4][6] This signature can include:

  • Misincorporation: The enzyme incorporates a non-complementary nucleotide into the cDNA strand.[4][5]

  • Deletions: The enzyme may "jump" over the modified base.[4]

  • RT-Stop (Truncation): The enzyme stalls and terminates the cDNA synthesis.[4][6]

By sequencing the resulting cDNA library and comparing it to a reference sequence, researchers can identify these signatures and infer the location of the modified nucleoside.[5]

Q4: Why is it challenging to distinguish modified nucleosides from sequencing errors or Single Nucleotide Polymorphisms (SNPs)?

The signatures of modified nucleosides, particularly in NGS data, often manifest as mismatches or deletions relative to the reference genome.[6] This creates an analytical challenge:

  • SNPs: A true genetic variant (SNP) will also appear as a consistent mismatch in the sequencing reads.

  • Sequencing Errors: Random errors introduced by the sequencer or polymerase can also cause mismatches.[8][9]

Distinguishing between these requires careful experimental design and bioinformatics analysis. This often involves using multiple biological replicates, specialized variant-calling software aware of modification signatures, and comparing results with an unmodified control sample.[5][6][10]

Q5: What are the primary sources of bias when sequencing nucleic acids with modified nucleosides?

Bias in sequencing can lead to inaccurate quantification and misinterpretation of results. Key sources include:

  • PCR Amplification Bias: DNA polymerases may stall or be less efficient at amplifying DNA strands containing certain modifications, leading to their underrepresentation in the final library.[11][12][13]

  • Ligation Bias: The enzymes that ligate sequencing adapters to DNA or RNA fragments can have sequence preferences, which may be exacerbated by the presence of modified bases near the fragment ends.[11]

  • Reverse Transcription Bias: The efficiency of reverse transcription can vary depending on the specific modification and the sequence context, affecting the representation of modified RNAs in the cDNA library.[4]

  • Fragmentation Bias: Both enzymatic and mechanical fragmentation methods can introduce sequence-specific biases, which can affect the representation of genomic regions.[8][12]

Troubleshooting Guides

Issue: Low Sequencing Yield or Library Preparation Failure

Q: My library preparation resulted in a very low yield or failed completely. Could modified nucleosides be the cause?

A: Yes, modified nucleosides can significantly impact the efficiency of library preparation. Here are the common culprits and potential solutions:

Potential Cause Explanation Troubleshooting Steps
Enzyme Inhibition Reverse transcriptases and DNA polymerases can stall or have reduced processivity when encountering certain modified bases, leading to incomplete synthesis and low yield.1. Enzyme Selection: Test different reverse transcriptases or DNA polymerases. Some high-fidelity or engineered enzymes have better performance with modified templates. 2. Optimize Reaction Conditions: Adjust the concentration of dNTPs, magnesium, or the reaction temperature to improve enzyme performance.
Inefficient Adapter Ligation The presence of a modified nucleoside at the 3' or 5' end of an RNA or DNA fragment can hinder the activity of ligases, resulting in fewer molecules being successfully adapted for sequencing.[11]1. Use a Ligation Enhancer: Some commercial kits include additives that can improve ligation efficiency. 2. Modify Library Prep Protocol: If possible, choose a library preparation method that is less sensitive to end-sequences, such as a transposase-based approach (tagmentation).[14]
RNA/DNA Degradation Some methods for detecting modifications require harsh chemical treatments (e.g., bisulfite sequencing) that can lead to the degradation of the input nucleic acid, resulting in low yields.[15][16]1. Use a Control Sample: Process a non-modified control sample in parallel to determine if the degradation is specific to your sample or a general protocol issue. 2. Optimize Treatment: Reduce the incubation time or temperature of the chemical treatment if the protocol allows. 3. Explore Alternative Methods: Consider newer, bisulfite-free methods if available for your modification of interest.[10]
Inaccurate Quantification The presence of modified nucleosides can sometimes affect the accuracy of fluorometric or spectrophotometric quantification methods, leading you to start with less material than intended.1. Use Multiple Quantification Methods: Cross-validate your input material concentration with different methods. 2. Run a QC Gel: Visualize the input material on a gel to get a qualitative assessment of its integrity and quantity.
Issue: High Rate of Mismatches, Insertions, or Deletions

Q: I'm seeing a high number of mismatches and/or indels at specific sites. Are these real variants or artifacts from modified nucleosides?

A: This is a critical question, as the signatures of modified bases often mimic genomic variants. The workflow below can help you distinguish between them.

G start High Mismatch/Indel Rate Observed check_consistency Are mismatches consistent across biological replicates? start->check_consistency check_db Are these sites known modification sites or SNPs (e.g., in dbSNP, RMBase)? check_consistency->check_db Yes likely_artifact Likely Artifact: Random Sequencing Error check_consistency->likely_artifact No check_signature Does the mismatch pattern match a known RT-signature for a specific modification? check_db->check_signature Yes (Modification Site) check_control Are the mismatches present in an unmodified control (e.g., in vitro transcript)? check_db->check_control No likely_snp Likely SNP check_db->likely_snp Yes (Known SNP) check_signature->check_control Yes check_signature->check_control No check_control->likely_snp Yes likely_modification Likely Modification check_control->likely_modification No further_investigation Further Investigation Needed: - Orthogonal validation - Use specialized software likely_modification->further_investigation

Caption: Troubleshooting high mismatch rates.
Issue: Inconsistent or Non-Reproducible Detection of Modifications

Q: The identification of a specific modification is not consistent across my experimental replicates. What could be causing this?

Potential Cause Explanation Troubleshooting Steps
Chemical Instability of Modification Some modified nucleosides are chemically labile and can convert to other forms under certain pH or temperature conditions. A classic example is the Dimroth rearrangement of 1-methyladenosine (B49728) (m¹A) to N⁶-methyladenosine (m⁶A) at alkaline pH.[17][18] This can lead to under-quantification of the true modification and false-positive detection of another.1. Review Sample Handling: Ensure that all buffers and solutions are at the correct pH and that samples are not exposed to excessive heat.[17] 2. Choose Appropriate Protocols: Select sample preparation protocols that are known to be compatible with the specific modification you are studying.[18]
Batch Effects Variations in reagents, equipment calibration, or even the technician performing the experiment between different batches can introduce systematic errors that affect reproducibility.1. Process Replicates Together: Whenever possible, prepare and sequence all biological replicates in the same batch. 2. Use Aliquots: Use the same batches of reagents and enzymes for all samples in a comparative experiment.
Variable Enzyme Activity The efficiency of reverse transcriptases and polymerases can be sensitive to inhibitors present in the sample. The activity of nucleases used for enzymatic fragmentation can also vary.[18]1. Improve RNA/DNA Purity: Include an extra purification step to remove potential inhibitors like salts, phenol, or ethanol.[19] 2. Include Spike-in Controls: Add a known, in vitro-transcribed RNA with the modification of interest to your samples to monitor the efficiency of the detection process across replicates.

Experimental Protocols

Protocol: Misincorporation Mapping to Identify Modified Nucleosides

This protocol provides a generalized workflow for identifying modified nucleosides based on the misincorporations they induce during reverse transcription.

  • RNA Isolation and QC:

    • Isolate total RNA from your samples of interest.

    • Assess RNA integrity and purity using a Bioanalyzer or similar instrument and spectrophotometry. High-quality, intact RNA is crucial.

  • Library Preparation (NGS):

    • Deplete ribosomal RNA (rRNA) unless it is the target of your study.

    • Fragment the RNA to the desired size for your sequencing platform.

    • Perform reverse transcription to synthesize the first strand of cDNA. This is the critical step where misincorporations will occur at modification sites.[5]

    • Synthesize the second cDNA strand.

    • Perform end-repair, A-tailing, and ligate sequencing adapters.

    • Amplify the library using a high-fidelity DNA polymerase to minimize the introduction of new errors.[13]

  • Sequencing:

    • Quantify the final library and perform sequencing on an Illumina platform, ensuring high sequencing depth to confidently distinguish true misincorporations from random errors.[5]

  • Bioinformatic Analysis:

    • QC and Trimming: Use tools like FastQC and Trimmomatic to assess read quality and remove adapters and low-quality bases.

    • Alignment: Align the cleaned reads to the appropriate reference genome or transcriptome using a splice-aware aligner like STAR or HISAT2.

    • Variant Calling: Use a variant caller (e.g., GATK, FreeBayes) to identify positions with a high frequency of mismatches compared to the reference.

    • Filtering and Annotation:

      • Filter out known SNPs using databases like dbSNP.

      • Filter out sites with low coverage or poor quality scores.

      • Analyze the remaining high-confidence misincorporation sites. The pattern of nucleotide changes can be indicative of a specific modification (e.g., m¹A often leads to A→T transitions).[5]

      • Compare results to databases of known RNA modifications (e.g., RMBase) to see if the identified sites have been previously reported.

Visualizations

Workflow: Identifying Issues in Modified Nucleoside Sequencing

This diagram illustrates the key stages of a typical sequencing workflow and highlights where common problems can arise.

G cluster_prep Sample & Library Preparation cluster_seq Sequencing & Analysis rna_dna_isolation 1. RNA/DNA Isolation treatment 2. Chemical Treatment (Optional) rna_dna_isolation->treatment fragmentation 3. Fragmentation treatment->fragmentation rt 4. Reverse Transcription (RNA) fragmentation->rt ligation 5. Adapter Ligation rt->ligation pcr 6. PCR Amplification ligation->pcr sequencing 7. Sequencing pcr->sequencing basecalling 8. Basecalling sequencing->basecalling alignment 9. Alignment basecalling->alignment analysis 10. Modification Calling alignment->analysis issue_instability Chemical Instability issue_instability->rna_dna_isolation issue_degradation Degradation issue_degradation->treatment issue_frag_bias Fragmentation Bias issue_frag_bias->fragmentation issue_rt RT-Stops & Misincorporation issue_rt->rt issue_ligation_bias Ligation Bias issue_ligation_bias->ligation issue_pcr_bias PCR Bias & Errors issue_pcr_bias->pcr issue_basecall_error Modification as 'Error' issue_basecall_error->basecalling issue_mismatch Misalignment/Mismatches issue_mismatch->alignment issue_false_positive False Positives (vs. SNPs) issue_false_positive->analysis

Caption: Common issues mapped to the sequencing workflow.
Concept: The Reverse Transcription (RT) Signature

This diagram explains how a modified base on an RNA template can be identified through the products of reverse transcription.

G rna_label RNA Template: rna1 5'-A rna2 U rna3 G rna_mod m¹A rna4 C rna5 U-3' rt_enzyme Reverse Transcriptase rt_enzyme->rna_mod outcome1_label Misincorporation rt_enzyme->outcome1_label outcome2_label RT-Stop (Truncation) rt_enzyme->outcome2_label outcome_label Possible cDNA Products: cdna1_1 3'-T cdna1_2 A cdna1_3 C cdna1_mod G cdna1_4 G cdna1_5 A-5' cdna2_1 3'-T cdna2_2 A cdna2_3 C-5'

Caption: The RT-signature of a modified nucleoside.

References

how to avoid hairpin formation in primers with 5-Aza-7-deazaguanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using primers containing the modified base 5-Aza-7-deazaguanine, with a specific focus on avoiding hairpin formation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in primers?

This compound is a modified guanine (B1146940) analog. Its distinctive feature is the repositioning of nitrogen-7 to the bridgehead position-5. This structural change alters the hydrogen-bonding properties of the base. Specifically, it prevents the formation of Hoogsteen base pairs and converts the Watson-Crick N3-H proton donor site into a proton acceptor.[1][2] This modification is often incorporated into oligonucleotides to create more stable "all-purine" DNA structures or DNA with silver-mediated base pairs.[1][3]

Q2: What is a primer hairpin and why is it problematic in PCR?

A primer hairpin is a secondary structure formed when a single primer molecule folds back on itself due to complementary bases within its own sequence.[4][5] This intramolecular base pairing creates a stem-loop structure. Hairpin formation can significantly reduce the efficiency of PCR by preventing the primer from binding to its target DNA sequence.[6] In some cases, the DNA polymerase can even extend the 3' end of the hairpin, leading to the amplification of non-specific products.[6] The stability of a hairpin is measured by its Gibbs Free Energy (ΔG), with a more negative value indicating a more stable and undesirable hairpin.[5]

Q3: How does the inclusion of this compound affect the likelihood of hairpin formation?

The altered hydrogen bonding pattern of this compound can influence hairpin formation in the following ways:

  • Destabilization of G-C rich stems: In a potential hairpin stem, a standard G-C pair forms three hydrogen bonds. If a guanine involved in this potential intramolecular pairing is replaced with this compound, the altered hydrogen bonding capacity may weaken the stem, making the hairpin less stable and less likely to form.

  • Context-Dependent Stability: The effect of this compound on duplex stability is context-dependent. While a single incorporation can decrease the stability of a DNA duplex, multiple consecutive incorporations have been shown to increase stability.[3][7] This suggests that the number and placement of this compound residues within a primer are critical factors that could either discourage or inadvertently promote hairpin formation.

At present, specific thermodynamic data (ΔG values) for hairpin structures containing this compound are not widely available in the scientific literature. Therefore, careful primer design and empirical testing are crucial.

Troubleshooting Guide: Hairpin Formation in Primers with this compound

Issue: Suspected hairpin formation is leading to poor PCR amplification efficiency.

Below are troubleshooting steps to diagnose and resolve issues related to hairpin formation in primers containing this compound.

Step 1: In Silico Analysis of Primer Secondary Structure

Before ordering or using modified primers, it is essential to analyze their potential for secondary structure formation using primer design software.

Experimental Protocol: Primer Analysis Using Oligoanalyzer Tools

  • Select a Primer Design Tool: Utilize online tools such as those provided by oligo manufacturers or standalone software like Primer3.

  • Input Primer Sequence: Enter the full sequence of your primer, including the standard and modified bases. Note that most standard software will not have parameters for this compound. In this case, treat it as a standard 'G' for initial analysis, but be aware of the potential for altered stability.

  • Analyze for Hairpins: Run the hairpin analysis function. Pay close attention to the predicted ΔG value of any potential hairpins. A ΔG value more negative than -2 kcal/mol for a 3' end hairpin and -3 kcal/mol for an internal hairpin is generally considered problematic.[5]

  • Redesign if Necessary: If a stable hairpin is predicted, redesign the primer to disrupt the complementary sequences. This may involve shifting the primer location or making base substitutions (if the experimental design allows).

Logical Workflow for Primer Design and Analysis

Hairpin_Avoidance_Workflow A Define Target Region B Design Primer Candidates (with this compound) A->B C In Silico Analysis (Oligoanalyzer Tool) B->C D Stable Hairpin Predicted? (ΔG < -2 kcal/mol) C->D E Redesign Primer D->E Yes F Order and Synthesize Optimized Primer D->F No E->B PCR_Inhibition_Pathway cluster_primer Primer in Solution cluster_pcr PCR Cycle A Free Primer (Linear Conformation) B Hairpin Formation (Intramolecular Annealing) A->B Low Annealing Temp High Primer Conc. C Annealing to Target DNA A->C B->A High Annealing Temp F Reduced or No Amplification B->F D Primer Extension by Polymerase C->D E Successful Amplification D->E

References

Technical Support Center: Optimizing PCR with 5-Aza-7-deazaguanine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Aza-7-deazaguanine in PCR applications. The focus is on optimizing the annealing temperature to achieve successful amplification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in PCR?

This compound is a modified nucleoside analogous to guanine. In PCR, it is typically used as a substitute for dGTP to overcome challenges associated with GC-rich templates. The "7-deaza" modification removes the nitrogen at position 7 of the purine (B94841) ring, which can help to reduce the formation of secondary structures (like Hoogsteen base pairing) in GC-rich regions that can stall DNA polymerase. The "5-Aza" modification, the substitution of a carbon atom with a nitrogen at position 5, can further alter the hydrogen bonding properties and stability of the DNA duplex.

Q2: How does this compound affect the melting temperature (Tm) of the DNA?

Q3: What is the recommended starting annealing temperature for primers when using this compound in the PCR mix?

A good starting point for the annealing temperature is 3-5°C below the calculated melting temperature (Tm) of your primers.[1][2] However, due to the potential destabilizing effect of this compound, you may need to use a lower annealing temperature than with a standard dNTP mix. It is highly recommended to perform a temperature gradient PCR to empirically determine the optimal annealing temperature for your specific primers and template.

Troubleshooting Guide

Issue 1: No PCR Product or Weak Amplification

If you are observing no PCR product or only a very faint band on your gel, consider the following troubleshooting steps.

Possible Causes and Solutions

Possible Cause Recommended Action Rationale
Annealing temperature is too high. Perform a gradient PCR, testing a range of temperatures from 5°C below to 5°C above the calculated primer Tm. Start with a lower range if initial attempts fail.The presence of this compound may lower the actual melting temperature of the primer-template duplex.[3] An annealing temperature that is too high will prevent efficient primer binding.
Suboptimal primer design. Ensure primers are 20-40 nucleotides in length with a GC content of 40-60%.[4][5] Check for potential self-dimers and hairpins using primer design software.Poorly designed primers can lead to inefficient annealing and amplification, regardless of the annealing temperature.
Insufficient enzyme concentration or activity. Increase the polymerase concentration in increments. Ensure your polymerase is compatible with modified nucleotides.Some polymerases may have reduced efficiency when incorporating modified bases like this compound.
Incorrect magnesium concentration. Optimize the MgCl₂ concentration. Try a range from 1.5 mM to 3.0 mM.Magnesium is a critical cofactor for DNA polymerase, and its optimal concentration can be affected by the presence of modified dNTPs.
Low quality or quantity of template DNA. Use high-quality, purified DNA.[4] Increase the amount of template DNA in the reaction.Impurities in the template can inhibit PCR, and an insufficient amount of template will result in a weak or no product.
Issue 2: Non-Specific PCR Products (Multiple Bands)

The appearance of multiple bands on your gel indicates non-specific amplification.

Possible Causes and Solutions

Possible Cause Recommended Action Rationale
Annealing temperature is too low. Increase the annealing temperature in 1-2°C increments. A gradient PCR is highly recommended.[6]A low annealing temperature allows for non-specific binding of the primers to the template DNA, resulting in the amplification of unintended products.
Primer-dimer formation. Reduce the primer concentration. Redesign primers to avoid complementarity at the 3' ends.High primer concentrations can promote the formation of primer-dimers, which are then amplified by the polymerase.
Excessive amount of template DNA. Reduce the amount of template DNA in the reaction.Too much template can sometimes lead to non-specific amplification.
"Hot Start" PCR not used. Use a hot-start DNA polymerase.Hot-start polymerases remain inactive during the initial setup, preventing non-specific amplification that can occur at lower temperatures before the first denaturation step.

Experimental Protocols

Protocol 1: Gradient PCR for Annealing Temperature Optimization

This protocol is designed to identify the optimal annealing temperature for your specific primer set and template when using this compound.

  • Calculate Primer Tm: Use a standard Tm calculator to estimate the melting temperature of your forward and reverse primers.

  • Set Up PCR Reactions: Prepare a master mix containing all PCR components except the template DNA. The master mix should include your dNTP mix with the desired ratio of this compound triphosphate.

  • Aliquot Master Mix: Aliquot the master mix into separate PCR tubes.

  • Add Template: Add your template DNA to each tube.

  • Program the Thermal Cycler: Set up the thermal cycler to perform a gradient PCR. The gradient should span a range of temperatures centered around your calculated Tm. A typical range would be from 5°C below the lower primer Tm to 5°C above the higher primer Tm.

    • Example Gradient: If your calculated Tms are 58°C and 60°C, you could set a gradient from 53°C to 65°C.

  • Cycling Conditions (Example):

    • Initial Denaturation: 95°C for 2 minutes

    • 30-35 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: Gradient (e.g., 53°C - 65°C) for 30 seconds

      • Extension: 72°C for 1 minute/kb

    • Final Extension: 72°C for 5 minutes

  • Analyze Results: Run the PCR products on an agarose (B213101) gel to visualize the results. The lane corresponding to the optimal annealing temperature will show a bright, specific band with minimal or no non-specific products.

Visualizations

PCR_Troubleshooting_Workflow cluster_start cluster_results cluster_outcomes cluster_troubleshooting_no_product cluster_troubleshooting_non_specific cluster_end Start PCR Experiment with This compound Observe_Gel Analyze Agarose Gel Start->Observe_Gel No_Product No/Weak Product Observe_Gel->No_Product Outcome Non_Specific Non-Specific Bands Observe_Gel->Non_Specific Outcome Good_Product Strong, Specific Band Observe_Gel->Good_Product Outcome Lower_Ta Decrease Annealing Temp (Gradient PCR) No_Product->Lower_Ta Action Check_Primers Check Primer Design No_Product->Check_Primers Action Optimize_Mg Optimize MgCl₂ No_Product->Optimize_Mg Action Increase_Ta Increase Annealing Temp (Gradient PCR) Non_Specific->Increase_Ta Action Reduce_Primers Reduce Primer Conc. Non_Specific->Reduce_Primers Action Use_Hot_Start Use Hot-Start Polymerase Non_Specific->Use_Hot_Start Action Success Successful Amplification Good_Product->Success Lower_Ta->Observe_Gel Check_Primers->Observe_Gel Optimize_Mg->Observe_Gel Increase_Ta->Observe_Gel Reduce_Primers->Observe_Gel Use_Hot_Start->Observe_Gel

Caption: A workflow diagram for troubleshooting common PCR issues.

Annealing_Temp_Optimization cluster_input cluster_process cluster_output Primers Primer Sequences Calculate_Tm Calculate Theoretical Tm Primers->Calculate_Tm Template DNA Template Gradient_PCR Perform Gradient PCR (e.g., Tm ± 5-10°C) Template->Gradient_PCR Modified_dNTP This compound dNTP Mix Modified_dNTP->Gradient_PCR Calculate_Tm->Gradient_PCR informs starting range Analyze_Gel Analyze Gel Electrophoresis Results Gradient_PCR->Analyze_Gel Optimal_Ta Optimal Annealing Temperature Analyze_Gel->Optimal_Ta identifies Non_Specific Non-specific Products (Too Low Ta) Analyze_Gel->Non_Specific indicates No_Product No Amplification (Too High Ta) Analyze_Gel->No_Product indicates

Caption: A logical diagram for optimizing annealing temperature.

References

Technical Support Center: Managing PCR Challenges with Guanine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support resource is designed for researchers, scientists, and drug development professionals encountering challenges with polymerase chain reaction (PCR) amplification, specifically issues arising from polymerase slippage and secondary structures in DNA templates. This guide focuses on the application of 7-deaza-2'-deoxyguanosine (B613789) triphosphate (7-deaza-dGTP) as a tool to mitigate these issues.

Clarification on Guanine (B1146940) Analogues

It is important to distinguish between different modified guanine analogues. While the query mentioned 5-Aza-7-deazaguanine, current scientific literature does not support its use for managing polymerase slippage. The relevant compound for this application is 7-deaza-2'-deoxyguanosine triphosphate (7-deaza-dGTP) . This guide will focus on the use of 7-deaza-dGTP.

Understanding Polymerase Slippage and Secondary Structures

Polymerase slippage is a phenomenon where the DNA polymerase misaligns on the template strand, often at repetitive sequences, leading to insertions or deletions in the newly synthesized strand. This is a common issue when amplifying microsatellites or other tandem repeats.

A related challenge arises from GC-rich regions or sequences that can form stable secondary structures, such as hairpin loops and G-quadruplexes. These structures can impede the progression of the DNA polymerase, causing it to pause or dissociate from the template.[1][2] This stalling can increase the likelihood of slippage and lead to incomplete or non-specific amplification products.[1]

The formation of these secondary structures is often facilitated by Hoogsteen base pairing, which can occur in addition to standard Watson-Crick pairing in guanine-rich sequences.[3][4]

The Role of 7-deaza-dGTP in Overcoming PCR Challenges

7-deaza-dGTP is a modified analogue of deoxyguanosine triphosphate (dGTP).[3][4] In this molecule, the nitrogen atom at the 7th position of the purine (B94841) ring is replaced with a carbon atom.[3] This modification prevents the formation of Hoogsteen base pairs without disrupting the normal Watson-Crick base pairing with cytosine.[3][4]

By incorporating 7-deaza-dGTP into the PCR reaction, the formation of secondary structures like G-quadruplexes is significantly reduced.[3][4] This leads to a more "relaxed" DNA template, allowing the polymerase to proceed more smoothly, thereby improving the amplification of challenging templates.[3]

Troubleshooting Guide

Observation Potential Cause Troubleshooting Suggestion
Low or no PCR product Template has high GC content or repetitive sequences leading to polymerase stalling.Substitute a portion of the dGTP in your PCR mix with 7-deaza-dGTP. A common starting ratio is 3:1 (7-deaza-dGTP:dGTP).[3]
Smeared PCR product on gel Incomplete amplification products due to polymerase pausing or dissociation at secondary structures.Incorporate 7-deaza-dGTP to reduce secondary structure formation.[2][5]
Incorrect product size (deletions/insertions) Polymerase slippage at repetitive sequences.While not a direct cure for all slippage, reducing polymerase pausing with 7-deaza-dGTP can sometimes mitigate slippage by promoting smoother transit through the template.
Sequencing reads are noisy or terminate prematurely Secondary structures in the template are impeding the sequencing polymerase.Amplify the template using a mix of dGTP and 7-deaza-dGTP prior to sequencing. This can result in a cleaner template for the sequencing reaction.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration of 7-deaza-dGTP to use in my PCR?

A common starting point is to replace 75% of the dGTP with 7-deaza-dGTP, creating a 3:1 ratio of 7-deaza-dGTP to dGTP.[3] For example, if your standard dNTP mix has 200 µM of each dNTP, you would use 150 µM 7-deaza-dGTP and 50 µM dGTP, while keeping the concentrations of dATP, dCTP, and dTTP at 200 µM.

Q2: Can I completely replace dGTP with 7-deaza-dGTP?

While it is possible, PCR reactions containing a mixture of both 7-deaza-dGTP and dGTP are often more efficient.[3] A complete substitution might reduce the efficiency of the polymerase.

Q3: Will 7-deaza-dGTP affect the fidelity of my high-fidelity polymerase?

7-deaza-dGTP is incorporated similarly to dGTP in Watson-Crick base pairing, so it is not expected to directly increase the misincorporation rate. However, by resolving secondary structures, it can help high-fidelity polymerases that are often more sensitive to such impediments.[8]

Q4: Are there any downstream applications that are incompatible with DNA containing 7-deaza-dGTP?

DNA synthesized with 7-deaza-dGTP may be resistant to cleavage by certain restriction enzymes that have guanine in their recognition sequence.[3] It is advisable to check the specifications of your restriction enzymes if you plan to digest the PCR product.

Q5: Are there alternatives to 7-deaza-dGTP?

Other PCR additives like betaine, DMSO, and glycerol (B35011) can also help in amplifying GC-rich templates.[5] In some cases, a combination of additives, including 7-deaza-dGTP, may be beneficial.[5]

Experimental Protocols

Protocol 1: Standard PCR with 7-deaza-dGTP for a GC-Rich Template

This protocol is a general guideline and may require optimization for your specific template and polymerase.

1. Prepare the Reaction Mix:

ComponentFinal ConcentrationExample (25 µL reaction)
5X PCR Buffer1X5 µL
dATP200 µM0.5 µL of 10 mM stock
dCTP200 µM0.5 µL of 10 mM stock
dTTP200 µM0.5 µL of 10 mM stock
dGTP50 µM0.125 µL of 10 mM stock
7-deaza-dGTP150 µM0.375 µL of 10 mM stock
Forward Primer0.2 - 1 µM0.5 - 2.5 µL of 10 µM stock
Reverse Primer0.2 - 1 µM0.5 - 2.5 µL of 10 µM stock
Template DNA1 ng - 100 ng1 µL
Taq DNA Polymerase0.5 - 1.25 units0.1 - 0.25 µL of 5 U/µL
Nuclease-Free Water-Up to 25 µL

2. Thermal Cycling Conditions:

StepTemperatureTimeCycles
Initial Denaturation95°C2-5 min1
Denaturation95°C30 sec30-35
Annealing55-65°C*30 sec
Extension72°C1 min/kb
Final Extension72°C5-10 min1
Hold4°CIndefinite1

* Annealing temperature should be optimized for your specific primers.

Visualizations

PCR_Workflow_with_7_deaza_dGTP cluster_prep Reaction Preparation cluster_pcr PCR Amplification cluster_analysis Downstream Analysis reagents Standard PCR Reagents (Buffer, Polymerase, dNTPs, Primers, Template) mix Final Reaction Mix reagents->mix dgtp dGTP dgtp->mix 25% deaza_dgtp 7-deaza-dGTP deaza_dgtp->mix 75% denaturation Denaturation (95°C) mix->denaturation annealing Annealing (55-65°C) denaturation->annealing 30-35 cycles extension Extension (72°C) Polymerase incorporates dNTPs & 7-deaza-dGTP annealing->extension 30-35 cycles extension->denaturation 30-35 cycles gel Agarose Gel Electrophoresis extension->gel sequencing Sanger Sequencing extension->sequencing

Caption: Workflow for PCR using a 7-deaza-dGTP and dGTP mix.

Secondary_Structure_Inhibition cluster_standard Standard PCR (with dGTP) cluster_deaza PCR with 7-deaza-dGTP gc_rich GC-Rich Template secondary_structure Secondary Structure (e.g., G-quadruplex) gc_rich->secondary_structure Hoogsteen base pairing polymerase_stall Polymerase Stalls or Dissociates secondary_structure->polymerase_stall failed_pcr Incomplete or No Amplification polymerase_stall->failed_pcr gc_rich2 GC-Rich Template no_secondary_structure Reduced Secondary Structure gc_rich2->no_secondary_structure 7-deaza-dGTP prevents Hoogsteen base pairing polymerase_proceeds Polymerase Proceeds Smoothly no_secondary_structure->polymerase_proceeds successful_pcr Successful Amplification polymerase_proceeds->successful_pcr

Caption: Mechanism of 7-deaza-dGTP in preventing polymerase stalling.

References

Technical Support Center: Purification of 5-Aza-7-deazaguanine-Containing Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of synthetic oligonucleotides containing the 5-Aza-7-deazaguanine modification.

Frequently Asked Questions (FAQs)

Q1: What is the recommended primary method for purifying this compound-containing oligonucleotides?

A1: High-Performance Liquid Chromatography (HPLC) is the recommended method for purifying oligonucleotides containing complex modifications like this compound.[1] Both Reversed-Phase (RP-HPLC) and Anion-Exchange (IEX-HPLC) can be effective, depending on the specific characteristics of your oligonucleotide.

Q2: How does the this compound modification affect my choice of HPLC method?

A2: The this compound modification may alter the hydrophobicity and charge distribution of the oligonucleotide compared to its canonical counterpart.

  • RP-HPLC separates based on hydrophobicity. The impact of this compound on overall hydrophobicity will depend on the sequence context. It is often the preferred method for modified oligonucleotides.

  • IEX-HPLC separates based on the number of phosphate (B84403) groups (charge).[1] This method can be very effective, especially for resolving sequences with significant secondary structure, as the high pH mobile phases can disrupt hydrogen bonding.

Q3: Will I need to adjust my standard RP-HPLC protocol for an oligonucleotide containing this compound?

A3: Yes, optimization is likely necessary. The retention time may shift. You may need to adjust the gradient of the organic solvent (e.g., acetonitrile) in your mobile phase. It is recommended to start with a standard oligonucleotide protocol and adjust the gradient based on the observed retention time of your modified oligonucleotide.

Q4: Can I use Polyacrylamide Gel Electrophoresis (PAGE) to purify my this compound oligonucleotide?

A4: Yes, PAGE purification is a high-resolution method that separates oligonucleotides based on their size and charge, and it can be used for modified oligonucleotides. It is particularly recommended for longer oligonucleotides (≥50 bases) to achieve high purity (95–99%). However, yields from PAGE are typically lower than from HPLC due to the extraction process from the gel.

Q5: How can I assess the purity of my final product?

A5: The purity of your this compound-containing oligonucleotide can be assessed using analytical HPLC or capillary electrophoresis (CE). To confirm the identity and integrity of your purified oligonucleotide, mass spectrometry (MS) is the recommended method.[2] Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) are commonly used techniques.[2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Broad or Tailing Peaks in HPLC Secondary structure formation.For IEX-HPLC, ensure the mobile phase pH is high enough to denature the oligonucleotide. For RP-HPLC, consider increasing the column temperature (e.g., to 50-60°C) to disrupt secondary structures.
Interaction with the column matrix.Ensure the correct column chemistry is being used. For RP-HPLC, a C8 or C18 column is standard. For particularly challenging sequences, consult the column manufacturer's recommendations for modified oligonucleotides.
Co-elution of Impurities with the Main Product Incomplete removal of protecting groups.Verify complete deprotection using mass spectrometry. If protecting groups remain, repeat the deprotection step according to the synthesis reagent manufacturer's protocol.
N-1, N-2, etc. failure sequences are not fully resolved.Optimize the HPLC gradient. A shallower gradient around the elution time of the main peak can improve resolution between the full-length product and shorter failure sequences.
Low Yield After Purification Suboptimal elution from the purification matrix.For HPLC, ensure the final concentration of the organic solvent in the gradient is sufficient to elute your oligonucleotide. For PAGE, optimize the elution buffer and incubation time for extracting the oligonucleotide from the gel slice.
Precipitation of the oligonucleotide.Ensure the oligonucleotide remains dissolved in all buffers. For highly hydrophobic sequences, a small amount of organic solvent in the aqueous buffers may be necessary.
Unexpected Peaks in Mass Spectrometry Analysis Depurination or other modifications during synthesis or purification.Use of milder deprotection conditions can sometimes mitigate these side reactions. Ensure the pH of all purification buffers is within a stable range for your oligonucleotide.
Adduct formation.Incomplete removal of protecting groups can lead to adducts.[2] Ensure thorough deprotection and desalting.

Quantitative Data Summary

The following tables provide representative data for oligonucleotide purification. Note that the optimal method and expected outcomes will vary depending on the length, sequence, and specific modifications of your this compound-containing oligonucleotide.

Table 1: Comparison of Common Oligonucleotide Purification Methods

Purification Method Typical Purity Typical Yield Recommended for Oligo Length Key Advantage
Desalting Varies (removes small molecules only)High≤ 35 basesRemoves synthesis by-products.
Cartridge Purification 65-80%Moderate to High< 50 basesFast and cost-effective for removing most failure sequences.
RP-HPLC >85%Moderate< 50 basesHigh resolution for modified oligonucleotides.
IEX-HPLC >90%Moderate< 40 basesExcellent for sequences with significant secondary structure.
PAGE >95%Low to Moderate≥ 50 basesHighest purity, resolves by single nucleotide length.

Table 2: Example RP-HPLC Gradient for a 20-mer Modified Oligonucleotide

Time (min) % Buffer A % Buffer B Flow Rate (mL/min)
09551.0
29551.0
2250501.0
2501001.0
2801001.0
309551.0
Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.5
Buffer B: Acetonitrile
This is an example protocol and should be optimized for your specific oligonucleotide.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification

This protocol is a general guideline for the purification of oligonucleotides using a C8 or C18 column.

Materials:

  • Crude, deprotected this compound-containing oligonucleotide

  • Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.5

  • Buffer B: Acetonitrile

  • HPLC system with a UV detector

  • C8 or C18 RP-HPLC column

Methodology:

  • Dissolve the crude oligonucleotide in Buffer A or sterile, nuclease-free water.

  • Centrifuge the sample to pellet any insoluble material.

  • Equilibrate the HPLC column with 95% Buffer A and 5% Buffer B.

  • Inject the sample onto the column.

  • Elute the oligonucleotide using a linear gradient of Buffer B (e.g., 5% to 50% Buffer B over 20 minutes).

  • Monitor the elution profile at 260 nm.

  • Collect fractions corresponding to the main peak, which represents the full-length product.

  • Analyze the purity of the collected fractions using analytical HPLC or mass spectrometry.

  • Pool the pure fractions and lyophilize.

Notes for this compound-containing oligonucleotides:

  • The retention time may be different from the corresponding unmodified oligonucleotide. A scouting gradient may be necessary to determine the optimal elution conditions.

  • The hydrophobicity of your oligonucleotide will be influenced by the number and position of the this compound modifications.

Protocol 2: Anion-Exchange HPLC (IEX-HPLC) Purification

This protocol is suitable for oligonucleotides that may have significant secondary structure.

Materials:

  • Crude, deprotected this compound-containing oligonucleotide

  • Buffer A: 20 mM Tris-HCl, pH 8.0

  • Buffer B: 20 mM Tris-HCl, 1.0 M NaCl, pH 8.0

  • IEX-HPLC column

  • HPLC system with a UV detector

Methodology:

  • Dissolve the crude oligonucleotide in Buffer A.

  • Centrifuge the sample to remove any particulates.

  • Equilibrate the IEX-HPLC column with Buffer A.

  • Inject the sample.

  • Elute the oligonucleotide with a linear gradient of Buffer B (e.g., 0% to 100% Buffer B over 30 minutes).

  • Monitor the elution at 260 nm.

  • Collect fractions corresponding to the major peak.

  • Desalt the collected fractions using a suitable method (e.g., size-exclusion chromatography or ethanol (B145695) precipitation).

  • Assess purity by analytical HPLC, CE, or mass spectrometry.

  • Lyophilize the purified, desalted oligonucleotide.

Notes for this compound-containing oligonucleotides:

  • The high pH of some IEX-HPLC mobile phases can be advantageous in disrupting secondary structures that may be present.

  • The overall charge of the oligonucleotide is the primary determinant of retention time.

Visualizations

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_purification Purification cluster_analysis Quality Control synthesis Solid-Phase Synthesis of This compound Oligo deprotection Cleavage and Deprotection synthesis->deprotection purification_choice Select Purification Method deprotection->purification_choice rphplc RP-HPLC purification_choice->rphplc Hydrophobicity iexhplc IEX-HPLC purification_choice->iexhplc Charge page PAGE purification_choice->page High Purity Needed qc Purity and Identity Analysis rphplc->qc iexhplc->qc page->qc hplc_ce Analytical HPLC / CE qc->hplc_ce ms Mass Spectrometry qc->ms lyophilization Lyophilization qc->lyophilization final_product Purified Oligonucleotide lyophilization->final_product

Caption: Overall workflow for the synthesis and purification of this compound-containing oligonucleotides.

hplc_troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start HPLC Analysis Shows Poor Peak Shape cause1 Secondary Structure start->cause1 cause2 Column Interaction start->cause2 cause3 Co-eluting Impurities start->cause3 solution1 Increase Column Temperature (RP-HPLC) cause1->solution1 solution2 Use Denaturing pH (IEX-HPLC) cause1->solution2 solution3 Optimize Mobile Phase or Column Chemistry cause2->solution3 solution4 Optimize Gradient for Better Resolution cause3->solution4

References

Validation & Comparative

Navigating GC-Rich PCR: A Comparative Guide to 7-Deaza-dGTP and 5-Aza-7-deazaguanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals grappling with the challenges of amplifying GC-rich DNA sequences, this guide provides a comprehensive comparison of two guanine (B1146940) analogs: 7-deaza-dGTP and 5-Aza-7-deazaguanine. We delve into their distinct applications, supported by experimental data and detailed protocols, to aid in the selection of the appropriate reagent for successful PCR outcomes.

The amplification of DNA regions with high guanine-cytosine (GC) content is a notorious challenge in molecular biology. The strong hydrogen bonding between guanine and cytosine bases leads to the formation of stable secondary structures, such as hairpins and G-quadruplexes. These structures can impede the processivity of DNA polymerase, resulting in low PCR yield, non-specific amplification, or complete reaction failure. To overcome these hurdles, various modified nucleotides have been developed. This guide focuses on a comparative analysis of 7-deaza-dGTP and this compound, clarifying their roles and providing a practical framework for their use.

Distinguishing Roles: A Tale of Two Analogs

It is crucial to understand that 7-deaza-dGTP and this compound serve fundamentally different purposes in molecular biology. While 7-deaza-dGTP is a well-established additive for improving GC-rich PCR, this compound is primarily utilized in the synthesis of modified oligonucleotides for research into DNA structure and molecular recognition. There is no significant body of evidence supporting the use of this compound or its triphosphate form as a direct additive in standard PCR protocols for enhancing the amplification of GC-rich templates.

Therefore, this guide will focus on the proven efficacy of 7-deaza-dGTP in GC-rich PCR and briefly touch upon the distinct applications of this compound to prevent confusion.

7-Deaza-dGTP: The Workhorse for GC-Rich PCR

7-deaza-2'-deoxyguanosine triphosphate (7-deaza-dGTP) is an analog of dGTP where the nitrogen atom at position 7 of the purine (B94841) ring is replaced by a methine group. This seemingly minor modification has a profound impact on the biophysical properties of the DNA duplex.

Mechanism of Action

The nitrogen at position 7 of guanine is involved in the formation of Hoogsteen base pairs, which contribute to the stability of secondary structures. By replacing this nitrogen with a carbon, 7-deaza-dGTP disrupts the potential for Hoogsteen hydrogen bonding without affecting the standard Watson-Crick base pairing with cytosine.[1][2] This destabilization of secondary structures allows the DNA polymerase to proceed more efficiently through GC-rich regions.

G cluster_0 Standard PCR with dGTP cluster_1 PCR with 7-deaza-dGTP GC-rich_Template GC-rich DNA Template Secondary_Structure Stable Secondary Structures (e.g., Hairpins, G-quadruplexes) GC-rich_Template->Secondary_Structure Denaturation/ Annealing Polymerase_Stall DNA Polymerase Stalls Secondary_Structure->Polymerase_Stall Low_Yield Low or No PCR Product Polymerase_Stall->Low_Yield GC-rich_Template_2 GC-rich DNA Template Reduced_Secondary_Structure Reduced Secondary Structures GC-rich_Template_2->Reduced_Secondary_Structure Incorporation of 7-deaza-dGTP Polymerase_Processivity Enhanced Polymerase Processivity Reduced_Secondary_Structure->Polymerase_Processivity High_Yield Successful PCR Amplification Polymerase_Processivity->High_Yield

Mechanism of 7-deaza-dGTP in GC-rich PCR.

Performance Data

Experimental evidence consistently demonstrates the superior performance of 7-deaza-dGTP in amplifying GC-rich templates compared to standard dNTP mixes. The inclusion of 7-deaza-dGTP leads to a significant increase in PCR product yield and specificity, often rescuing reactions that would otherwise fail.

Target Gene (GC Content)AdditivePCR Product YieldSpecificityReference
Human p16INK4A promoter (78%)None (dGTP only)None to very lowNon-specific bands observed[3]
Human p16INK4A promoter (78%)7-deaza-dGTPStrong, specific bandHigh[3]
HUMARA exon 1 (65%)None (dGTP only)LowNon-specific bands observed[3]
HUMARA exon 1 (65%)7-deaza-dGTPHighHigh[3]
GNAQ (79%)Standard dNTPsNo desired ampliconLow[4]
GNAQ (79%)CleanAmp™ 7-deaza-dGTP MixCorrect amplicon formedHigh[4]
Hot Start Variants for Enhanced Specificity

To further improve the performance of GC-rich PCR, "Hot Start" versions of 7-deaza-dGTP, such as CleanAmp™ 7-deaza-dGTP, have been developed.[4][5][6] These analogs possess a thermolabile protecting group on the 3'-hydroxyl, which prevents their incorporation by DNA polymerase at lower temperatures.[5][6] This "Hot Start" mechanism minimizes non-specific amplification and primer-dimer formation that can occur before the initial high-temperature denaturation step.

G Low_Temp Low Temperature (Room Temp - Annealing Temp) Protected_dNTP 3'-Protected 7-deaza-dGTP Low_Temp->Protected_dNTP Inactive_Polymerase Polymerase Cannot Incorporate Protected dNTP Protected_dNTP->Inactive_Polymerase High_Temp High Temperature (Initial Denaturation, >90°C) Deprotection Thermolabile Group Removed High_Temp->Deprotection Active_dNTP Active 7-deaza-dGTP Deprotection->Active_dNTP Active_Polymerase Polymerase Incorporates Active dNTP Active_dNTP->Active_Polymerase

Hot Start Mechanism of 3'-Protected 7-deaza-dGTP.

Experimental Protocol: GC-Rich PCR using 7-Deaza-dGTP

The following is a generalized protocol for amplifying GC-rich DNA using 7-deaza-dGTP. Optimization of specific parameters, such as annealing temperature and MgCl₂ concentration, may be necessary for different templates and primer sets.

Reagent Preparation and Reaction Setup
  • dNTP Mix Preparation : It is recommended to use a mix of 7-deaza-dGTP and dGTP, typically in a 3:1 ratio.[1] For a final concentration of 200 µM for each dNTP, the mix would contain:

    • 200 µM dATP

    • 200 µM dCTP

    • 200 µM dTTP

    • 50 µM dGTP

    • 150 µM 7-deaza-dGTP

  • Reaction Mixture : Assemble the PCR reaction on ice. A typical 25 µL reaction may consist of:

ComponentFinal ConcentrationVolume (for 25 µL)
10x PCR Buffer1x2.5 µL
dNTP mix (with 7-deaza-dGTP)200 µM each0.5 µL of 10mM stock
Forward Primer (10 µM)0.2 - 0.5 µM0.5 - 1.25 µL
Reverse Primer (10 µM)0.2 - 0.5 µM0.5 - 1.25 µL
DNA Template1-100 ng1-5 µL
Taq DNA Polymerase (5 U/µL)1.25 U0.25 µL
Nuclease-free water-to 25 µL

Note: For templates with very high GC content (>80%), the addition of other PCR enhancers like betaine (B1666868) (0.5-2 M) or DMSO (2-8%) may be beneficial.

Thermal Cycling Conditions
StepTemperatureTimeCycles
Initial Denaturation95°C2-5 min1
Denaturation95°C30-60 sec30-40
AnnealingPrimer Tm - 5°C30-60 sec
Extension72°C1 min/kb
Final Extension72°C5-10 min1
Hold4°C1

For Hot Start polymerases or dNTPs, a longer initial denaturation step (10-15 min) may be required to ensure complete activation.

G Start Start Prepare_Mix Prepare dNTP Mix (3:1 7-deaza-dGTP:dGTP) Start->Prepare_Mix Assemble_Reaction Assemble PCR Reaction on Ice Prepare_Mix->Assemble_Reaction Initial_Denaturation Initial Denaturation (95°C, 2-5 min) Assemble_Reaction->Initial_Denaturation Cycling 30-40 Cycles Initial_Denaturation->Cycling Denaturation Denaturation (95°C, 30-60s) Cycling->Denaturation Yes Final_Extension Final Extension (72°C, 5-10 min) Cycling->Final_Extension No Annealing Annealing (Tm - 5°C, 30-60s) Denaturation->Annealing Extension Extension (72°C, 1 min/kb) Annealing->Extension Extension->Cycling End End (4°C Hold) Final_Extension->End

Experimental Workflow for GC-rich PCR.

This compound: A Tool for Synthetic Biology

In contrast to 7-deaza-dGTP, this compound is a modified nucleoside primarily used in the chemical synthesis of oligonucleotides. Its unique hydrogen bonding properties, which differ from standard guanine, are exploited to create novel DNA structures with altered base pairing capabilities.[7][8][9][10] For instance, it can form a stable base pair with isoguanine. These modified oligonucleotides are valuable tools for research in areas such as:

  • Molecular Recognition: Studying the principles of DNA base pairing and protein-DNA interactions.

  • Nanotechnology: Constructing novel DNA-based nanostructures.

  • Diagnostics: Developing probes with enhanced specificity.

Conclusion

For researchers aiming to amplify GC-rich DNA templates, 7-deaza-dGTP is a proven and effective solution. Its ability to reduce the formation of secondary structures leads to significant improvements in PCR yield and specificity. Hot Start versions of 7-deaza-dGTP offer an additional layer of control against non-specific amplification. In contrast, this compound is a specialized reagent for synthetic biology and is not intended for use as a PCR additive. By understanding the distinct properties and applications of these guanine analogs, researchers can select the appropriate tools to overcome the challenges of GC-rich PCR and advance their scientific discoveries.

References

A Comparative Guide to 5-Aza-7-deazaguanine and Other Guanine Analogs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and molecular biology, guanine (B1146940) analogs represent a critical class of molecules with broad therapeutic potential, particularly as antiviral and anticancer agents. This guide provides a detailed comparison of 5-Aza-7-deazaguanine with other notable guanine analogs, including Acyclovir (B1169), Ganciclovir (B1264), and 8-Azaguanine. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, performance data, and relevant experimental protocols.

Introduction to Guanine Analogs

Guanine analogs are structurally similar to the natural purine (B94841) nucleobase guanine and can interfere with nucleic acid synthesis and other essential cellular processes. By substituting for guanine, these molecules can disrupt DNA replication and RNA synthesis, leading to cytotoxic effects in cancer cells or inhibition of viral replication. Their efficacy often depends on selective activation within target cells, which can minimize toxicity to healthy host cells.

This compound: A Promising but Less Characterized Analog

This compound is a purine analog where the nitrogen at position 7 is replaced by a carbon, and a nitrogen is introduced at position 5. This structural modification alters its hydrogen bonding properties compared to guanine.[1] While its primary application has been in the synthesis of artificial genetic systems like "hachimoji DNA," it holds potential as a therapeutic agent.[2]

Performance and Mechanism of Action of this compound Nucleoside

The ribonucleoside form, 5-aza-7-deazaguanosine, has demonstrated notable anti-flavivirus activity, particularly against the Yellow Fever Virus (YFV).[3] Its antiviral effect is reported to be synergistic when used in combination with interferon.[3] Although the precise mechanism of action is not fully elucidated, it is hypothesized to be similar to that of Ribavirin, another guanine analog known to interfere with viral RNA synthesis and capping.[3][4] Currently, there is limited publicly available quantitative data, such as IC50 values, for the anticancer or broad-spectrum antiviral activities of this compound.

Comparison with Well-Established Guanine Analogs

To provide a comprehensive perspective, this compound is compared here with three widely studied guanine analogs: Acyclovir, Ganciclovir, and 8-Azaguanine.

Acyclovir

Acyclovir is a synthetic purine nucleoside analog widely used as an antiviral drug, primarily against herpesviruses.[5]

  • Mechanism of Action: Acyclovir is a prodrug that is selectively phosphorylated by viral thymidine (B127349) kinase. This initial phosphorylation is the rate-limiting step and is much more efficient in virus-infected cells. Host cell kinases then convert the monophosphate to acyclovir triphosphate, which acts as a competitive inhibitor of viral DNA polymerase. Its incorporation into the growing viral DNA chain leads to chain termination, as it lacks the 3'-hydroxyl group necessary for elongation.[5]

  • Therapeutic Use: It is effective against Herpes Simplex Virus (HSV-1 and HSV-2) and Varicella-Zoster Virus (VZV).[5]

Ganciclovir

Ganciclovir is another synthetic nucleoside analog of 2'-deoxy-guanosine with potent antiviral activity, particularly against cytomegalovirus (CMV).[6]

  • Mechanism of Action: Similar to acyclovir, ganciclovir requires an initial phosphorylation by a viral-encoded protein kinase (UL97 in CMV-infected cells). Cellular kinases then form the active triphosphate. Ganciclovir triphosphate is a competitive inhibitor of viral DNA polymerase and can be incorporated into the viral DNA, leading to the termination of DNA elongation.[6]

  • Therapeutic Use: It is a primary treatment for CMV infections, especially in immunocompromised patients.[6]

8-Azaguanine

8-Azaguanine is a purine analog with a nitrogen atom at position 8 of the purine ring. It has been investigated for its anticancer properties.

  • Mechanism of Action: 8-Azaguanine is converted to its ribonucleotide, which can be incorporated into RNA, leading to dysfunctional RNA and inhibition of protein synthesis. It can also inhibit de novo purine biosynthesis.[7]

  • Therapeutic Use: While it has shown antineoplastic activity, its clinical use has been limited due to toxicity and the development of resistance.[7]

Quantitative Performance Data

The following table summarizes the available quantitative data for the discussed guanine analogs. It is important to note the absence of specific IC50 values for this compound in the reviewed literature, highlighting an area for future research.

Guanine AnalogTargetCell Line/VirusIC50 ValueReference
5-Azacytidine (B1684299) CytotoxicityMOLT4 (leukemia)16.51 µM (24h), 13.45 µM (48h)[8]
CytotoxicityJurkat (leukemia)12.81 µM (24h), 9.78 µM (48h)[8]
CytotoxicityXG-7 (myeloma)2.6 µM (48h)[9]
5-Aza-2'-deoxycytidine CytotoxicityHT22 (neuronal)5-20 µM (24h)[10]
8-Azaguanine Antineoplastic ActivityNot SpecifiedNot Specified[7]
Acyclovir Antiviral ActivityHerpes Simplex VirusVaries by strain and assay[5]
Ganciclovir Antiviral ActivityCytomegalovirusVaries by strain and assay[6]

Note: 5-Azacytidine and 5-Aza-2'-deoxycytidine are included as related compounds for which quantitative data is available, providing a reference for the potential potency of aza-analogs.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of these compounds. Below are outlines of standard protocols for assessing cytotoxicity and antiviral activity.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the guanine analog and incubate for 24, 48, or 72 hours. Include untreated cells as a control.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antiviral Activity Assay (Plaque Reduction Assay)

This assay is used to quantify the reduction in viral plaques in the presence of an antiviral compound.

  • Cell Seeding: Seed a monolayer of susceptible host cells in 6-well plates and grow to confluence.

  • Viral Infection: Infect the cells with a known titer of the virus for 1-2 hours.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agarose (B213101) or methylcellulose) containing various concentrations of the guanine analog.

  • Incubation: Incubate the plates for a period that allows for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC50 value (the effective concentration that reduces the number of plaques by 50%).

Signaling Pathways and Logical Relationships

The mechanisms of action of these guanine analogs often involve interference with key cellular or viral pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these relationships.

Guanine_Analog_Mechanism cluster_activation Cellular/Viral Activation cluster_inhibition Inhibition of Nucleic Acid Synthesis Guanine Analog Guanine Analog Viral/Cellular Kinases Viral/Cellular Kinases Guanine Analog->Viral/Cellular Kinases Phosphorylation Analog Triphosphate Analog Triphosphate Viral/Cellular Kinases->Analog Triphosphate Viral/Cellular DNA/RNA Polymerase Viral/Cellular DNA/RNA Polymerase Analog Triphosphate->Viral/Cellular DNA/RNA Polymerase Competitive Inhibition DNA/RNA Chain Elongation DNA/RNA Chain Elongation Analog Triphosphate->DNA/RNA Chain Elongation Incorporation & Chain Termination Dysfunctional RNA/Protein Dysfunctional RNA/Protein Analog Triphosphate->Dysfunctional RNA/Protein Incorporation into RNA Viral/Cellular DNA/RNA Polymerase->DNA/RNA Chain Elongation Inhibition Cell Death / Inhibition of Viral Replication Cell Death / Inhibition of Viral Replication DNA/RNA Chain Elongation->Cell Death / Inhibition of Viral Replication Dysfunctional RNA/Protein->Cell Death / Inhibition of Viral Replication

Caption: General mechanism of action for many guanine analogs.

Acyclovir_Ganciclovir_Pathway Acyclovir/Ganciclovir Acyclovir/Ganciclovir Viral Thymidine Kinase (HSV/VZV) / UL97 (CMV) Viral Thymidine Kinase (HSV/VZV) / UL97 (CMV) Acyclovir/Ganciclovir->Viral Thymidine Kinase (HSV/VZV) / UL97 (CMV) Selective Phosphorylation Analog Monophosphate Analog Monophosphate Viral Thymidine Kinase (HSV/VZV) / UL97 (CMV)->Analog Monophosphate Host Cell Kinases Host Cell Kinases Analog Monophosphate->Host Cell Kinases Analog Triphosphate Analog Triphosphate Host Cell Kinases->Analog Triphosphate Viral DNA Polymerase Viral DNA Polymerase Analog Triphosphate->Viral DNA Polymerase Competitive Inhibition Viral DNA Synthesis Viral DNA Synthesis Analog Triphosphate->Viral DNA Synthesis Incorporation Viral DNA Polymerase->Viral DNA Synthesis Inhibition Chain Termination Chain Termination Viral DNA Synthesis->Chain Termination

Caption: Activation and mechanism of Acyclovir and Ganciclovir.

Eight_Azaguanine_Pathway 8-Azaguanine 8-Azaguanine HGPRT Hypoxanthine-guanine phosphoribosyltransferase 8-Azaguanine->HGPRT 8-Azaguanylate (8-azaGMP) 8-Azaguanylate (8-azaGMP) HGPRT->8-Azaguanylate (8-azaGMP) Cellular Kinases Cellular Kinases 8-Azaguanylate (8-azaGMP)->Cellular Kinases Inhibition of de novo purine synthesis Inhibition of de novo purine synthesis 8-Azaguanylate (8-azaGMP)->Inhibition of de novo purine synthesis 8-AzaGTP 8-AzaGTP Cellular Kinases->8-AzaGTP RNA Polymerase RNA Polymerase 8-AzaGTP->RNA Polymerase Incorporation RNA Synthesis RNA Synthesis RNA Polymerase->RNA Synthesis Dysfunctional RNA Dysfunctional RNA RNA Synthesis->Dysfunctional RNA

Caption: Mechanism of action of 8-Azaguanine.

Conclusion

This compound and its nucleoside present an intriguing avenue for the development of new antiviral therapies, particularly against flaviviruses. However, a significant gap in the literature exists regarding its quantitative performance and a detailed understanding of its mechanism of action. In contrast, analogs such as Acyclovir, Ganciclovir, and 8-Azaguanine are well-characterized, with established mechanisms and a wealth of performance data. This guide highlights the need for further experimental investigation into this compound to fully assess its therapeutic potential in comparison to these established guanine analogs. Future research should focus on obtaining quantitative data on its efficacy and elucidating its specific molecular targets and pathways.

References

A Head-to-Head Battle in PCR: 7-Deaza-dGTP versus Betaine for Amplifying GC-Rich DNA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving to amplify challenging GC-rich DNA templates, the choice of PCR additive is critical. This guide provides an objective comparison of the performance of two commonly used PCR enhancers: 7-deaza-2'-deoxyguanosine (B613789) triphosphate (7-deaza-dGTP) and betaine (B1666868). The information presented is supported by experimental data to aid in the selection of the most appropriate additive for your specific research needs.

A preliminary search for the performance of 5-Aza-7-deazaguanine as a PCR additive did not yield sufficient data for a direct comparison. Therefore, this guide focuses on the well-documented use of 7-deaza-dGTP, a closely related and widely utilized guanine (B1146940) analog in PCR.

The amplification of DNA sequences with high guanine-cytosine (GC) content is a frequent challenge in molecular biology. The strong triple hydrogen bonds between G and C bases lead to stable secondary structures like hairpins and loops, which can impede DNA polymerase activity and result in poor or no amplification. To overcome this, various PCR additives have been developed. This guide focuses on a comparative analysis of 7-deaza-dGTP and betaine.

Mechanism of Action: A Tale of Two Strategies

Betaine and 7-deaza-dGTP employ different strategies to facilitate the amplification of GC-rich templates. Betaine acts as a cosolvent that is thought to reduce the melting temperature (Tm) of the DNA duplex, thereby destabilizing secondary structures.[1] It is an isostabilizing agent, meaning it equalizes the melting temperatures of GC and AT base pairs, which helps to prevent the polymerase from stalling.[2]

In contrast, 7-deaza-dGTP is a nucleotide analog that is incorporated into the newly synthesized DNA strand in place of dGTP.[1] The key difference is the substitution of the nitrogen at position 7 of the guanine base with a carbon atom. This modification reduces the stability of GC base pairing and prevents the formation of Hoogsteen base pairs, which are involved in the formation of secondary structures.[3] This ultimately facilitates the denaturation of the DNA template in subsequent PCR cycles.

cluster_0 Mechanism of Action cluster_1 Betaine cluster_2 7-deaza-dGTP a Binds to DNA b Reduces GC base pair stability a->b c Equalizes Tm of GC and AT pairs b->c d Facilitates DNA denaturation c->d e Prevents polymerase stalling d->e f Incorporated during synthesis g Replaces dGTP f->g h Prevents Hoogsteen base pairing g->h i Reduces secondary structures h->i j Facilitates subsequent denaturation i->j

Caption: Mechanisms of Betaine and 7-deaza-dGTP in PCR.

Performance Comparison: A Data-Driven Analysis

Studies have shown that both betaine and 7-deaza-dGTP can significantly improve the amplification of GC-rich DNA. However, their effectiveness can be template-dependent.

In one study, the combination of subcycling PCR and 60% 7-deaza-dGTP (in a ratio with dGTP) was found to be the most effective condition for amplifying oligonucleotides with a wide range of GC content, particularly those with high GC (90%) content.[4] While betaine also showed success in amplifying higher GC material, higher concentrations (0.2M and 0.4M) led to a loss of yield at standard annealing temperatures.[4]

Another study demonstrated that for some highly GC-rich templates (78% GC), additives like DMSO, formamide (B127407), and betaine did not yield the desired PCR product, whereas the substitution of dGTP with 7-deaza-dGTP successfully generated the specific product.[5][6] For extremely challenging templates, a combination of betaine, DMSO, and 7-deaza-dGTP has been shown to be essential for successful amplification.[7][8]

AdditiveTarget GC ContentObservationReference
Betaine High GCSuccessful amplification, but yield loss at higher concentrations (0.2M, 0.4M) with standard annealing.[4]
7-deaza-dGTP 10-90% GCEfficient amplification, especially when combined with subcycling. No yield loss observed at various ratios with dGTP.[4]
7-deaza-dGTP 78% GCSuccessful amplification where betaine, DMSO, and formamide failed.[5][6]
Betaine + 7-deaza-dGTP + DMSO 67-79% GCEssential for amplification of very challenging templates.[7][8]

Experimental Protocols: A Guide to Implementation

Betaine-Enhanced PCR Protocol
  • Reaction Setup: Prepare the PCR master mix as you normally would.

  • Add Betaine: Add betaine to a final concentration of 0.5 M to 2.0 M. The optimal concentration should be determined empirically.

  • Template and Primers: Add your DNA template and primers.

  • Cycling Conditions: Use your standard PCR cycling protocol. It may be necessary to optimize the annealing temperature.

7-deaza-dGTP-Enhanced PCR Protocol
  • dNTP Mix Preparation: Prepare a dNTP mix where dGTP is partially or fully replaced by 7-deaza-dGTP. A common starting point is a 3:1 ratio of 7-deaza-dGTP to dGTP.[1][3] The total concentration of all dNTPs should remain at your standard concentration (e.g., 0.2 mM each).

  • Reaction Setup: Prepare the PCR master mix using the modified dNTP mix.

  • Template and Primers: Add your DNA template and primers.

  • Cycling Conditions: Use your standard PCR cycling protocol. No significant adjustments to cycling conditions are typically required, but optimization may be beneficial.

cluster_0 PCR Optimization Workflow start Difficult GC-rich Template prep_mm Prepare Standard PCR Master Mix start->prep_mm add_additive Add Additive prep_mm->add_additive betaine_path Betaine (0.5-2.0 M) add_additive->betaine_path Option 1 deaza_path 7-deaza-dGTP (e.g., 3:1 ratio with dGTP) add_additive->deaza_path Option 2 run_pcr Run PCR betaine_path->run_pcr deaza_path->run_pcr analyze Analyze Results on Gel run_pcr->analyze success Successful Amplification analyze->success failure No or Poor Amplification analyze->failure optimize Optimize Additive Concentration and/or Annealing Temp. failure->optimize optimize->add_additive

Caption: Workflow for optimizing PCR with Betaine or 7-deaza-dGTP.

Conclusion: Making the Right Choice

Both 7-deaza-dGTP and betaine are valuable tools for amplifying GC-rich DNA. The choice between them, or the decision to use them in combination, will depend on the specific characteristics of the DNA template and the initial results of standard PCR.

  • Betaine is a good first choice as it is a simple additive to an existing PCR mix and is often effective.

  • 7-deaza-dGTP is a powerful alternative, particularly for templates that are refractory to amplification with other additives. Its use requires the preparation of a modified dNTP mix.

  • For the most challenging GC-rich templates, a combination of additives , including betaine, 7-deaza-dGTP, and DMSO, may be the key to successful amplification.

It is always recommended to empirically test the optimal concentration and combination of additives for each new primer-template system to achieve the best possible PCR results.

References

Revolutionizing Sequencing Readouts: A Comparative Guide to 5-Aza-7-deazaguanine in Mass Spectrometry-Based Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to enhance the accuracy and reliability of DNA sequencing, the novel application of modified nucleobases presents a promising frontier. This guide provides a comprehensive comparison of sequencing workflows utilizing 5-Aza-7-deazaguanine, or its close analogue 7-deazaguanine (B613801), for mass spectrometry-based detection against the gold-standard Sanger sequencing with fluorescent detection. We delve into the experimental data supporting the use of these modified bases to overcome inherent challenges in mass spectrometry analysis of nucleic acids, offering detailed protocols and a clear visual representation of the underlying principles.

The advent of high-throughput sequencing has revolutionized genomics, yet the validation of sequencing data remains a critical step in research and clinical applications. While Sanger sequencing is the benchmark for accuracy, its reliance on gel electrophoresis or capillary electrophoresis for fragment analysis can be time-consuming. Mass spectrometry, particularly MALDI-TOF MS, offers a high-speed alternative for analyzing Sanger sequencing products. However, the inherent instability of oligonucleotides during the MALDI-TOF process, leading to fragmentation, has been a significant hurdle.[1][2][3][4] The incorporation of 7-deazapurine analogues, such as 7-deazaguanine, has been shown to significantly increase the stability of DNA fragments, thereby improving the quality of mass spectrometry readouts.[5][6][7]

Performance Comparison: Standard Sanger vs. 7-deazaguanine-Enhanced Mass Spectrometry Sequencing

The primary advantage of incorporating 7-deazaguanine into Sanger sequencing fragments destined for mass spectrometry analysis lies in the enhanced stability of the DNA. This modification mitigates the fragmentation issues commonly observed with standard oligonucleotides in MALDI-TOF MS, leading to cleaner spectra and more reliable data.

ParameterStandard Sanger Sequencing (Fluorescent Detection)Sanger Sequencing with 7-deazaguanine & MALDI-TOF MS Detection
Detection Method Fluorescently labeled dideoxynucleotides and capillary electrophoresisMatrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry
Primary Advantage High accuracy, considered the "gold standard"[8]Rapid analysis time, high resolution of sequencing fragments[9]
Key Challenge Electrophoresis run time, potential for compressions in GC-rich regionsFragmentation of oligonucleotides, especially purine-rich sequences, leading to signal loss and complex spectra[2][3][10]
Impact of 7-deazaguanine Not applicableIncreased stability of DNA fragments, reduced fragmentation, and cleaner mass spectra, particularly for larger fragments[5][6][7]
Read Length Up to ~1000 base pairs[8]Generally limited to shorter reads (<100 nucleotides) due to decreasing ion stability with size, though 7-deazaguanine can extend this range[2][10]
Data Output Electropherogram showing fluorescent peaksMass spectrum showing peaks corresponding to the mass-to-charge ratio of sequencing fragments

Experimental Protocols

Standard Sanger Sequencing with Fluorescent Detection

This method involves the polymerase chain reaction (PCR)-based synthesis of DNA fragments of varying lengths, each terminated by a fluorescently labeled dideoxynucleotide (ddNTP).

Methodology:

  • Cycle Sequencing Reaction:

    • Prepare a reaction mix containing the DNA template, a sequencing primer, DNA polymerase, deoxynucleotide triphosphates (dNTPs), and a small concentration of fluorescently labeled ddNTPs (ddATP, ddGTP, ddCTP, ddTTP), each with a different colored dye.

    • Perform thermal cycling to generate a population of DNA fragments, each ending with a specific fluorescently labeled ddNTP.

  • Fragment Separation:

    • The reaction products are purified to remove unincorporated nucleotides and primers.

    • The purified fragments are separated by size using capillary electrophoresis.

  • Data Analysis:

    • A laser excites the fluorescent dyes at the end of each fragment as they pass through a detector.

    • The detector records the color of the fluorescence, and the sequence is determined by the order of the colors.

Sanger Sequencing with 7-deazaguanine and MALDI-TOF MS Detection

This proposed workflow modifies the standard Sanger protocol by incorporating a 7-deazaguanine analogue and utilizing mass spectrometry for detection.

Methodology:

  • Modified Cycle Sequencing Reaction:

    • Prepare a cycle sequencing reaction mix similar to the standard protocol.

    • Crucially, substitute dGTP with 7-deaza-dGTP in the dNTP mix. This ensures that the newly synthesized fragments incorporate the stabilizing modified base.

    • The reaction still includes ddNTPs to generate the terminated fragments.

  • Sample Preparation for MALDI-TOF MS:

    • The sequencing reaction products are purified to remove salts and other contaminants that can interfere with mass spectrometry.

    • The purified fragments are mixed with a matrix solution (e.g., 3-hydroxypicolinic acid) and spotted onto a MALDI target plate.[11]

  • MALDI-TOF MS Analysis:

    • The target plate is inserted into the mass spectrometer.

    • A laser irradiates the sample spot, causing the matrix to absorb energy and desorb, carrying the DNA fragments into the gas phase as ions.

    • The ions are accelerated in an electric field and their time-of-flight to a detector is measured. The time-of-flight is proportional to the mass-to-charge ratio of the fragment.

  • Data Analysis:

    • The mass spectrum displays a series of peaks, each corresponding to a DNA fragment of a specific mass.

    • The DNA sequence is deduced from the mass differences between consecutive peaks.

Visualizing the Workflow

To better illustrate the conceptual differences and the key role of 7-deazaguanine, the following diagrams outline the experimental workflows.

Standard_Sanger_Workflow cluster_prep Sample Preparation cluster_sequencing Sequencing Reaction cluster_analysis Analysis Template DNA Template & Primer CycleSequencing Cycle Sequencing Template->CycleSequencing ReactionMix dNTPs, ddNTPs (fluorescent), Polymerase ReactionMix->CycleSequencing CapillaryElectrophoresis Capillary Electrophoresis CycleSequencing->CapillaryElectrophoresis Fluorescently Labeled Fragments FluorescenceDetection Fluorescence Detection CapillaryElectrophoresis->FluorescenceDetection SequenceReadout Sequence Readout FluorescenceDetection->SequenceReadout

Standard Sanger Sequencing Workflow.

Modified_Sanger_Workflow cluster_prep_mod Sample Preparation cluster_sequencing_mod Sequencing Reaction cluster_analysis_mod Analysis Template_mod DNA Template & Primer CycleSequencing_mod Cycle Sequencing Template_mod->CycleSequencing_mod ReactionMix_mod dNTPs (with 7-deaza-dGTP), ddNTPs, Polymerase ReactionMix_mod->CycleSequencing_mod MALDI_Prep MALDI Plate Spotting CycleSequencing_mod->MALDI_Prep Stabilized Fragments MALDI_TOF_MS MALDI-TOF MS MALDI_Prep->MALDI_TOF_MS MassSpectrum Mass Spectrum Analysis MALDI_TOF_MS->MassSpectrum

7-deazaguanine-Enhanced Mass Spec Sequencing.

The Underlying Advantage: A Signaling Pathway Analogy

The stabilizing effect of 7-deazaguanine can be conceptually understood through an analogy to a signaling pathway, where the modification acts to prevent a degradation cascade.

Impact of 7-deazaguanine on Fragment Stability.

References

A Comparative Guide to DNA Modifying Agents for Sequencing: Bisulfite vs. Enzymatic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of DNA methylation analysis, the choice of DNA modifying agent is a critical decision that significantly impacts sequencing outcomes. This guide provides an objective comparison of the two primary methods for preparing DNA for methylation sequencing: the long-standing gold standard, bisulfite conversion, and the newer, gentler enzymatic approach.

Deoxyribonucleic acid (DNA) methylation, a key epigenetic modification, plays a crucial role in regulating gene expression and is implicated in numerous biological processes and diseases, including cancer.[1][2] To study these modifications at a single-base resolution, DNA must first be treated to differentiate between methylated and unmethylated cytosines. This is achieved by chemical or enzymatic conversion of unmethylated cytosines to a base that is read as thymine (B56734) during sequencing, while methylated cytosines remain unchanged.[1]

The Contenders: A Head-to-Head Comparison

The two most prominent methods for this conversion are bisulfite sequencing (BS-seq) and enzymatic methyl-sequencing (EM-seq). While both aim to achieve the same outcome, their underlying chemistries and, consequently, their performance characteristics, differ significantly.

Bisulfite Sequencing (BS-seq): The Established Standard

For many years, bisulfite sequencing has been the cornerstone of DNA methylation analysis.[3][4] The process involves treating DNA with sodium bisulfite, which deaminates unmethylated cytosines into uracil (B121893). This uracil is then read as thymine during subsequent PCR amplification and sequencing. Methylated cytosines (5-methylcytosine or 5mC) and hydroxymethylated cytosines (5-hydroxymethylcytosine or 5hmC) are resistant to this conversion and are therefore read as cytosine.[1]

However, the harsh chemical treatment required for complete conversion can lead to significant DNA degradation and fragmentation.[1][4] This can result in lower library yields, reduced library complexity, and a bias against GC-rich regions.[4][5]

Enzymatic Methyl-sequencing (EM-seq): A Gentler Alternative

EM-seq has emerged as a powerful alternative that circumvents the harsh chemical treatment of bisulfite sequencing.[3][4] This method employs a series of enzymatic reactions to achieve the same conversion of unmethylated cytosines.[1] In a two-step process, the TET2 enzyme first oxidizes 5mC and 5hmC, protecting them from deamination. Subsequently, the APOBEC enzyme deaminates the unprotected unmethylated cytosines to uracil.[6]

This gentler, enzyme-based approach minimizes DNA damage, leading to higher quality libraries with greater complexity and more uniform genome coverage.[1][5][7]

Performance Metrics: A Quantitative Analysis

The choice between BS-seq and EM-seq often hinges on key performance indicators that directly affect the quality and reliability of the sequencing data. The following table summarizes a comparison of these metrics based on experimental data from various studies.

Performance MetricBisulfite Sequencing (BS-seq)Enzymatic Methyl-sequencing (EM-seq)Key Advantages of EM-seq
DNA Damage High due to harsh chemical treatment, leading to fragmentation and DNA loss.[4]Minimal, as enzymatic reactions are gentler, preserving DNA integrity.[4]Higher quality DNA for sequencing and more reliable detection of methylation sites.[5]
Library Yield Lower, particularly with low-input or fragmented DNA.[4]Significantly higher library yields from the same input amount of DNA.[5][8]More efficient use of precious or limited samples.
Library Complexity Lower, with a higher percentage of duplicate reads.[4]Higher, with fewer duplicate reads.More unique molecules are sequenced, providing a more comprehensive view of the methylome.
GC Bias Exhibits bias against GC-rich regions due to DNA fragmentation.More uniform coverage across the genome, including GC-rich regions.[6]Improved accuracy of methylation detection in important regulatory regions like CpG islands.
Conversion Efficiency Can be incomplete, leading to an overestimation of methylation levels.[9][10]Highly efficient conversion of unmethylated cytosines.[11]More accurate quantification of methylation levels.
Input DNA Amount Typically requires higher amounts of input DNA (0.5 - 4 µg for pre-bisulfite protocols).[12]Compatible with low-input DNA, as low as 10 ng.[6]Enables methylation analysis from challenging samples like circulating free DNA (cfDNA) and FFPE tissues.
Read Length Shorter read lengths due to DNA fragmentation.[5]Longer reads can be obtained.[7]Improved mapping to the reference genome and analysis of repetitive regions.

Experimental Workflows: A Visual Guide

The following diagrams illustrate the key steps in both bisulfite and enzymatic methyl-sequencing workflows.

Bisulfite_Sequencing_Workflow cluster_0 DNA Preparation cluster_1 Library Preparation (Pre-Bisulfite) cluster_2 Bisulfite Conversion cluster_3 Final Library Preparation & Sequencing DNA_Extraction DNA Extraction Fragmentation DNA Fragmentation DNA_Extraction->Fragmentation End_Repair End Repair & A-tailing Fragmentation->End_Repair Adapter_Ligation Adapter Ligation End_Repair->Adapter_Ligation Bisulfite_Treatment Bisulfite Treatment (Unmethylated C -> U) Adapter_Ligation->Bisulfite_Treatment PCR_Amplification PCR Amplification Bisulfite_Treatment->PCR_Amplification Sequencing Sequencing PCR_Amplification->Sequencing

Bisulfite Sequencing Workflow

Enzymatic_Methyl_Sequencing_Workflow cluster_0 DNA Preparation cluster_1 Library Preparation cluster_2 Enzymatic Conversion cluster_3 Final Library Preparation & Sequencing DNA_Extraction DNA Extraction Fragmentation DNA Fragmentation DNA_Extraction->Fragmentation End_Repair End Repair & A-tailing Fragmentation->End_Repair Adapter_Ligation Adapter Ligation End_Repair->Adapter_Ligation TET2_Oxidation TET2 Oxidation (5mC/5hmC protected) Adapter_Ligation->TET2_Oxidation APOBEC_Deamination APOBEC Deamination (Unmethylated C -> U) TET2_Oxidation->APOBEC_Deamination PCR_Amplification PCR Amplification APOBEC_Deamination->PCR_Amplification Sequencing Sequencing PCR_Amplification->Sequencing

Enzymatic Methyl-sequencing (EM-seq) Workflow

Detailed Experimental Protocols

For reproducible results, detailed and robust protocols are essential. Below are generalized methodologies for the key conversion steps in both BS-seq and EM-seq.

Bisulfite Conversion Protocol (Generalized)

This protocol outlines the fundamental steps for bisulfite conversion of genomic DNA. Commercial kits are widely available and provide optimized reagents and protocols.[13][14]

  • DNA Denaturation: The genomic DNA is first denatured, typically by heat or alkaline treatment, to separate the double-stranded DNA into single strands. This is crucial as bisulfite can only react with single-stranded DNA.[9]

  • Sulfonation: The single-stranded DNA is then incubated with a sodium bisulfite solution. During this step, bisulfite adds to the 5-6 double bond of cytosine, forming a cytosine-bisulfite intermediate.

  • Deamination: The cytosine-bisulfite intermediate undergoes hydrolytic deamination to become a uracil-bisulfite intermediate.

  • Desulfonation: The bisulfite group is removed from the uracil-bisulfite intermediate under alkaline conditions, resulting in uracil.

  • DNA Cleanup: The converted DNA is then purified to remove bisulfite and other reagents that could inhibit downstream enzymatic reactions. This is often done using spin columns or magnetic beads.

Enzymatic Methyl-sequencing (EM-seq) Protocol (Generalized)

The EM-seq protocol involves a series of enzymatic reactions. Commercial kits, such as the NEBNext® Enzymatic Methyl-seq Kit, provide a streamlined workflow.[8][12]

  • Library Preparation: Genomic DNA is first fragmented, end-repaired, A-tailed, and ligated to sequencing adapters.

  • Protection of Methylated and Hydroxymethylated Cytosines: The adapter-ligated DNA is incubated with the TET2 enzyme and an oxidation enhancer. TET2 oxidizes 5mC to 5-carboxylcytosine (5caC) and 5hmC is glucosylated, protecting these modified bases from subsequent deamination.[6][15]

  • Deamination of Unmethylated Cytosines: The APOBEC enzyme is then added to the reaction. APOBEC specifically deaminates unmethylated cytosines to uracil, while the protected modified cytosines remain unchanged.[6][15]

  • PCR Amplification: The final library is amplified using a polymerase that can read through uracil bases, effectively converting them to thymines in the final sequencing library.

Beyond the Big Two: Alternative DNA Modifying Agents

While BS-seq and EM-seq are the most common methods, other techniques have been developed to address specific research questions, such as distinguishing between 5mC and 5hmC.

  • TET-Assisted Bisulfite Sequencing (TAB-seq): This method specifically identifies 5hmC by protecting it through glucosylation before TET enzyme oxidation of 5mC. Subsequent bisulfite treatment then converts the unprotected cytosines and oxidized 5mC, leaving only the protected 5hmC to be read as cytosine.[16]

  • Oxidative Bisulfite Sequencing (oxBS-seq): This technique involves an initial oxidation step that converts 5hmC to 5-formylcytosine (B1664653) (5fC), which is then susceptible to bisulfite conversion. By comparing the results of oxBS-seq with standard BS-seq, the locations of 5hmC can be inferred.[15]

  • TET-Assisted Pyridine Borane Sequencing (TAPS): A newer, bisulfite-free method that uses a series of chemical reactions to convert 5mC and 5hmC to dihydrouracil, which is then read as thymine. This method is reported to be less damaging to DNA than bisulfite treatment.[16][17]

Conclusion: Selecting the Right Tool for the Job

The choice between bisulfite and enzymatic methods for DNA methylation analysis depends on the specific requirements of the research project, including sample type, input amount, and desired data quality.

Bisulfite sequencing , while being the established standard with a vast body of literature, presents challenges related to DNA degradation, particularly for low-input or precious samples.

Enzymatic methyl-sequencing offers a significant improvement in terms of preserving DNA integrity, resulting in higher quality libraries, more uniform genome coverage, and greater sensitivity, especially with low-input DNA.[5] For researchers working with challenging samples or requiring the highest data quality, EM-seq is increasingly becoming the method of choice.[11]

Ultimately, a thorough understanding of the strengths and limitations of each method, as outlined in this guide, will enable researchers to make an informed decision and generate the most accurate and reliable DNA methylation data for their studies.

References

Resolving DNA Sequencing Band Compression: A Comparative Guide to Alternatives for 5-Aza-7-deazaguanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals encountering challenges with DNA sequencing of GC-rich regions, band compression can be a significant hurdle to obtaining accurate results. This guide provides a comprehensive comparison of alternatives to the commonly used nucleotide analog, 5-Aza-7-deazaguanine (7-deaza-dGTP), for resolving this issue. We will delve into direct nucleotide replacements, supplementary chemical additives, and enzymatic solutions, supported by experimental data and detailed protocols.

Band compression in Sanger sequencing is an artifact where DNA fragments of different lengths migrate at the same rate on a sequencing gel, leading to unreadable or erroneous sequence data. This phenomenon is primarily caused by the formation of stable secondary structures, such as hairpins and G-quadruplexes, in GC-rich DNA sequences. These structures are stabilized by Hoogsteen hydrogen bonds involving the N7 position of guanine (B1146940). By modifying the guanine base, as is the case with 7-deaza-dGTP which replaces the nitrogen at the 7th position with a carbon, the potential for this alternative hydrogen bonding is eliminated, thus destabilizing the secondary structures and resolving the compression.

However, 7-deaza-dGTP is not the only solution, and in some particularly stubborn cases, it may not be sufficient. This guide explores a range of effective alternatives and enhancers.

Direct Nucleotide Analog Alternatives

Several modified deoxynucleoside triphosphates (dNTPs) can be used in place of or in conjunction with 7-deaza-dGTP to mitigate band compression.

AlternativeMechanism of ActionAdvantagesDisadvantages
dITP (deoxyinosine triphosphate) Inosine pairs with cytosine, but with weaker hydrogen bonding than guanine, reducing the stability of secondary structures.More economical than 7-deaza-dGTP.[1]Can decrease PCR efficiency and increase misincorporation rates by Taq polymerase.[1]
7-deaza-dATP Destabilizes secondary structures involving G-A base pairs, particularly "M-type" motifs.[2]Effective for specific types of compression unresolved by 7-deaza-dGTP alone.[2]May not resolve all types of compressions, particularly "L-type" motifs.[2]
N4-methyl-dCTP N4-methylation of cytosine destabilizes G-C base pairs, effectively reducing secondary structure formation.Can be more effective than 7-deaza-dGTP in resolving severe compressions.[3][4]May be more prone to causing false stops in the sequencing reaction.[3][5][6]
N4-ethyldeoxycytidine (d4EtC) The ethyl group at the N4 position of cytosine weakens the G:C base pair stability, thus reducing secondary structure.[7]Effectively reduces the formation of hairpin loops.[7]Less commonly cited and may have limited commercial availability for sequencing applications.

PCR Additives and Enhancers

In addition to nucleotide analogs, several chemical additives can be included in the PCR or sequencing reaction to help denature DNA and resolve secondary structures.

AdditiveRecommended ConcentrationMechanism of ActionKey Considerations
Betaine (B1666868) 0.5 - 2.5 M[8]Reduces the melting temperature (Tm) of GC-rich regions, facilitating strand separation.[9]Often used in combination with DMSO for synergistic effects.[10]
DMSO (Dimethyl Sulfoxide) 2 - 8%[9]Disrupts base pairing and helps to denature secondary structures.[11][12]Concentrations above 10% can significantly inhibit Taq polymerase activity.[9]
Formamide 1 - 5%[9]Lowers the melting temperature of DNA, aiding in the denaturation of secondary structures.Can be less effective than the combination of betaine and DMSO.[9]

Enzymatic and Methodological Approaches

Optimizing the enzymatic reaction and cycling conditions can also play a crucial role in overcoming band compression.

ApproachDescriptionMechanism of Action
Thermostable Inorganic Pyrophosphatase (TAP) An enzyme added to the sequencing reaction.It hydrolyzes pyrophosphate, a byproduct of the polymerase reaction, which can inhibit the polymerase and cause uneven band intensities.[13][14][15][16]
Optimized Polymerases Use of DNA polymerases specifically engineered for high GC content.These enzymes have higher processivity and are better able to read through regions with secondary structures.[17]
Hot Start dNTPs Use of chemically modified 7-deaza-dGTP with a thermolabile protecting group.The protecting group prevents nucleotide incorporation at lower temperatures, improving specificity for GC-rich targets.[18]

Experimental Protocols

Protocol 1: Sanger Sequencing using a Combination of 7-deaza-dGTP and dITP

This protocol is adapted from studies demonstrating the efficacy of combining these two nucleotide analogs.[19][20]

  • Prepare the Sequencing Reaction Mix: For a single reaction, combine the following components. Note that the dNTP mix is modified.

    • Template DNA (plasmid or PCR product): 200-500 ng

    • Sequencing Primer: 3.2 pmol

    • Terminator Ready Reaction Mix: 4 µL

    • Modified dNTP Mix:

      • 7-deaza-dGTP: 1.6 mM

      • dITP: 0.4 mM

      • dATP: 2 mM

      • dCTP: 2 mM

      • dTTP: 2 mM

    • 5x Sequencing Buffer: 2 µL

    • Nuclease-free water: to a final volume of 20 µL

  • Thermal Cycling:

    • Initial Denaturation: 96°C for 1 minute

    • 30 Cycles:

      • 96°C for 10 seconds

      • 50°C for 5 seconds

      • 60°C for 4 minutes

    • Hold: 4°C

  • Purification and Analysis: Purify the extension products using standard methods (e.g., ethanol/EDTA precipitation or spin columns) and analyze on a capillary electrophoresis-based DNA sequencer.

Protocol 2: PCR Amplification of GC-Rich Templates with Betaine and DMSO

This protocol provides a starting point for amplifying challenging GC-rich templates prior to sequencing.

  • Prepare the PCR Reaction Mix:

    • Template DNA: 1-100 ng

    • Forward Primer: 0.5 µM

    • Reverse Primer: 0.5 µM

    • dNTP Mix (10 mM each): 0.2 mM

    • High-Fidelity DNA Polymerase (e.g., Q5® High-Fidelity DNA Polymerase): 1 unit

    • 5x Polymerase Buffer: 1x

    • Betaine (5 M stock): 1.0 M final concentration

    • DMSO: 5% final concentration

    • Nuclease-free water: to a final volume of 50 µL

  • Thermal Cycling:

    • Initial Denaturation: 98°C for 30 seconds

    • 30-35 Cycles:

      • 98°C for 10 seconds

      • 60-72°C for 30 seconds (optimize annealing temperature)

      • 72°C for 30-60 seconds/kb

    • Final Extension: 72°C for 2 minutes

    • Hold: 4°C

  • Analysis: Analyze the PCR product on an agarose (B213101) gel to confirm amplification of the correct target size before proceeding with sequencing.

Visualizing the Mechanisms

To better understand the underlying principles, the following diagrams illustrate the cause of band compression and the workflow for its resolution.

BandCompression cluster_0 Standard Sequencing of GC-Rich Region Template GC-Rich DNA Template SecondaryStructure Formation of Secondary Structures (e.g., Hairpins) Template->SecondaryStructure Compression Band Compression on Sequencing Gel SecondaryStructure->Compression

Caption: The process leading to band compression in standard sequencing.

ResolutionWorkflow cluster_alternatives Resolution Strategies GC_Template GC-Rich DNA Template Sequencing Sequencing Reaction GC_Template->Sequencing Analogs Modified Nucleotides (7-deaza-dGTP, dITP, etc.) Analogs->Sequencing Additives PCR Additives (Betaine, DMSO) Additives->Sequencing Enzymes Enzymatic Methods (Pyrophosphatase) Enzymes->Sequencing No_Compression Resolved Sequence (No Band Compression) Sequencing->No_Compression

References

Assessing the Fidelity of DNA Polymerases with 5-Aza-7-deazaguanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of modified nucleotides into DNA is a cornerstone of numerous biotechnology applications, from therapeutic development to advanced diagnostics. 5-Aza-7-deazaguanine is a synthetic purine (B94841) analog with altered hydrogen bonding capabilities, making it a person of interest for expanding the genetic alphabet and developing novel therapeutic agents. A critical aspect of its utility is understanding how accurately DNA polymerases incorporate it into a growing DNA strand. This guide provides a framework for assessing the fidelity of DNA polymerases with this compound triphosphate (d(5-aza-7-deaza)GTP), offering a comparison with the natural nucleotide dGTP and detailing the experimental protocols required for such an evaluation.

While direct comparative data on the fidelity of polymerases with this compound is not yet extensively published, this guide leverages data from closely related analogs and established fidelity assay methodologies to provide a comprehensive resource for researchers.

Comparative Fidelity of Common DNA Polymerases with dGTP

Understanding the baseline fidelity of various DNA polymerases with the natural nucleotide dGTP is essential before evaluating their performance with an analog. The following table summarizes the reported error rates of several common polymerases. Error rate is typically defined as the number of misincorporations per base pair per round of replication.

DNA PolymeraseFamilyProofreading (3'→5' Exo)Reported Error Rate (per 10^5 bases)Key Characteristics
Taq PolymeraseANo10 - 100[1]High processivity, lacks proofreading, leading to higher error rates.
Klenow Fragment (exo-)ANo~13[2]Lacks 5'→3' exonuclease activity, error rate is polymerase-dependent.
Pfu PolymeraseBYes~0.13High fidelity due to proofreading activity, suitable for cloning.
Phusion High-FidelityBYes~0.04Fusion of a Pfu-like polymerase and a DNA binding domain, very high fidelity.
T4 DNA PolymeraseBYes~0.03[2]High fidelity, often used in site-directed mutagenesis.
DNA Polymerase αBNo-Primarily involved in the initiation of DNA replication, lacks proofreading.

Assessing Fidelity with this compound Triphosphate

Currently, there is a lack of published studies that directly quantify the misincorporation frequency of this compound by various DNA polymerases. However, studies on the related analog, 5-Aza-2'-deoxycytidine-5'-triphosphate (5-AZA-dCTP), offer valuable insights. Research has shown that DNA polymerase alpha can incorporate 5-AZA-dCTP, with kinetic parameters (Km and Vmax) that are comparable to its natural counterpart, dCTP[3]. The apparent Km for 5-AZA-dCTP was found to be 3.0 µM, slightly higher than the 2.0 µM for dCTP, indicating a slightly lower binding affinity[3]. The Vmax was also slightly lower, suggesting a marginally slower incorporation rate[3]. These findings suggest that polymerases can recognize and incorporate aza-modified nucleotides.

To assess the fidelity of polymerases with this compound, researchers can adapt established fidelity assays. The key is to determine the frequency of misincorporation opposite the four canonical template bases (A, C, G, and T) and compare it to the incorporation of the correct nucleotide.

Experimental Protocols for Assessing Polymerase Fidelity

Several methods can be employed to determine the fidelity of a DNA polymerase with a modified nucleotide like this compound triphosphate.

Steady-State and Pre-Steady-State Kinetic Analysis

This method provides a quantitative measure of the efficiency and selectivity of nucleotide incorporation.

Objective: To determine the kinetic parameters (k_cat and K_m) for the incorporation of d(5-aza-7-deaza)GTP opposite a specific template base and compare them to the incorporation of dGTP and other mismatched natural dNTPs.

Methodology:

  • Primer-Template Design: Synthesize a DNA primer and a set of templates. The primer should have a 5' label (e.g., FAM or 32P) for visualization. Each template will have a single target base (A, C, G, or T) at a defined position downstream of the primer annealing site.

  • Enzyme Reaction: Set up reactions containing the annealed primer-template, a specific DNA polymerase, and varying concentrations of either d(5-aza-7-deaza)GTP or a natural dNTP.

  • Quenching: Stop the reactions at various time points by adding a quenching solution (e.g., EDTA).

  • Product Analysis: Separate the extended primer from the unextended primer using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Data Analysis: Quantify the amount of extended product at each substrate concentration and time point. Fit the data to the Michaelis-Menten equation to determine k_cat and K_m. The fidelity of incorporation can be calculated as the ratio of the efficiency (k_cat/K_m) of correct incorporation to the efficiency of incorrect incorporation.

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis P_T Design & Synthesize 5'-labeled Primer & Templates Anneal Anneal Primer to Template P_T->Anneal Reaction_Setup Setup Reactions: - Primer-Template - Polymerase - Varying [dNTP*] Anneal->Reaction_Setup Incubate Incubate at Optimal Temp Reaction_Setup->Incubate Quench Quench Reactions (EDTA) Incubate->Quench PAGE Denaturing PAGE Quench->PAGE Quantify Quantify Product Formation PAGE->Quantify Kinetics Calculate k_cat, K_m, and Fidelity Quantify->Kinetics

Figure 1. Workflow for Kinetic Analysis of Polymerase Fidelity.
Next-Generation Sequencing (NGS)-Based Fidelity Assay

This high-throughput method allows for the determination of error rates and the mutational spectrum across a longer DNA sequence.

Objective: To determine the overall error rate and the types of mutations introduced by a polymerase when replicating a template using d(5-aza-7-deaza)GTP.

Methodology:

  • Template Preparation: Prepare a DNA template of known sequence.

  • PCR Amplification: Perform a limited number of PCR cycles using the DNA polymerase to be tested and a nucleotide mix containing dATP, dCTP, dTTP, and d(5-aza-7-deaza)GTP. The primers should contain unique molecular identifiers (UMIs) to distinguish between PCR duplicates and true variants.

  • Library Preparation: Construct a sequencing library from the PCR products.

  • Sequencing: Sequence the library on a high-throughput sequencing platform.

  • Data Analysis:

    • Group sequencing reads based on their UMIs.

    • Generate a consensus sequence for each UMI group to minimize sequencing errors.

    • Align the consensus sequences to the reference template sequence.

    • Identify and quantify the number and types of mutations (substitutions, insertions, deletions) at each position.

    • Calculate the error rate per base per duplication cycle.

G cluster_prep Preparation cluster_pcr PCR Amplification cluster_seq Sequencing cluster_analysis Data Analysis Template Known DNA Template PCR Limited-cycle PCR with d(5-aza-7-deaza)GTP Template->PCR Primers Primers with UMIs Primers->PCR Lib_Prep Library Preparation PCR->Lib_Prep NGS High-Throughput Sequencing Lib_Prep->NGS UMI_Group Group Reads by UMI NGS->UMI_Group Consensus Generate Consensus Sequence UMI_Group->Consensus Align Align to Reference Consensus->Align Mut_Analysis Identify & Quantify Mutations Align->Mut_Analysis Error_Rate Calculate Error Rate Mut_Analysis->Error_Rate

Figure 2. Workflow for NGS-Based Polymerase Fidelity Assay.

Logical Framework for Assessing Polymerase Fidelity with a Modified Nucleotide

The overall process of evaluating a modified nucleotide for use in enzymatic DNA synthesis follows a logical progression from initial screening to in-depth fidelity analysis.

G Start Synthesize d(5-aza-7-deaza)GTP Screen Initial Screen: Can Polymerases Incorporate it? Start->Screen Kinetic Quantitative Analysis: Steady-State & Pre-Steady-State Kinetics Screen->Kinetic If incorporation is observed Fidelity High-Throughput Fidelity: NGS-Based Assays Kinetic->Fidelity If kinetics are favorable Application Application-Specific Validation Fidelity->Application If fidelity is acceptable

Figure 3. Logical Flow for Evaluating a Modified Nucleotide.

Conclusion

While direct experimental data on the fidelity of DNA polymerases with this compound remains to be published, the methodologies outlined in this guide provide a robust framework for its assessment. By leveraging established kinetic and sequencing-based assays, researchers can quantitatively determine the error rates and mutational spectra of various polymerases when utilizing this and other modified nucleotides. Such data is crucial for the informed selection of polymerases in applications where high fidelity is paramount and will pave the way for the successful implementation of this compound in novel biotechnological and therapeutic strategies.

References

head-to-head comparison of 5-Aza-7-deazaguanine and 5-azacytidine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of two distinct nucleoside analogs for researchers, scientists, and drug development professionals.

In the landscape of epigenetic modulators and nucleoside analogs, 5-azacytidine (B1684299) has established itself as a cornerstone of therapy for certain hematological malignancies. Its ability to inhibit DNA methylation and induce re-expression of silenced tumor suppressor genes is well-documented. In contrast, 5-Aza-7-deazaguanine is a synthetic purine (B94841) analog primarily utilized in the field of synthetic biology and for the development of novel nucleic acid structures.

This guide provides a detailed comparison of these two molecules. However, it is crucial to note that a direct head-to-head comparison of their therapeutic performance is not currently feasible due to a lack of published experimental data on the biological activity of this compound in mammalian systems, particularly concerning its effects on DNA methylation and cancer cell proliferation. Therefore, this comparison will focus on providing a comprehensive overview of 5-azacytidine's established role as a therapeutic agent and summarizing the current state of research on this compound.

5-azacytidine: A Clinically Validated DNA Methyltransferase Inhibitor

5-azacytidine is a chemical analog of the nucleoside cytidine (B196190) and is a well-established drug for the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). Its primary mechanism of action involves the inhibition of DNA methyltransferases (DNMTs), enzymes responsible for maintaining methylation patterns on DNA.

Mechanism of Action

At low doses, 5-azacytidine is incorporated into DNA and, to a larger extent, into RNA. When incorporated into DNA, it covalently traps DNMTs, leading to their degradation and subsequent global DNA hypomethylation. This demethylation can lead to the re-activation of silenced tumor suppressor genes, inducing cell differentiation and apoptosis. At higher doses, 5-azacytidine exhibits direct cytotoxicity through its incorporation into RNA, which disrupts protein synthesis.

dot

Caption: Mechanism of action of 5-azacytidine.

Quantitative Data Summary
Parameter5-azacytidineReference
FDA Approval Myelodysplastic Syndromes (MDS), Acute Myeloid Leukemia (AML)
Mechanism of Action DNA Methyltransferase (DNMT) Inhibition
Incorporation DNA and RNA
Primary Cellular Effect DNA Hypomethylation, Gene Re-expression, Apoptosis
Toxicity Profile Myelosuppression, Nausea, Vomiting
Experimental Protocols

DNA Methylation Analysis (Global)

A common method to assess global DNA methylation changes is through pyrosequencing of repetitive elements like LINE-1.

  • Cell Culture and Treatment: Cancer cell lines are cultured under standard conditions and treated with varying concentrations of 5-azacytidine for a specified duration (e.g., 72 hours).

  • DNA Extraction: Genomic DNA is extracted from treated and untreated cells using a commercial DNA extraction kit.

  • Bisulfite Conversion: Purified DNA is subjected to bisulfite treatment, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

  • PCR Amplification: A specific region of the LINE-1 element is amplified by PCR using primers specific for the bisulfite-converted DNA.

  • Pyrosequencing: The PCR product is then analyzed by pyrosequencing to quantify the percentage of methylation at specific CpG sites.

Cell Viability Assay (MTT Assay)

The effect of 5-azacytidine on cell proliferation can be determined using an MTT assay.

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density.

  • Drug Treatment: The following day, cells are treated with a range of 5-azacytidine concentrations.

  • Incubation: Cells are incubated for a defined period (e.g., 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized with a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

This compound: A Tool for Synthetic Biology and Antiviral Research

This compound is an isomer of guanine (B1146940) where the nitrogen at position 7 is replaced by a carbon, and a nitrogen is introduced at position 5. This structural modification significantly alters its properties and interactions.

Current Research Focus

Current research on this compound is primarily centered on its use as a building block for synthetic nucleic acids. Its altered hydrogen bonding pattern allows for the formation of novel base pairs, which is of interest in the field of synthetic genetics and the development of expanded genetic alphabets (e.g., hachimoji DNA).

Some derivatives of this compound have been synthesized and screened for antiviral activity, particularly against flaviviruses. However, these studies are still in the preclinical phase. There is also a mention of its potential use in cancer and bacterial infection research, though specific experimental data in these areas is lacking in the public domain.

dot

Caption: Primary research areas for this compound.

Quantitative Data Summary

Due to the nature of the available research, quantitative data on the biological performance of this compound in areas comparable to 5-azacytidine (e.g., IC50 in cancer cell lines, effect on DNA methylation) is not available.

ParameterThis compoundReference
Primary Application Synthetic Nucleic Acid Component
Reported Biological Activity Substrate for E. coli purine nucleoside phosphorylase, Potential antiviral (derivatives)
Effect on DNA Methylation Not reported in available literatureN/A
Anticancer Activity Mentioned as a potential research area, but no experimental data found

Conclusion

5-azacytidine is a well-characterized and clinically important epigenetic drug with a clear mechanism of action and a large body of supporting experimental data. Its role in the treatment of hematological malignancies is firmly established.

This compound, on the other hand, is currently a research tool primarily of interest to synthetic biologists and researchers in the field of antiviral drug discovery. Its biological effects in mammalian cells, particularly in the context of cancer and epigenetics, remain largely unexplored.

Therefore, while both are nucleoside analogs, their current applications and the extent of their scientific characterization are vastly different. A direct comparison of their therapeutic efficacy is not possible at this time. Future research may uncover novel biological activities of this compound that could warrant a more direct comparison with established drugs like 5-azacytidine.

Evaluating the Efficiency of 5-Aza-7-deazaguanine Incorporation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of nucleic acid research and therapeutic development, the incorporation of modified nucleobases is a critical tool for probing biological processes and designing novel therapeutic agents. 5-Aza-7-deazaguanine, a synthetic isomer of guanine (B1146940), offers unique properties for altering DNA and RNA structure and function. This guide provides a comparative analysis of this compound, evaluating its incorporation efficiency against relevant alternatives and detailing the experimental methodologies required for such assessments.

Comparative Analysis of Modified Guanine Analogs

The efficiency of incorporation and subsequent biological effects of this compound are best understood in comparison to other guanine analogs, such as 7-deazaguanine (B613801) and 8-azaguanine (B1665908). While direct, side-by-side quantitative comparisons of cellular incorporation efficiency are not extensively documented in a single study, the available data allows for an indirect assessment based on their biochemical properties and interactions with cellular machinery.

Table 1: Comparison of this compound and its Alternatives

FeatureThis compound7-Deazaguanine8-Azaguanine
Structure Isomer of guanine with nitrogen at position 5 instead of 7.Isomer of guanine with a carbon at position 7 instead of nitrogen.Isomer of guanine with nitrogen at position 8 instead of a carbon.
Primary Mechanism of Action Incorporation into DNA/RNA, altering hydrogen bonding patterns and potentially affecting DNA methyltransferase activity.Incorporation into DNA reduces the formation of guanine-rich secondary structures (G-quadruplexes) and can improve PCR amplification of GC-rich regions.[1][2]Acts as a purine (B94841) antagonist; its toxicity is primarily mediated through incorporation into RNA, leading to dysfunctional proteins.[3]
Incorporation into DNA/RNA Incorporated into both DNA and RNA. The fluorescence intensities of its nucleosides are higher than their 7-deazaguanine counterparts.[4]Incorporated into DNA.[1]Primarily incorporated into RNA; incorporation into DNA is less significant.[3]
Reported Cellular Effects Can alter DNA duplex stability.[5] Potential as an anti-flavivirus agent.[4]Improves PCR and sequencing of GC-rich DNA regions.[1][2]Cytotoxic to cells, particularly those with a functional HPRT enzyme.[3]
Toxicity Specific cellular toxicity data is limited.Generally considered to have low toxicity in cellular applications.Exhibits cytotoxicity, which is exploited for selecting HPRT-deficient mutant cells.[3][6]

Experimental Protocols for Evaluating Incorporation Efficiency

The gold standard for quantifying the incorporation of nucleoside analogs into nucleic acids is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following protocol is a generalized approach that can be adapted to specifically measure this compound incorporation.

Protocol 1: Quantification of this compound Incorporation into Genomic DNA by LC-MS/MS

1. Cellular Treatment and DNA Extraction:

  • Culture cells of interest to the desired confluency.

  • Treat cells with varying concentrations of this compound for a specified duration (e.g., 24-72 hours).

  • Harvest cells and extract genomic DNA using a commercial DNA extraction kit, ensuring high purity.

2. DNA Digestion:

  • Quantify the extracted DNA.

  • Digest 1-10 µg of genomic DNA into individual nucleosides using a cocktail of enzymes such as nuclease P1, phosphodiesterase I, and alkaline phosphatase.

3. Sample Preparation for LC-MS/MS:

  • Precipitate proteins from the digested sample by adding a solvent like acetonitrile.

  • Centrifuge to pellet the protein, and collect the supernatant containing the nucleosides.

  • Dry the supernatant under a vacuum.

  • Reconstitute the dried sample in a mobile phase-compatible solvent.

4. LC-MS/MS Analysis:

  • Inject the prepared sample into an LC-MS/MS system.

  • Separate the nucleosides using a suitable chromatography column (e.g., a porous graphitic carbon or C18 column).

  • Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify 5-Aza-7-deazaguanosine and normal deoxyguanosine.

  • Develop a standard curve using known concentrations of pure 5-Aza-7-deazaguanosine to accurately quantify its amount in the biological samples.

  • The incorporation efficiency can be expressed as the ratio of 5-Aza-7-deazaguanosine to total deoxyguanosine.

Visualizing the Pathway and Workflow

To better understand the processes involved in the evaluation of this compound, the following diagrams illustrate the metabolic pathway and the experimental workflow.

metabolic_pathway cluster_cell Cellular Environment 5A7dG_ext This compound (extracellular) 5A7dG_int This compound (intracellular) 5A7dG_ext->5A7dG_int Uptake 5A7dG_MP 5-Aza-7-deaza- guanosine Monophosphate 5A7dG_int->5A7dG_MP Phosphorylation 5A7dG_DP 5-Aza-7-deaza- guanosine Diphosphate 5A7dG_MP->5A7dG_DP Phosphorylation 5A7dG_TP 5-Aza-7-deaza- guanosine Triphosphate 5A7dG_DP->5A7dG_TP Phosphorylation DNA_pol DNA Polymerase 5A7dG_TP->DNA_pol DNA_inc Incorporation into DNA DNMT_inhibition Potential Inhibition of DNA Methyltransferases DNA_inc->DNMT_inhibition DNA_pol->DNA_inc

Caption: Metabolic pathway of this compound incorporation.

experimental_workflow start Start cell_culture Cell Culture and Treatment with This compound start->cell_culture dna_extraction Genomic DNA Extraction cell_culture->dna_extraction dna_digestion Enzymatic Digestion of DNA to Nucleosides dna_extraction->dna_digestion sample_prep Sample Preparation for LC-MS/MS dna_digestion->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_analysis Data Analysis and Quantification lcms_analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for quantifying incorporation.

Conclusion

This compound presents a valuable tool for modifying nucleic acids, with distinct characteristics compared to other guanine analogs. While comprehensive, direct comparative data on its incorporation efficiency remains an area for further research, the methodologies outlined in this guide provide a robust framework for its evaluation. The unique properties of this compound, including its altered hydrogen bonding capabilities and fluorescence, make it a compound of significant interest for applications in molecular biology, diagnostics, and the development of novel therapeutic strategies. Further studies directly comparing its cellular uptake, metabolic activation, and incorporation rates against other modified purines will be crucial for fully elucidating its potential.

References

A Head-to-Head Battle for DNA Methylation Analysis: Bisulfite Sequencing vs. Enzymatic Deamination

Author: BenchChem Technical Support Team. Date: December 2025

For decades, bisulfite sequencing has been the gold standard for single-base resolution analysis of DNA methylation, a key epigenetic modification implicated in gene regulation and disease. However, the harsh chemical treatment inherent in this method has driven the development of gentler, enzymatic alternatives. This guide provides a comprehensive comparison of traditional bisulfite sequencing and a prominent enzymatic method, APOBEC-Coupled Epigenetic Sequencing (ACE-Seq), to help researchers choose the optimal approach for their specific needs.

At the heart of DNA methylation analysis lies the need to distinguish between methylated and unmethylated cytosines. Both bisulfite sequencing and ACE-Seq achieve this, but through fundamentally different mechanisms, leading to significant differences in performance, sample input requirements, and data quality.

Principles of Detection: A Chemical vs. Enzymatic Dichotomy

Bisulfite sequencing relies on the chemical treatment of DNA with sodium bisulfite. This process deaminates unmethylated cytosines, converting them to uracils, which are then read as thymines during sequencing. Methylated cytosines (5-mC) and hydroxymethylated cytosines (5-hmC) are largely resistant to this conversion and are read as cytosines. By comparing the treated sequence to a reference genome, the methylation status of each cytosine can be inferred.

In contrast, APOBEC-Coupled Epigenetic Sequencing (ACE-Seq) employs a non-destructive, enzymatic approach. It utilizes an AID/APOBEC family DNA deaminase enzyme, which can differentiate between various cytosine modifications. In the ACE-Seq protocol, APOBEC3A is used to deaminate cytosine (C) and 5-methylcytosine (B146107) (5mC) to uracil, while 5-hydroxymethylcytosine (B124674) (5hmC) is protected from this conversion, often through glucosylation. This allows for the direct detection of 5hmC. By comparing the ACE-Seq results with those from traditional bisulfite sequencing (which detects both 5mC and 5hmC as "methylated"), researchers can create a comprehensive, base-resolution map of C, 5mC, and 5hmC.[1]

Performance Metrics: A Quantitative Comparison

The choice between bisulfite sequencing and ACE-Seq often comes down to a trade-off between established protocols and improved performance metrics offered by newer enzymatic methods.

FeatureBisulfite SequencingACE-Seq (and other enzymatic methods)
Principle Chemical conversion of unmethylated cytosine to uracilEnzymatic deamination of C and 5mC, with protection of 5hmC
DNA Damage Significant DNA degradation and fragmentation due to harsh chemical treatment[2][3]Minimal DNA damage, preserving DNA integrity[4][5]
Input DNA Requirement High (nanogram to microgram range)[6][7]Low (picogram to nanogram range), suitable for scarce samples[1][4][5]
Read Length Shorter read lengths due to DNA fragmentation[5]Longer read lengths possible, enabling analysis of larger genomic regions[1]
GC Bias Prone to GC bias, with lower coverage in GC-rich regions[5]Reduced GC bias, providing more uniform genome coverage[5]
Distinction of 5mC and 5hmC Does not distinguish between 5mC and 5hmC[8][9]Can distinguish 5hmC from 5mC (when combined with other methods or modifications)[1][10]
Workflow Duration Can be lengthy (12-16 hours for traditional protocols)[2]Can be significantly faster (e.g., 30 minutes for some optimized enzymatic kits)[2]
Data Complexity Reduced sequence complexity due to C-to-T conversion can complicate alignment[8][9]Higher sequence complexity, potentially leading to more accurate alignment

Experimental Workflows: A Visual Guide

The following diagrams illustrate the key steps in both bisulfite sequencing and ACE-Seq workflows.

Bisulfite_Sequencing_Workflow cluster_prep DNA Preparation cluster_conversion Bisulfite Conversion cluster_sequencing Sequencing & Analysis DNA Genomic DNA Fragmented_DNA DNA Fragmentation DNA->Fragmented_DNA Denaturation Denaturation Fragmented_DNA->Denaturation Bisulfite_Treatment Sodium Bisulfite Treatment Denaturation->Bisulfite_Treatment Purification Purification Bisulfite_Treatment->Purification Library_Prep Library Preparation Purification->Library_Prep Sequencing Sequencing Library_Prep->Sequencing Data_Analysis Data Analysis Sequencing->Data_Analysis

Caption: Workflow of a typical bisulfite sequencing experiment.

ACE_Seq_Workflow cluster_prep DNA Preparation cluster_enzymatic Enzymatic Conversion cluster_sequencing Sequencing & Analysis DNA Genomic DNA Glucosylation Glucosylation of 5hmC (optional, for 5hmC protection) DNA->Glucosylation Deamination APOBEC3A Deamination (C and 5mC to U) Glucosylation->Deamination Library_Prep Library Preparation Deamination->Library_Prep Sequencing Sequencing Library_Prep->Sequencing Data_Analysis Data Analysis Sequencing->Data_Analysis

Caption: Workflow of an APOBEC-Coupled Epigenetic Sequencing (ACE-Seq) experiment.

Detailed Experimental Protocols

Bisulfite Sequencing Protocol (General Outline)
  • DNA Extraction and Fragmentation: Isolate high-quality genomic DNA. Fragment the DNA to the desired size range for sequencing using sonication or enzymatic methods.

  • End Repair, A-tailing, and Adapter Ligation: Prepare the fragmented DNA for library construction by repairing the ends, adding a single adenine (B156593) base to the 3' ends, and ligating sequencing adapters.

  • Bisulfite Conversion: Treat the adapter-ligated DNA with sodium bisulfite. This step involves denaturation of the DNA, followed by incubation with the bisulfite solution, which converts unmethylated cytosines to uracils.[6] This is a critical step, and various commercial kits and "homebrew" recipes exist.[6][11] The duration of this step can range from a few hours to overnight.[2]

  • DNA Cleanup: Purify the bisulfite-converted DNA to remove excess bisulfite and other reagents. This is typically done using spin columns.

  • PCR Amplification: Amplify the bisulfite-converted DNA using a polymerase that can read uracils as thymines. The number of PCR cycles should be minimized to avoid amplification bias.[7]

  • Library Quantification and Sequencing: Quantify the final library and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to a reference genome and analyze the C-to-T conversion rates to determine the methylation status of each cytosine.

APOBEC-Coupled Epigenetic Sequencing (ACE-Seq) Protocol (General Outline)
  • DNA Extraction: Isolate genomic DNA. Due to the gentler nature of the protocol, lower input amounts can be used.[1]

  • (Optional) Glucosylation of 5hmC: To specifically map 5hmC, the DNA is treated with T4 β-glucosyltransferase (T4-BGT), which adds a glucose moiety to 5hmC, protecting it from subsequent deamination.

  • Enzymatic Deamination: The DNA is then treated with APOBEC3A enzyme, which deaminates unprotected cytosines (C and 5mC) to uracils.[1]

  • Library Preparation: Prepare sequencing libraries from the enzymatically treated DNA. This involves end repair, A-tailing, and adapter ligation.

  • PCR Amplification: Amplify the library using a high-fidelity polymerase.

  • Sequencing and Data Analysis: Perform high-throughput sequencing. The data is then analyzed to identify non-converted cytosines, which represent 5hmC (if the glucosylation step was included). By comparing these results with traditional bisulfite sequencing data, a comprehensive methylation landscape can be generated.[1]

The Role of 5-Aza-7-deazaguanine in Methylation Studies

It is important to clarify the role of 5-Aza compounds in methylation research. While the initial query mentioned "this compound sequencing," this specific term does not refer to a direct sequencing method. Instead, compounds like 5-azacytidine (B1684299) and 5-aza-2'-deoxycytidine (decitabine) are well-known DNA methyltransferase (DNMT) inhibitors.[12] They are used to induce genome-wide demethylation in cells.[12][13] Researchers often treat cells with these compounds and then use techniques like bisulfite sequencing to study the resulting changes in methylation patterns and their effects on gene expression.[14][15][16] Therefore, 5-Aza compounds are tools used to manipulate the epigenome, which is then analyzed by methods like bisulfite sequencing.

Conclusion: Selecting the Right Tool for the Job

The choice between bisulfite sequencing and enzymatic methods like ACE-Seq depends on the specific research question, sample availability, and desired data output.

  • Bisulfite sequencing remains a powerful and widely used technique, particularly for applications where distinguishing between 5mC and 5hmC is not a primary concern and sufficient DNA is available. Its long history means that analysis pipelines are well-established.

  • ACE-Seq and other enzymatic methods represent the next generation of methylation analysis. Their key advantages lie in the preservation of DNA integrity, lower input requirements, and the ability to distinguish between different methylation marks.[1][4] These features make them particularly well-suited for studies involving precious or limited samples, such as single-cell analysis or clinical specimens, and for research where the distinct roles of 5mC and 5hmC are being investigated.

As enzymatic methods become more accessible and cost-effective, they are poised to become the new standard for comprehensive and accurate DNA methylation profiling. Researchers should carefully consider the strengths and weaknesses of each approach to ensure they are using the most appropriate tool to unlock the secrets of the epigenome.

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Aza-7-deazaguanine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile and Preliminary Considerations

5-Aza-7-deazaguanine is a nitrogenous base used in biochemical research.[1][2][3] Due to its chemical structure as a nucleoside analog, it should be handled with care. Similar compounds, such as 5-Azacytidine and 5-Aza-2'-deoxycytidine (Decitabine), are known to be chemically unstable in aqueous solutions and possess potential toxicity and mutagenicity.[4][5] Therefore, it is prudent to treat this compound as a hazardous chemical waste.

Key Safety Precautions:

  • Always consult the Safety Data Sheet (SDS) for the specific formulation of this compound being used.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, when handling the compound.[6]

  • Avoid inhalation of dust or contact with skin and eyes.[6]

Step-by-Step Disposal Procedure

The following procedure is based on standard practices for the disposal of hazardous laboratory chemicals and should be followed in the absence of specific institutional guidelines to the contrary.

  • Waste Segregation:

    • Do not mix this compound waste with non-hazardous trash or other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • Collect all solid waste, including contaminated gloves, weigh paper, and empty vials, in a designated, properly labeled hazardous waste container.

    • For solutions containing this compound, use a designated, leak-proof, and chemically compatible liquid waste container.

  • Container Management:

    • Use containers that are in good condition and compatible with the chemical waste.

    • Keep waste containers securely closed except when adding waste.[7]

    • Ensure containers are labeled with a hazardous waste tag as soon as waste is first added. The label should clearly identify the contents, including "this compound" and any solvents or other chemicals present, along with their approximate concentrations.[8]

  • Storage of Waste:

    • Store hazardous waste containers in a designated satellite accumulation area within the laboratory.[9]

    • Ensure secondary containment is used for liquid waste containers to prevent spills.[7]

    • Do not store incompatible waste types together.[7][9]

  • Disposal of Empty Containers:

    • Thoroughly empty all contents from the original product container.

    • Rinse the container three times with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[10]

    • After triple-rinsing, deface or remove the original label and dispose of the container according to institutional guidelines for clean glassware or plastic.[10]

  • Requesting Waste Pickup:

    • Once a waste container is full or is no longer needed, arrange for its collection by your institution's EHS department.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup, which may involve an online system or a formal request form.[8]

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, the following table summarizes key operational limits and considerations based on general hazardous waste guidelines.

ParameterGuideline/RequirementSource
Waste Accumulation Limit Do not store more than 10 gallons of hazardous waste in your lab.[7]
Liquid Waste pH for Drain Disposal pH must be between 7 and 9 for dilute aqueous solutions (if permitted).[7]
Container Headspace Leave sufficient headspace in liquid waste containers to allow for expansion.[9]

Experimental Protocols Cited

The disposal procedures outlined are based on established safety protocols for handling hazardous chemical waste in a laboratory setting. Specific experimental protocols for the degradation or neutralization of this compound for disposal purposes are not documented in the provided search results. The chemical instability of related aza-nucleosides in aqueous solutions suggests that degradation may occur, but the products of such degradation are complex and may also be hazardous.[4][5] Therefore, chemical treatment prior to disposal is not recommended without specific, validated protocols.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the waste solid or liquid? B->C D Collect in a labeled hazardous solid waste container C->D Solid E Collect in a labeled, leak-proof hazardous liquid waste container with secondary containment C->E Liquid F Store waste container in a designated Satellite Accumulation Area D->F E->F G Is the container full or no longer in use? F->G H Continue to add waste, keeping the container closed G->H No I Request pickup from Environmental Health & Safety (EHS) G->I Yes H->F J EHS collects and disposes of the waste according to regulations I->J K End: Waste Properly Disposed J->K

Caption: Disposal workflow for this compound waste.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize consulting your institution's specific EHS guidelines, as they are the ultimate authority on waste management in your facility.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Aza-7-deazaguanine
Reactant of Route 2
5-Aza-7-deazaguanine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.